molecular formula C9H8ClN3 B1469385 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 886536-48-7

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1469385
CAS No.: 886536-48-7
M. Wt: 193.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a high-value nitrogen-containing heterocycle that serves as a critical synthetic intermediate in advanced research, particularly in medicinal chemistry and materials science. Its molecular architecture, featuring a chloromethyl group attached to a pyrazole-pyridine scaffold, makes it a versatile precursor for constructing more complex, biologically active molecules through nucleophilic substitution and metal-catalyzed coupling reactions. In anticancer research, this compound's core structure is integral to the synthesis of novel small molecules designed to target specific cancer pathways. Its pyrazolyl-pyridine framework is a key component in the development of potential PIM-1 kinase inhibitors , which are being investigated for the treatment of cancers such as hepatic malignancies . Furthermore, the structural motif is found in compounds that interact with and stabilize telomeric G-quadruplex DNA , a mechanism that can inhibit telomerase activity and induce apoptosis in cancer cells like lung adenocarcinoma (A549) . The reactive chloromethyl group allows researchers to readily conjugate this heterocyclic system to other pharmacophores, enabling the exploration of structure-activity relationships and the enhancement of binding affinity to therapeutic targets. Beyond its biomedical applications, this compound is a key precursor for synthesizing tridentate nitrogen-based ligands , such as 2,6-bis(pyrazol-1-ylmethyl)pyridines . When complexed with late transition metals like iron and cobalt, these ligands form highly active catalysts for industrial processes such as ethylene polymerization to produce linear polyethylene . The electronic and steric properties of the catalyst can be finely tuned based on the substitutions made possible by this versatile building block.

Properties

IUPAC Name

2-[4-(chloromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWMZWILGBGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine: Structure, Synthesis, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, propose a detailed synthetic pathway, and explore its potential applications, particularly in the realm of kinase inhibition.

Unveiling the Molecular Architecture

The structure of this compound is characterized by a pyridine ring linked to a pyrazole ring through a nitrogen atom. The pyrazole ring is further functionalized with a chloromethyl group at the 4-position. This unique arrangement of aromatic and functional groups bestows upon the molecule a specific set of chemical properties and a high potential for further chemical modifications.

The molecular formula for the neutral compound is C₉H₈ClN₃, and its hydrochloride salt is C₉H₉Cl₂N₃.[1] The key structural features are:

  • 2-(1H-pyrazol-1-yl)pyridine Core: This scaffold forms the backbone of the molecule, combining the electron-deficient nature of the pyridine ring with the electron-rich characteristics of the pyrazole ring. This juxtaposition of electronic properties is a common feature in many biologically active molecules.

  • Chloromethyl Group (-CH₂Cl): This functional group is a reactive electrophilic site, making it a key handle for introducing a wide array of other functional groups through nucleophilic substitution reactions. This versatility is a significant asset in the synthesis of compound libraries for drug discovery.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Pathway

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

The initial step involves the formation of the 2-(1H-pyrazol-1-yl)pyridine core. This can be achieved through the condensation reaction of 2-hydrazinopyridine with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.

Step 2: Chloromethylation of 2-(1H-pyrazol-1-yl)pyridine

The second step is the introduction of the chloromethyl group onto the pyrazole ring. This is a classic electrophilic substitution reaction. The chloromethylation can be carried out using a mixture of paraformaldehyde and hydrogen chloride, or with chloromethyl methyl ether. The reaction is typically performed in an inert solvent.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Chloromethylation Hydrazine 2-Hydrazinopyridine Condensation Condensation (Acid Catalyst) Hydrazine->Condensation TMP 1,1,3,3-Tetramethoxypropane TMP->Condensation Paraform Paraformaldehyde Chloromethylation Electrophilic Substitution Paraform->Chloromethylation HCl Hydrogen Chloride HCl->Chloromethylation Pyrazolylpyridine 2-(1H-pyrazol-1-yl)pyridine Pyrazolylpyridine->Chloromethylation FinalProduct This compound Condensation->Pyrazolylpyridine Chloromethylation->FinalProduct

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

  • To a solution of 2-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol, add 1,1,3,3-tetramethoxypropane (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of this compound

  • Dissolve 2-(1H-pyrazol-1-yl)pyridine (1 equivalent) in a suitable inert solvent (e.g., glacial acetic acid).

  • Add paraformaldehyde (1.5 equivalents).

  • Bubble dry hydrogen chloride gas through the solution at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, we can predict the key features of its NMR and mass spectra based on the analysis of similar structures.

Spectroscopic Data (Predicted) Expected Features
¹H NMR - Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic coupling patterns (doublets, triplets).- Pyrazole Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.0 ppm).- Chloromethyl Protons: A singlet around δ 4.5-5.0 ppm, corresponding to the -CH₂Cl group.
¹³C NMR - Pyridine Carbons: Five signals in the aromatic region (δ 110-150 ppm).- Pyrazole Carbons: Three signals in the aromatic region (δ 100-140 ppm).- Chloromethyl Carbon: A signal around δ 40-50 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, with a characteristic M+2 peak due to the chlorine isotope.- Fragmentation: Loss of a chlorine radical, followed by fragmentation of the pyridine and pyrazole rings.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the chloromethyl group. This benzylic-like chloride is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities.

Nucleophilic Substitution Reactions:

The carbon atom of the chloromethyl group is electrophilic and will readily react with various nucleophiles, including:

  • Amines: To form the corresponding aminomethyl derivatives.

  • Alcohols/Phenols: To generate ether linkages.

  • Thiols: To produce thioethers.

  • Cyanide: To introduce a nitrile group, which can be further elaborated.

  • Azides: To form azidomethyl compounds, which are precursors to triazoles via "click" chemistry.

This reactivity makes this compound a valuable building block for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery programs.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Amine_Product Aminomethyl Derivative Start->Amine_Product + R₂NH Ether_Product Ether Derivative Start->Ether_Product + ROH Thioether_Product Thioether Derivative Start->Thioether_Product + RSH Nitrile_Product Nitrile Derivative Start->Nitrile_Product + CN⁻ Azide_Product Azidomethyl Derivative Start->Azide_Product + N₃⁻ Amine R₂NH Alcohol ROH Thiol RSH Cyanide CN⁻ Azide N₃⁻

Figure 3: Reactivity of this compound with various nucleophiles.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-(1H-pyrazol-1-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. A significant area of interest is their application as kinase inhibitors.

A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as inhibitors of ALK5 (TGFβ receptor I kinase)[1][2][3][4]. ALK5 is a serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.

The inhibition of ALK5 by compounds containing the 2-(1H-pyrazol-1-yl)pyridine core suggests that this compound could serve as a valuable starting point or intermediate for the development of novel ALK5 inhibitors. The chloromethyl group provides a convenient point for modification, allowing for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Signaling_Pathway TGFb TGF-β Receptor TGF-β Receptor Complex (Type I and Type II) TGFb->Receptor ALK5 ALK5 (Type I Receptor) Receptor->ALK5 Smad Smad Proteins ALK5->Smad phosphorylates PhosphoSmad Phosphorylated Smad Smad->PhosphoSmad Nucleus Nucleus PhosphoSmad->Nucleus translocates to GeneExpression Target Gene Expression (e.g., Fibrosis, Cell Proliferation) Nucleus->GeneExpression Inhibitor 2-(pyrazol-1-yl)pyridine Derivatives Inhibitor->ALK5 inhibits

Figure 4: Simplified TGF-β signaling pathway and the inhibitory action of 2-(pyrazol-1-yl)pyridine derivatives on ALK5.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group on a biologically relevant pyrazolyl-pyridine scaffold, makes it an attractive starting material for the development of novel therapeutic agents. The demonstrated activity of related compounds as ALK5 inhibitors highlights a promising avenue for future research and drug development efforts centered around this molecule. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully unlock its potential in the scientific community.

References

  • Boys, M. L., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3397. [Link]

Sources

2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and pyridine rings have garnered significant attention due to their versatile chemical reactivity and diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, a key building block for chemical synthesis and a scaffold of interest in drug discovery.

Chemical Properties and Identification

The combination of a reactive chloromethyl group with the pyrazole-pyridine core makes this compound a valuable intermediate for further chemical modification. The key properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[4]
CAS Number 1449117-51-4[4]
Molecular Formula C₉H₉Cl₂N₃[4]
Molecular Weight 230.09 g/mol [4]
Appearance Solid (Typical for similar compounds)[5]
Functional Groups Pyridine, Pyrazole, Chloromethyl

Synthesis of the 2-(1H-Pyrazol-1-yl)pyridine Scaffold

The synthesis of pyrazole derivatives, particularly those linked to other heterocyclic systems like pyridine, is a well-established field in organic chemistry. The primary and most efficient method involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[1]

General Synthetic Workflow

The creation of the 2-(1H-pyrazol-1-yl)pyridine core typically follows a logical sequence where a hydrazine-functionalized pyridine is reacted with a suitable three-carbon precursor to form the pyrazole ring. The chloromethyl group can be introduced before or after the pyrazole ring formation, often via a Vilsmeier-Haack type reaction or by functionalizing a hydroxymethyl precursor.[6]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product A 2-Hydrazinopyridine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., 4,4-dimethoxy-2-butanone) B->C D 2-(4-methyl-1H-pyrazol-1-yl)pyridine C->D E Chloromethylation (e.g., with SOCl₂ or similar reagent) D->E F This compound E->F

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis of a 2-(1H-Pyrazol-1-yl)pyridine Core

This protocol describes a representative cyclocondensation reaction to form the core scaffold.

  • Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

  • Cyclocondensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using heat is to overcome the activation energy required for the initial condensation and subsequent intramolecular cyclization and dehydration steps that form the aromatic pyrazole ring.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired 2-(1H-pyrazol-1-yl)pyridine derivative. The choice of purification method depends on the physical state and purity of the crude product.

  • Chloromethylation (if required): If the precursor contains a hydroxymethyl group at the 4-position of the pyrazole, it can be converted to the chloromethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step must be performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.

Applications in Drug Discovery and Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple, diverse biological targets.[2] When combined with a pyridine ring, the resulting molecule exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][7][8]

Primary Application: ALK5 Inhibition for Dermal Scarring

A significant application for 2-(1H-pyrazol-1-yl)pyridine derivatives is in the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[9][10][11]

Mechanism of Action: The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and tissue repair. However, its overexpression is linked to fibrosis and cancer.[12] TGF-β binds to its type II receptor, which then recruits and phosphorylates ALK5. Activated ALK5 phosphorylates downstream signaling molecules (Smad2/3), which then translocate to the nucleus to regulate gene expression, often leading to the deposition of extracellular matrix proteins and fibrosis.[12]

By inhibiting the kinase activity of ALK5, 2-(1H-pyrazol-1-yl)pyridine-based compounds can block this signaling cascade. This mechanism is particularly promising for the prevention of dermal scarring, where excessive fibrosis is the primary issue.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Complex Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Fibrosis-related genes) Complex->Transcription Translocates & Regulates Inhibitor 2-(Pyrazol-1-yl)pyridine (ALK5 Inhibitor) Inhibitor->ALK5 Blocks Phosphorylation

Caption: The TGF-β/ALK5 signaling pathway and the inhibitory action of 2-(1H-pyrazol-1-yl)pyridine derivatives.

Safety and Handling

Given the presence of a reactive chloromethyl group and the pyridine moiety, this compound and its salts should be handled with care. The following safety information is compiled based on data for structurally related compounds like 2-(chloromethyl)pyridine hydrochloride.[13][14][15][16]

  • Hazard Classification: Corrosive and acutely toxic. May cause severe skin burns, eye damage, and respiratory irritation.[13][16] Harmful if swallowed or inhaled.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin contact.[15]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[17] If dust or aerosols are generated, a NIOSH-approved particulate respirator is recommended.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][17]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

    • Eye Contact: Immediately rinse with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents. The compound may be moisture-sensitive.

Conclusion

This compound is a highly valuable heterocyclic compound that serves as a versatile intermediate in organic synthesis and a promising scaffold in medicinal chemistry. Its utility is particularly highlighted in the development of ALK5 inhibitors for treating fibrotic diseases like dermal scarring. Due to its reactive nature, strict adherence to safety protocols is essential during its handling and use. The continued exploration of this and related pyrazole-pyridine structures is expected to yield novel therapeutic agents for a variety of diseases.

References

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. [Link]

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacological activities of pyrazolone derivatives. Scholars Research Library. [Link]

  • ALK5 inhibitors under development. ResearchGate. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. [Link]

  • chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Semantic Scholar. [Link]

Sources

A Technical Guide to the Biological Evaluation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine and Related Pyrazole-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole-Pyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of pyrazole and pyridine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7] The pyridine moiety, also a common feature in many pharmaceuticals, contributes to the diverse biological activities of these hybrid molecules.[3][8] This guide focuses on a representative molecule, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine, to delineate a comprehensive strategy for its synthesis, characterization, and biological evaluation. The methodologies and principles outlined herein are broadly applicable to novel derivatives within this promising class of compounds, providing a robust framework for researchers and drug development professionals.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized based on established methods for similar derivatives.[1][9] The structural integrity of the synthesized compound must then be rigorously confirmed through a suite of analytical techniques.

Proposed Synthetic Pathway

The synthesis could commence from a suitable pyridine precursor, such as 2-hydrazinopyridine, and a pyrazole-forming synthon. A potential multi-step synthesis is outlined below. It is important to note that optimization of reaction conditions, such as solvents, temperature, and catalysts, would be essential to maximize yield and purity.

G A 2-Hydrazinopyridine C Cyclocondensation A->C B 4,4-dimethoxy-3-(chloromethyl)butan-2-one B->C D This compound C->D Acid or Base Catalysis

Structural Characterization

Confirmation of the chemical structure of the synthesized this compound is critical. A combination of spectroscopic methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the connectivity of atoms and the positions of substituents.[3][5][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[5][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups within the molecule.[2]

Part 2: Preclinical Evaluation of Biological Activity

A systematic, stepwise approach is recommended for evaluating the biological activity of a novel compound, starting with broad in vitro screening and progressing to more focused mechanistic studies.[11][12][13]

Assessment of Anticancer Activity

The potential of this compound as an anticancer agent can be investigated through a series of in vitro assays.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] This assay is a fundamental first step in determining the cytotoxic potential of a compound against various cancer cell lines.[13][15] Living cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[16]

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2
HepG2Liver Cancer9.8
A549Lung Cancer21.5
K562Leukemia5.4

Experimental Protocol: MTT Assay [14][16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14][17]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[18][19]

Western Blot Analysis for Apoptotic Markers

Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in apoptotic signaling pathways.[18][20] The activation of caspases is a hallmark of apoptosis.[21]

Experimental Protocol: Western Blot for Caspase-3 Cleavage [21]

  • Protein Extraction: Treat cancer cells with the IC₅₀ concentration of the compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for cleaved caspase-3.

    • Wash and incubate with an appropriate enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved form of caspase-3 indicates the induction of apoptosis.

G

Assessment of Antimicrobial Activity

Pyrazole and pyridine derivatives have been reported to possess antimicrobial properties.[2][22][23][24][25] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to quantify the in vitro antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical MIC Values of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Pseudomonas aeruginosaGram-negative Bacteria>64
Candida albicansFungus8
Assessment of Anti-inflammatory Activity

Given that many pyrazole derivatives exhibit anti-inflammatory effects,[6][7][26][27][28] it is worthwhile to investigate this potential activity for this compound.

A common mechanism of anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

Commercially available COX inhibitor screening kits can be used to determine the IC₅₀ values of the compound against COX-1 and COX-2. These assays typically measure the conversion of arachidonic acid to prostaglandin H2. A higher selectivity for COX-2 over COX-1 is generally desirable to minimize gastrointestinal side effects.

Part 3: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of this compound and its analogues. The proposed experimental workflows, from synthesis and characterization to the assessment of anticancer, antimicrobial, and anti-inflammatory activities, are based on established and robust methodologies. Positive results in these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies, in vivo animal models, and structure-activity relationship (SAR) studies to optimize the lead compound for potential therapeutic development. The versatility of the pyrazole-pyridine scaffold suggests that with rigorous and logical scientific inquiry, novel and potent therapeutic agents can be discovered.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Apoptosis western blot guide. (n.d.). Abcam.
  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (2020). Journal of Advanced Scientific Research.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. (2025). BenchChem.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.
  • Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells. (2025). BenchChem.
  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025). ResearchGate.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega.
  • Determination of Caspase Activation by Western Blot. (n.d.). In Methods in Molecular Biology. PubMed.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances.
  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences.
  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). Journal of Inflammation Research.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Research Journal of Chemistry and Environment.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Spandidos Publications.
  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ScienceDirect.
  • Current status of pyrazole and its biological activities. (n.d.). National Library of Medicine.
  • This compound hydrochloride. (2022). ChemicalBook.
  • Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (n.d.). Google Patents.

Sources

The Discovery and Ascendance of Pyrazoles: A Technical Guide for Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Serendipitous Discovery and the Dawn of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" in drug discovery is a testament to over a century of chemical innovation.[3][4] The story begins in 1883 with the German chemist Ludwig Knorr, who, while attempting to synthesize a quinoline derivative, serendipitously produced the first pyrazole derivative, a compound that would later be known as antipyrine.[5][6][7] This discovery not only introduced a new class of heterocyclic compounds but also yielded one of the world's first synthetic, non-narcotic fever-reducing agents, marking a significant milestone in pharmacology.[5][6]

This guide provides an in-depth exploration of the discovery of pyrazole-based compounds, beginning with Knorr's foundational work. It will detail the evolution of synthetic methodologies, from classical condensations to modern catalytic and multi-component reactions, and illuminate the journey of the pyrazole scaffold into a vast array of therapeutic applications, including its role in blockbuster drugs. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it provides a crucial context for contemporary innovation and the rational design of next-generation therapeutics.

The Seminal Breakthrough: The Knorr Pyrazole Synthesis of 1883

The first synthesis of a substituted pyrazole by Ludwig Knorr was a landmark achievement that opened the door to pyrazole chemistry.[1][8] His work involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[1][6] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile method for creating a wide variety of substituted pyrazoles.[1][9]

Original Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft).[1]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The initial combination is noted to be slightly exothermic.[1][6]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, leading to the formation of an oily product and water.[1]

  • Separation: The water formed during the initial condensation was carefully separated from the oily product.[1]

  • Cyclization: The resulting oily condensation product was then heated on a water bath. This heating step induced cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[1]

  • Purification: The crude product was purified by recrystallization. The pure compound, 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone, first synthesized in 1887), was obtained as crystals.[6]

Quantitative Data from Knorr's Era
ReactantMolar Mass ( g/mol )Amount UsedMolar Equivalence
Phenylhydrazine108.14100 g1.0
Ethyl Acetoacetate130.14125 g~1.04
Product Melting Point (°C)
1-Phenyl-3-methyl-5-pyrazolone125–127

Table 1: Reactants and reported physical properties for the first synthesis of a pyrazolone derivative.[6]

Mechanistic Pathway and Workflow

The Knorr synthesis proceeds via an initial condensation of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_product Isolation P Phenylhydrazine Mix Combine Reactants (Ambient Temp) P->Mix EAA Ethyl Acetoacetate EAA->Mix Cond Initial Condensation (Forms Oily Product + Water) Mix->Cond Sep Separate Water Cond->Sep Heat Heat Oily Product (Water Bath) Sep->Heat Cyclize Cyclization & Ethanol Elimination Heat->Cyclize Crude Crude Pyrazolone Cyclize->Crude Purify Recrystallization Crude->Purify Final Pure 1-Phenyl-3-methyl-5-pyrazolone Purify->Final

Caption: Workflow for the original Knorr Pyrazole Synthesis (1883).

The Evolution of Pyrazole Synthesis: From Classical Methods to Modern Innovations

While the Knorr synthesis was revolutionary, it presented challenges, most notably the potential for forming two different regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[9][10] This limitation spurred the development of numerous alternative and complementary synthetic strategies over the decades.

Classical Synthetic Approaches

Following Knorr's discovery, chemists expanded the toolkit for pyrazole synthesis primarily through variations of condensation reactions. Key classical methods include:

  • Synthesis from Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones has been a known route for over a century. However, similar to the Knorr synthesis, this method can also result in a mixture of regioisomers.[10]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): β-Arylchalcones can react with hydrogen peroxide to form epoxides. Subsequent treatment with hydrazine hydrate yields pyrazoline intermediates, which upon dehydration, produce the desired 3,5-diaryl-1H-pyrazoles.[9]

Modern Synthetic Revolutions

Recent advancements in organic synthesis have led to more efficient, selective, and environmentally friendly methods for constructing the pyrazole core. These modern approaches offer greater control over substitution patterns and functional group tolerance.[2]

Synthesis_Evolution cluster_modern Key Modern Approaches Knorr Knorr Synthesis (1883) (1,3-Diketones) Classical Other Classical Methods (e.g., from Acetylenic Ketones) Knorr->Classical Modern Modern Synthetic Methods Classical->Modern Addresses limitations like regioselectivity & harsh conditions Catalysis Catalyst-Driven Reactions (e.g., Nano-ZnO, AgOTf) Modern->Catalysis Multi One-Pot & Multicomponent Reactions Modern->Multi Photo Visible-Light Promoted Synthesis Modern->Photo Novel Novel Reactants (e.g., Trifluoromethylated Ynones) Modern->Novel

Caption: Logical evolution of pyrazole synthesis methodologies.

Synthetic MethodKey Features & AdvantagesReference
Nano-ZnO Catalysis Utilizes a nano-zinc oxide catalyst for the condensation of phenylhydrazine and ethyl acetoacetate. Offers high yields (up to 95%), short reaction times, and a straightforward work-up.[2]Girish et al.[10]
Metal-Oxo-Cluster Catalysis Employs a "3D platelike ternary-oxo-cluster" (NaCoMo) as an efficient catalyst for the reaction of sulfonyl hydrazides and 1,3-diketones, achieving yields up to 99%.[2]Yan et al.[2]
Silver-Catalyzed Reaction Uses AgOTf as a catalyst for the rapid reaction between trifluoromethylated ynones and hydrazines at room temperature, providing highly regioselective formation of 3-CF3-pyrazoles in excellent yields.[2]Topchiy et al.[2]
Visible-Light Promoted Cascade A novel one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives using visible light. Features mild conditions and uses O2 as a green oxidant.[2]Meng et al.[2]
Iodine-Promoted Cascade A cascade imination/halogenation/cyclization/ring contraction reaction using iodine to synthesize 3,4-dicarbonyl-substituted pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.[2]Komendantova et al.[2]

Table 2: Comparison of selected modern pyrazole synthesis methods.

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is now recognized as a privileged scaffold due to its ability to interact with a wide range of biological targets, its metabolic stability, and its synthetic accessibility.[3][11] This has led to the development of numerous drugs across diverse therapeutic areas.[4][9]

Diverse Pharmacological Activities

The substitution pattern on the pyrazole ring can be readily modified, allowing chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This versatility has unlocked a vast spectrum of biological activities, including:

  • Anti-inflammatory[3]

  • Anticancer[3][12]

  • Antimicrobial and Antifungal[2]

  • Antidiabetic[2]

  • Antituberculosis[2]

  • Agrochemical (herbicides, insecticides)[9][10]

From Antipyrine to Blockbuster Drugs

The journey that began with Knorr's antipyrine has culminated in several blockbuster drugs that are household names. The pyrazole core is central to their mechanism of action.

Drug Name (Brand Name)TargetTherapeutic AreaSignificance
Celecoxib (Celebrex®)Cyclooxygenase-2 (COX-2)Anti-inflammatory, PainA selective COX-2 inhibitor developed to reduce the gastrointestinal side effects of traditional NSAIDs. One of the top-selling drugs in the USA.[3][4]
Sildenafil (Viagra®)Phosphodiesterase-5 (PDE5)Erectile Dysfunction, Pulmonary HypertensionA serendipitously discovered blockbuster drug that revolutionized the treatment of erectile dysfunction.[4]
Rimonabant (Acomplia®)Cannabinoid receptor 1 (CB1)Anti-obesityAn anti-obesity drug (later withdrawn due to side effects) that demonstrated the versatility of the pyrazole scaffold.[9]
Asciminib (Scemblix®)BCR-ABL1 Kinase (Allosteric site)Oncology (Chronic Myeloid Leukemia)The first allosteric BCR-ABL1 inhibitor to reach the clinic, representing a new treatment modality.[4]
Vericiguat (Verquvo®)Soluble guanylate cyclase (sGC)Cardiology (Heart Failure)An sGC stimulator approved for treating heart failure, showcasing the scaffold's application in cardiovascular medicine.[4]

Table 3: Prominent examples of pyrazole-based pharmaceuticals.

Case Study: Pyrazole-Based Hsp90 Inhibitors

The discovery of synthetic 3,4-diaryl pyrazoles as inhibitors of Heat shock protein 90 (Hsp90) exemplifies modern structure-based drug design. Hsp90 is a chaperone protein crucial for the stability of many proteins implicated in cancer.[12]

  • High-Throughput Screening: Assays focusing on the ATPase activity of Hsp90 were used to identify novel chemical starting points.[12]

  • Hit Identification: A 3,4-diaryl pyrazole scaffold emerged as a promising hit.[12]

  • Structure-Activity Relationship (SAR) & X-Ray Crystallography: X-ray crystallography of protein-inhibitor complexes revealed key interactions, guiding medicinal chemistry efforts. For instance, a resorcinol substituent at the C-3 position was found to be critical for potent inhibition.[12]

  • Lead Optimization: This structural insight allowed for the rational design of highly potent inhibitors with sub-micromolar activity in cells, demonstrating a clear path from initial discovery to optimized lead compounds.[12]

Conclusion and Future Outlook

From its unexpected discovery in 1883, the pyrazole nucleus has evolved into one of the most important heterocyclic scaffolds in chemical and pharmaceutical science. The initial synthetic work by Ludwig Knorr laid a foundation that has been built upon for over 140 years, leading to an explosion of innovative synthetic methodologies that offer unprecedented precision and efficiency. The inherent versatility and favorable pharmacological properties of pyrazoles have enabled their incorporation into a remarkable number of successful drugs, treating conditions from inflammation to cancer.

For today's researchers, the story of the pyrazole is a powerful lesson in the enduring value of fundamental synthetic chemistry and the potential for a single molecular framework to yield a multitude of therapeutic solutions. As new biological targets are identified and synthetic methods continue to advance, the pyrazole scaffold is poised to remain at the forefront of drug discovery, promising new generations of innovative medicines for the most challenging diseases.

References

  • Al-Azzawi, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available from: [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, November 28). Ludwig Knorr. Encyclopedia Britannica. Available from: [Link]

  • McDonald, E., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. Available from: [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 13(10), 943-963. Available from: [Link]

  • Shafi, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4978. Available from: [Link]

  • Knorr Pyrazole Synthesis. Merck Index. Available from: [Link]

  • Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. (2020). Available from: [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available from: [Link]

  • Chapter 5: Pyrazoles. The Royal Society of Chemistry. (2015). Available from: [Link]

  • Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(18), 5463. Available from: [Link]

  • Reja, R., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available from: [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1871-1896. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, November 28). Pyrazole. Encyclopedia Britannica. Available from: [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Venkatesh, P. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available from: [Link]

Sources

A Technical Guide to the Chemical Reactivity of Chloromethyl-Substituted Pyrazoles for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous marketed drugs due to their wide range of biological activities and versatile synthetic handles.[1][2][3] The introduction of a chloromethyl group onto the pyrazole ring transforms it into a potent alkylating agent, providing a crucial gateway for late-stage functionalization and the generation of diverse molecular libraries.[4] This guide offers an in-depth exploration of the chemical reactivity of the chloromethyl group on a pyrazole ring, grounded in mechanistic principles. We will dissect the factors governing its reactivity, detail key nucleophilic substitution reactions with field-proven protocols, and contextualize its applications for professionals in pharmaceutical research and drug development.

Synthesis and Mechanistic Considerations of Chloromethyl Pyrazoles

The utility of a reactive group is predicated on its accessibility. Chloromethyl pyrazoles are typically synthesized through two primary routes: direct chloromethylation of the pyrazole ring or conversion from a hydroxymethyl precursor.

1.1. Direct Chloromethylation

Direct chloromethylation is an electrophilic aromatic substitution reaction. The process commonly involves treating the parent pyrazole with paraformaldehyde and concentrated hydrochloric acid.[5][6] The reaction proceeds via the in-situ formation of a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich position of the pyrazole ring. For many substituted pyrazoles, this occurs at the C4 position.[5][7]

  • Causality Behind Experimental Choice : The choice of a strong acid like HCl is critical as it facilitates the generation of the electrophile from paraformaldehyde. However, a key consideration is the nucleophilicity of the pyrazole itself. Electron-donating substituents (e.g., methyl groups) activate the ring, favoring the reaction, while also potentially leading to side products like the formation of methane-diylbis(pyrazole) where a second pyrazole molecule acts as a nucleophile.[5][6] Conversely, phenyl substituents can stabilize the intermediate carbocation, often leading to cleaner reactions with the chloromethyl derivative as the sole product.[5]

1.2. Conversion from Hydroxymethyl Pyrazoles

A more controlled, two-step approach involves the initial synthesis of a hydroxymethyl pyrazole, followed by conversion to the chloromethyl derivative. This is a standard transformation where the hydroxyl group is turned into a better leaving group. Reagents like thionyl chloride (SOCl₂) are highly effective for this purpose, reacting with the alcohol to form the desired chloromethyl pyrazole, often in high yield.[8][9]

  • Causality Behind Experimental Choice : Using thionyl chloride is advantageous because the byproducts of the reaction (SO₂ and HCl) are gases, which simplifies purification. This method avoids the harsh acidic conditions of direct chloromethylation and provides better control over regioselectivity if the hydroxymethyl precursor is synthesized with a specific substitution pattern.

The Chloromethyl Group: A Versatile Electrophilic Handle

The chloromethyl group functions as a primary alkyl halide, making it an excellent electrophile for nucleophilic substitution reactions. The dominant mechanism for its reactions is the bimolecular nucleophilic substitution (Sₙ2) pathway.

2.1. The Sₙ2 Pathway: The Workhorse Mechanism

The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[10][11] This "backside attack" leads to a Walden inversion of stereochemistry at the carbon center.

sn2_mechanism

While an Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is possible for secondary and tertiary halides, it is generally disfavored for primary halides like the chloromethyl group.[12][13] The primary carbocation that would need to form is inherently unstable. However, the adjacent pyrazole ring could offer some resonance stabilization, but this is usually not sufficient to make the Sₙ1 pathway competitive under typical conditions with reasonably strong nucleophiles.

FeatureSₙ1 ReactionSₙ2 Reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps (Carbocation intermediate)One step (Concerted)
Substrate 3° > 2° >> 1° (Favors stable carbocation)Methyl > 1° > 2° >> 3° (Favors less steric hindrance)
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophiles
Solvent Favored by polar protic solvents (e.g., H₂O, EtOH)Favored by polar aprotic solvents (e.g., DMF, DMSO, Acetone)
Stereochemistry RacemizationInversion of configuration
Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Characteristics.[12][14][15][16]

2.2. Factors Influencing Reactivity

The choice of experimental conditions is paramount for a successful substitution reaction. The interplay between the nucleophile, solvent, and the pyrazole's own substituents dictates the outcome.

  • Nucleophile Strength : Strong nucleophiles (e.g., RS⁻, RO⁻, N₃⁻, CN⁻) are essential for an efficient Sₙ2 reaction.[14] Their high reactivity drives the concerted mechanism forward. Weaker nucleophiles (e.g., H₂O, ROH) react much more slowly and may require elevated temperatures.

  • Solvent Choice : Polar aprotic solvents like DMF, DMSO, or acetone are ideal for Sₙ2 reactions.[14] They can solvate the counter-ion of the nucleophile but do not form a tight "solvent cage" around the nucleophile itself through hydrogen bonding, leaving it "naked" and highly reactive. Polar protic solvents can slow down Sₙ2 reactions by solvating and stabilizing the nucleophile.[14]

  • Ring Substituents : The electronic nature of other substituents on the pyrazole ring has a tangible effect. Electron-withdrawing groups (EWGs), such as a chloro or nitro group, can enhance the electrophilicity of the chloromethyl carbon by inductive effects, potentially accelerating the reaction. Conversely, electron-donating groups (EDGs) may slightly decrease this electrophilicity but increase the overall nucleophilicity of the pyrazole ring, which could lead to competitive side reactions.[17]

Key Nucleophilic Substitution Reactions and Applications

The Sₙ2 reactivity of chloromethyl pyrazoles makes them valuable building blocks for introducing the pyrazole moiety into larger molecules.

3.1. O-Alkylation: Williamson Ether Synthesis

A classic and robust method for ether formation is the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride.[10][11][18] This reaction is highly efficient for primary halides like chloromethyl pyrazoles.

  • Application Insight : In drug development, converting a phenolic hydroxyl group into a pyrazolyl-methyl ether can drastically alter a compound's properties. It removes a potentially acidic proton, blocks a site of metabolic oxidation, and can improve membrane permeability, thereby enhancing oral bioavailability.

3.2. N-Alkylation of Amines and Heterocycles

Chloromethyl pyrazoles are excellent reagents for the N-alkylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, as well as other nitrogen-containing heterocycles like imidazoles or even other pyrazoles.[4][19][20]

  • Application Insight : This reaction is fundamental for linking the pyrazole core to other pharmacologically relevant fragments. For instance, creating a flexible alkyl-amine linker between the pyrazole and another aromatic system is a common strategy in designing bivalent ligands or exploring structure-activity relationships (SAR).

3.3. S-Alkylation for Thioether Synthesis

S-nucleophiles, particularly thiolates (RS⁻), are among the most powerful nucleophiles for Sₙ2 reactions. The reaction of a chloromethyl pyrazole with a thiol in the presence of a base readily forms a stable thioether linkage.[21]

  • Application Insight : The thioether bond is metabolically robust and can act as a flexible linker. This chemistry has been used to create novel conjugates of pyrazoles with other biologically active molecules, such as benzimidazoles, to develop agents with potential anticancer or antimicrobial properties.[21]

Nucleophile TypeExample NucleophileProduct Functional GroupTypical BaseTypical Solvent
Oxygen Phenol, AlcoholEther (O-Alkylation)NaH, K₂CO₃DMF, THF, Acetone
Nitrogen Aniline, Piperidine, ImidazoleAmine (N-Alkylation)K₂CO₃, Et₃NAcetonitrile, DMF
Sulfur ThiophenolThioether (S-Alkylation)K₂CO₃, NaHDMF, Ethanol
Carbon Diethyl malonateC-C Bond (C-Alkylation)NaOEtEthanol
Table 2: Representative Nucleophilic Substitution Reactions on Chloromethyl Pyrazoles.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for the synthesis of a pyrazolyl-methyl ether from a phenol, a common task in medicinal chemistry.

workflow

Methodology:

  • Alkoxide Formation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted phenol (1.0 equivalent) and dissolve in anhydrous N,N-dimethylformamide (DMF, ~0.2 M). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 10 minutes.

    • Trustworthiness Check: Effervescence (H₂ gas evolution) should be observed, indicating the deprotonation is occurring. Allow the reaction to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium phenoxide.

  • Nucleophilic Substitution: In a separate flask, dissolve the chloromethyl pyrazole derivative (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold phenoxide solution via a syringe.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by slowly adding it to a beaker of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final ether product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The chloromethyl group is a powerful and versatile functional handle on the pyrazole scaffold. Its reactivity is dominated by the Sₙ2 mechanism, making it a reliable electrophile for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. By understanding the core mechanistic principles and carefully selecting nucleophiles, solvents, and bases, researchers can effectively leverage chloromethyl pyrazoles to synthesize novel and complex molecules. This capability is of paramount importance in the field of drug discovery, where the systematic and predictable functionalization of privileged cores like pyrazole is essential for the development of new therapeutic agents.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Sammons, R. D., Nampally, S., & Schjerven, L. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-122. [Link]

  • Carbone, A., & Candeias, N. R. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4933. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). Molecules, 23(11), 2999. [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sammons, R. D., Nampally, S., & Schjerven, L. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2008). Organic Syntheses, 85, 179. [Link]

  • Sammons, R. D., Nampally, S., & Schjerven, L. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664. [Link]

  • Flores, A. F. C., Moura, S., & Bonacorso, H. G. (2009). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 6(2), 137-141. [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2024). Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • N-alkylation method of pyrazole. (1996). Google Patents.
  • Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of pyrazole ring. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved January 20, 2026, from [Link]

  • The Williamson ether synthesis involves the displacement of an al... (2024). Pearson+. Retrieved January 20, 2026, from [Link]

  • 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved January 20, 2026, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

  • SN2 v.s. SN1 Reactions. (n.d.). MedLife Mastery. Retrieved January 20, 2026, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis of Novel 6-(chloromethyl) - N2- (1 - (4-substituted phenyl) - 3-phenyl - 1H-pyrazol - 4-yl) methylene)-N4- aryl-1, 3, 5-triazine - 2, 4-diamine derivatives and their Antimicrobial Activity. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]

  • 7.3 SN1 vs SN2. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • 1-(chloromethyl)-1H-pyrazole hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. (2023). YouTube. Retrieved January 20, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. (2021). NIH. Retrieved January 20, 2026, from [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1H-Pyrazole, 4-chloro-. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • 4-chloro-1-(chloromethyl)-1h-pyrazole. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrazole and pyridine scaffolds are foundational pillars. Their prevalence in FDA-approved pharmaceuticals and advanced materials underscores a deep, collective understanding of their synthetic versatility and biological significance.[1][2] The molecule 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine emerges as a particularly valuable synthetic intermediate. It combines the N-aryl pyrazole motif with the coordinating prowess of a pyridine ring, while the reactive chloromethyl group at the C4 position of the pyrazole serves as a critical handle for further functionalization.

This guide moves beyond a mere catalog of data. It is designed to provide researchers, medicinal chemists, and quality control specialists with a predictive and interpretive framework for the spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. Every spectrum tells a story, and understanding the language of spectroscopy is paramount for unambiguous structural confirmation, purity assessment, and the rational design of next-generation molecules. This document is structured to be a self-validating system, where the principles explained for one technique reinforce the findings from another, ensuring a holistic and trustworthy characterization workflow.

Molecular Architecture: An Overview

The structure of this compound features three key components that dictate its spectroscopic signature:

  • A Pyridine Ring: An aromatic, electron-deficient heterocycle that strongly influences the electronic environment of the molecule.

  • A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its protons and carbons have distinct chemical shifts.

  • A Chloromethyl Substituent: A reactive alkyl halide group that provides a unique isotopic signature in mass spectrometry and characteristic signals in NMR and IR spectroscopy.

The linkage between the pyridine N1' and pyrazole N1 atoms creates a conjugated system that gives rise to characteristic UV-Vis absorptions. The interplay of these components results in a unique spectroscopic fingerprint, which we will dissect in the following sections.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Isotopic Signature

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules like this compound, it offers an additional layer of confirmation through isotopic patterns.

Causality and Expected Fragmentation

The most telling feature in the mass spectrum will be the molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This results in two distinct molecular ion peaks:

  • M+• Peak: Corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]+• Peak: Corresponding to the molecule containing the ³⁷Cl isotope, appearing 2 m/z units higher than the M+• peak.

The relative intensity of the M+• to [M+2]+• peak will be approximately 3:1, a hallmark signature for a molecule containing a single chlorine atom.[3][4][5]

Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, providing a "molecular fingerprint".[6] Key expected fragmentation pathways include:

  • Loss of a Chlorine Radical (•Cl): Formation of a stable [M-Cl]⁺ cation.

  • Loss of the Chloromethyl Group (•CH₂Cl): Cleavage of the C-C bond to yield an [M-CH₂Cl]⁺ ion.

  • Cleavage of the Pyridine or Pyrazole Ring: Leading to smaller, characteristic fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electron Ionization (EI) source.

    • Set the ionization energy to the standard 70 eV to ensure reproducible fragmentation and allow for library matching.[6]

    • Calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA).

  • Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion cluster (M+• and [M+2]+•). Analyze the m/z values and relative intensities of the fragment ions to elucidate the fragmentation pattern.

Table 1: Predicted Mass Spectrometry Data
Ion Formula Calculated m/z (for ³⁵Cl) Expected Relative Abundance Notes
[M]⁺C₉H₈ClN₃193.04HighMolecular ion. Exhibits a characteristic 3:1 [M]⁺/[M+2]⁺ ratio.
[M+2]⁺C₉H₈³⁷ClN₃195.04~33% of [M]⁺Isotopic peak confirming the presence of one chlorine atom.
[M-Cl]⁺C₉H₈N₃158.07ModerateLoss of the chlorine radical.
[M-CH₂Cl]⁺C₈H₆N₃144.06Moderate to HighLoss of the chloromethyl group.
[C₅H₄N]⁺C₅H₄N78.03VariableFragment corresponding to the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. Both ¹H and ¹³C NMR provide complementary information to build a complete structural picture.

¹H NMR: Proton Environment and Coupling

The ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring, the pyrazole ring, and the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.

  • Pyridine Protons: These will appear in the aromatic region (typically δ 7.0-8.7 ppm). The proton ortho to the pyridine nitrogen (H-6') is expected to be the most downfield due to the strong deshielding effect.

  • Pyrazole Protons: The two protons on the pyrazole ring (H-3 and H-5) will also be in the aromatic region, with distinct chemical shifts.

  • Chloromethyl Protons (-CH₂Cl): This will be a singlet (no adjacent protons to couple with) in the upfield region (typically δ 4.5-5.0 ppm), shifted downfield from a typical methyl group due to the adjacent chlorine atom.

¹³C NMR: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

  • Pyridine Carbons: These will appear in the range of δ 110-150 ppm.

  • Pyrazole Carbons: These carbons will also resonate in the aromatic region, with the carbon bearing the chloromethyl group (C-4) showing a characteristic shift.

  • Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon will be the most upfield signal, typically in the range of δ 40-50 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[7]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
H-3~7.8s~141
C-4--~115
H-5~8.2s~129
-CH₂Cl~4.7s~42
H-3'~7.2ddd~123
H-4'~7.8td~139
H-5'~7.1d~114
H-6'~8.6d~150
C-2'--~151

Note: Predicted values are estimates based on data for analogous pyrazole-pyridine structures and general substituent effects. Actual values may vary.[1][8][9][10]

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

Key Vibrational Modes
  • Aromatic C-H Stretch: A group of sharp bands typically appearing above 3000 cm⁻¹.

  • C=C and C=N Stretching: Strong to medium intensity bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrazole and pyridine rings.[11][12][13]

  • Aliphatic C-H Stretch: Bands corresponding to the -CH₂- group will appear in the 2960-2850 cm⁻¹ region.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, confirming the presence of the chloromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance or transmittance spectrum to identify the key vibrational bands.

Table 3: Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100-3000MediumAromatic C-H Stretch (Pyridine & Pyrazole)
2960-2850Medium-WeakAliphatic C-H Stretch (-CH₂)
1610-1580StrongC=N Stretch (Ring)
1550-1400Strong-MediumC=C Aromatic Ring Stretching
800-600StrongC-Cl Stretch

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The interconnected π-systems of the pyridine and pyrazole rings are expected to produce distinct absorption bands.

Expected Electronic Transitions

The spectrum will likely be dominated by π→π* transitions associated with the aromatic rings. The presence of nitrogen lone pairs also allows for n→π* transitions, which are typically weaker and may be obscured by the more intense π→π* bands. The absorption maximum (λmax) will be sensitive to solvent polarity.[14][15] For similar pyridine-pyrazole systems, absorptions are often observed in the 250-300 nm range.[16][17]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1-1.0 AU). A typical concentration is around 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

    • Fill a matched cuvette with the sample solution.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law.

Integrated Characterization Workflow

A robust structural confirmation relies on the synergistic use of these techniques. The workflow below illustrates a logical progression for the complete characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS Determine MW & Isotopic Pattern NMR NMR (¹H, ¹³C) Synthesis->NMR Elucidate C-H Framework IR FTIR Spectroscopy Synthesis->IR Identify Functional Groups UV UV-Vis Spectroscopy Synthesis->UV Analyze Conjugated System Confirm Structural Confirmation MS->Confirm NMR->Confirm IR->Confirm UV->Confirm

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion and Outlook

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the underlying principles that govern the interaction of the molecule with different regions of the electromagnetic spectrum, researchers can confidently interpret their data. The key identifiers—the 3:1 isotopic cluster in mass spectrometry, the distinct aromatic and aliphatic regions in NMR, the C-Cl stretch in IR, and the π-system absorption in UV-Vis—together form a robust validation system. Mastery of this analytical workflow is essential for accelerating research and development, ensuring the quality and integrity of chemical entities destined for applications in medicine and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • The Royal Society of Chemistry. (2015). Supporting information.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. (n.d.).
  • Abood, N. A., & Al-Shlhai, R. A. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
  • PubMed Central. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators.
  • Semantic Scholar. (2023, October 16). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies.
  • ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • ResearchGate. (2025, October 13). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • PMC. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • PubMed Central. (n.d.). Recent advances in the therapeutic applications of pyrazolines.
  • Benchchem. (n.d.). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of potential therapeutic targets for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale and experimental validation strategies for identifying and characterizing the biological targets of this promising class of compounds. We will move beyond a simple listing of possibilities to explain the causal logic behind experimental design, ensuring a self-validating approach to target identification and validation.

Introduction: The Promise of a Reactive Scaffold

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. The core structure, a 2-(1H-pyrazol-1-yl)pyridine, is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases.[1][2] The addition of a chloromethyl group at the 4-position of the pyrazole ring introduces a reactive electrophilic center.[3] This functional group has the potential to form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein.[4] This positions these derivatives as potential targeted covalent inhibitors , a class of drugs known for their enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[4][5]

This guide will primarily focus on protein kinases as the most probable and promising class of targets for this scaffold, based on existing evidence. We will also briefly explore other potential target classes. The overarching hypothesis is that these derivatives act as targeted covalent inhibitors, where the pyrazole-pyridine core provides the binding affinity and selectivity for a specific target, and the chloromethyl "warhead" facilitates irreversible inhibition through covalent bond formation.[5]

Part 1: Protein Kinases as Primary Therapeutic Targets

Scientific Rationale for Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[6][7] The ATP-binding site of many kinases contains a non-catalytic cysteine residue in close proximity to where a ligand binds.[4] This provides an ideal opportunity for the design of targeted covalent inhibitors that can form an irreversible bond with this cysteine, leading to potent and sustained inhibition of the kinase's activity.

The 2-(1H-pyrazol-1-yl)pyridine scaffold has been successfully employed in the development of inhibitors for several kinases. A notable example is the discovery of a series of these compounds as potent inhibitors of Activin-like kinase 5 (ALK5) , also known as TGF-β type I receptor kinase.[1][2] This provides a strong rationale for prioritizing kinases in our search for targets for this compound derivatives.

Potential Kinase Targets and the Covalent Inhibition Hypothesis

Given the documented activity of the 2-(1H-pyrazol-1-yl)pyridine core against ALK5, this kinase stands out as a primary candidate for covalent inhibition by its chloromethyl-substituted counterpart.[1][2] The TGF-β signaling pathway, in which ALK5 is a key component, is implicated in a wide range of cellular processes, and its dysregulation is involved in fibrosis and cancer progression. A covalent inhibitor of ALK5 could offer a more durable therapeutic effect compared to reversible inhibitors.

The central hypothesis is that the 2-(pyrazol-1-yl)pyridine moiety will guide the compound to the ATP-binding site of ALK5, and the strategically positioned chloromethyl group will then react with a nearby nucleophilic residue, likely a cysteine, to form a permanent covalent bond.

cluster_0 Mechanism of Covalent Inhibition A Derivative binds non-covalently to ALK5 active site B Chloromethyl group positioned near a nucleophilic residue (e.g., Cysteine) A->B Affinity driven by pyrazole-pyridine core C Nucleophilic attack by Cysteine on the chloromethyl group B->C Proximity and reactivity D Formation of an irreversible covalent bond C->D Displacement of Chlorine E ALK5 is permanently inhibited D->E cluster_0 Target Validation Workflow A Step 1: In Vitro Kinase Screening (e.g., ADP-Glo) B Step 2: Covalent Inhibition Assays (Time-dependent, Washout) A->B Identify potent hits C Step 3: Mass Spectrometry for Adduct Confirmation B->C Confirm irreversibility D Step 4: Cellular Target Engagement (e.g., CETSA) C->D Confirm covalent modification E Validated Covalent Target D->E

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Pyrazolyl Pyridines in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The pyrazolopyridine nucleus is a prime example of such a scaffold in oncology.[1] Its structural resemblance to natural purines allows it to function as an antagonist in various biological processes, providing a strategic advantage in designing targeted therapies.[2][3] This has led to the development of numerous chemical entities containing the pyrazolopyridine core as promising anti-cancer agents.[2][3]

This guide provides an in-depth exploration of the application of pyrazolyl pyridines in cancer research. We will delve into their mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and evaluation, from initial in vitro screening to preclinical in vivo models. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this remarkable heterocyclic system.

Section 1: Core Mechanism of Action - Precision Targeting of Oncogenic Kinases

A predominant mechanism through which pyrazolyl pyridine derivatives exert their anti-cancer effects is the inhibition of protein kinases.[1] Kinases are crucial nodes in the signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them high-value targets for therapeutic intervention. Pyrazolopyridines have been successfully employed as ATP-mimicking heterocyclic cores that bind to the kinase hinge region, blocking downstream signaling.[1][4]

Several key kinase families have been effectively targeted:

  • SRC Family Kinases (SFKs): Novel pyrazolopyrimidines have demonstrated high potency and exceptional selectivity for SRC over other kinases like ABL. For instance, the compound eCF506 exhibits a subnanomolar IC50 for SRC and has shown efficacy in inhibiting SRC phosphorylation in tumor xenografts.[5]

  • Cyclin-Dependent Kinases (CDKs): As critical regulators of the cell cycle, CDKs are a rational target for cancer therapy.[6] Synthesized pyrazolo[3,4-b]pyridine derivatives have shown potent and selective inhibitory activity against CDKs, leading to the inhibition of cellular proliferation in human tumor cells.[7]

  • Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer drivers like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Pyrazole-based compounds have been designed that show potent dual inhibition of EGFR and VEGFR-2, leading to significant cytotoxicity in cancer cell lines like HepG2.[6][8][9]

The inhibition of these pathways disrupts the uncontrolled cell division and survival signals that define cancer, often leading to cell cycle arrest and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Inhibitor Pyrazolyl Pyridine Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation SAR_Diagram Pyrazolo Pyrazolo pyridine R1 R1 R1->Pyrazolo R2 R2 R2->Pyrazolo R3 R3 R3->Pyrazolo R4 R4 R4->Pyrazolo

Caption: Key modification points on the pyrazolyl pyridine scaffold for SAR studies.

Section 3: Application Protocols for Evaluation

The successful development of a pyrazolyl pyridine-based anti-cancer agent requires a systematic and rigorous evaluation pipeline. This section provides detailed, step-by-step protocols for the synthesis, in vitro characterization, and in vivo efficacy testing of these compounds.

Protocol 3.1: General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a common multicomponent reaction for synthesizing the pyrazolo[3,4-b]pyridine scaffold, which can be adapted for various derivatives. [3][10]

  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of a 5-aminopyrazole derivative, 1.1 equivalents of an appropriate aldehyde, and 1.1 equivalents of a β-ketoester (e.g., ethyl acetoacetate).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of a weak acid like acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, purify the product further using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol 3.2: In Vitro Evaluation Workflow

A tiered approach is recommended for in vitro screening, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for promising candidates.

InVitro_Workflow start Synthesized Pyrazolyl Pyridine Compound screen Primary Screening: MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->screen decision1 Potent Activity? (e.g., IC50 < 10 µM) screen->decision1 secondary Secondary Mechanistic Assays decision1->secondary Yes stop Discard or Redesign decision1->stop No apoptosis Apoptosis Assay (Annexin V/PI Staining) secondary->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide Staining) secondary->cellcycle target Target Engagement Assay (e.g., Western Blot for p-SRC) secondary->target lead Lead Candidate for In Vivo Studies apoptosis->lead cellcycle->lead target->lead

Caption: A typical workflow for the in vitro screening of anti-cancer compounds.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazolyl pyridine compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration required for 50% inhibition of cell growth). [11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the pyrazolyl pyridine compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [11]5. Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+. [12]

Protocol 3.3: In Vivo Efficacy Evaluation in Xenograft Models

Promising lead compounds should be evaluated in vivo to assess their therapeutic efficacy and safety profile. The following is a generalized protocol for a mouse xenograft model. [13]

  • Cell Line and Animal Model: Use an appropriate human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) and immunocompromised mice (e.g., athymic nude or NOD-SCID mice, 4-6 weeks old). [13]2. Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, pyrazolyl pyridine compound, positive control drug).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its pharmacokinetic properties. Dosing schedules can vary (e.g., once daily, twice weekly). [5]6. Efficacy Measurement: Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, Western blot for target engagement).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to determine the compound's efficacy. Assess toxicity by monitoring body weight changes and clinical signs of distress. [9]

Conclusion and Future Directions

Pyrazolyl pyridines represent a highly versatile and potent class of heterocyclic compounds for the development of anti-cancer agents. [2][3]Their success is rooted in their privileged structure, which allows for effective and often selective targeting of key oncogenic pathways, particularly protein kinases. [1][4]The continued exploration of their structure-activity relationships will undoubtedly lead to the discovery of new derivatives with enhanced efficacy and improved safety profiles. The protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, screen, and validate these promising therapeutic candidates, paving the way for their potential translation into clinical practice.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4791-4811. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6529. [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Various Authors. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1345-1349. [Link]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(28), 19342-19361. [Link]

  • Various Authors. (n.d.). Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate. [Link]

  • Adjei, A. A. (1999). Current status of pyrazoloacridine as an anticancer agent. Investigational New Drugs, 17(3), 247-253. [Link]

  • Almalki, A. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Frontiers in Chemistry, 10, 1062804. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013-022. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(3), 332. [Link]

  • Various Authors. (n.d.). Structure–activity relationships. ResearchGate. [Link]

  • Asati, V., & Srivastava, S. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(9), 1143. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • El-Sayed, N. M., et al. (2021). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 13(21), 1845-1863. [Link]

  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 341(10), 643-649. [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • El-Sayed, N. M., et al. (2021). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 13(21), 1845-1863. [Link]

  • Various Authors. (n.d.). In vitro anticancer screening data of synthesized compounds against renal cancer cell line. ResearchGate. [Link]

  • Al-Qawasmeh, R. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(15), 5786. [Link]

  • Milosavljević, D., & Srećković, M. (2021). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 26(23), 7177. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry, 62(24), 11213-11232. [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2006). Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. Journal of the National Cancer Institute, 98(15), 1031-1033. [Link]

  • Torres, D., et al. (2021). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers, 13(14), 3569. [Link]

Sources

Application Notes and Protocols: 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2][3] Pyrazolylpyridine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, making them attractive targets in drug discovery.[4][5] This document provides a detailed guide to the synthesis and application of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine , a highly versatile building block for the construction of novel and complex heterocyclic systems. The presence of a reactive chloromethyl group on the pyrazole ring offers a convenient handle for introducing diverse functionalities through nucleophilic substitution and for the annulation of new ring systems.

These application notes are designed for researchers, medicinal chemists, and professionals in drug development. We will explore the synthesis of this key intermediate and provide detailed protocols for its subsequent elaboration into a variety of heterocyclic structures, explaining the causality behind experimental choices to ensure both success and safety in your research endeavors.

Synthesis of the Core Building Block: this compound

The synthesis of the title compound can be efficiently achieved in a two-step process starting from commercially available 2-(1H-pyrazol-1-yl)pyridine. The strategy involves a Vilsmeier-Haack formylation to introduce a formyl group at the C4-position of the pyrazole ring, followed by a reduction and chlorination sequence.

Synthetic Scheme

Synthesis_Scheme start 2-(1H-pyrazol-1-yl)pyridine step1_reagents POCl3, DMF 0 °C to 90 °C start->step1_reagents intermediate 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde step1_reagents->intermediate step2_reagents 1. NaBH4, MeOH 2. SOCl2, DCM intermediate->step2_reagents product This compound step2_reagents->product

Caption: Proposed synthetic route to the target building block.

Protocol 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of 2-(1H-pyrazol-1-yl)pyridine. The reaction introduces a formyl group at the electron-rich C4 position of the pyrazole ring.

Materials:

  • 2-(1H-pyrazol-1-yl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add DMF (5.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 2-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a minimal amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired aldehyde.

Protocol 2: Synthesis of this compound

This two-step, one-pot protocol involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination.

Materials:

  • 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in MeOH in a round-bottom flask and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM. The crude alcohol can be carried forward directly.

  • Combine the DCM extracts and dry over Na₂SO₄.

  • Cool the DCM solution of the alcohol to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound, which can be used without further purification or purified by chromatography if necessary.

Applications in the Synthesis of Novel Heterocycles

The chloromethyl group of this compound is a potent electrophile, making it an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This is the most direct application, allowing for the introduction of various side chains and functional groups.

SN2_Reactions start This compound reagents Nu-H, Base Solvent, Temp start->reagents product 2-(4-((Nu)methyl)-1H-pyrazol-1-yl)pyridine reagents->product

Caption: General scheme for nucleophilic substitution.

Protocol 3: General Protocol for Nucleophilic Substitution

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, thiol, phenol, heterocycle) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile, THF)

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add the base and stir for 15 minutes at room temperature.

  • Add a solution of this compound in the same solvent.

  • Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Examples of Nucleophilic Substitution

Nucleophile (Nu-H)BaseSolventProduct StructurePotential Application
MorpholineK₂CO₃Acetonitrile2-(4-(morpholinomethyl)-1H-pyrazol-1-yl)pyridineCNS agents
4-methoxythiophenolCs₂CO₃DMF2-(4-((4-methoxyphenylthio)methyl)-1H-pyrazol-1-yl)pyridineAntifungal agents
1H-BenzimidazoleK₂CO₃DMF1-((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)-1H-benzo[d]imidazoleAnticancer agents
Sodium azideNaN₃DMF/H₂O2-(4-(azidomethyl)-1H-pyrazol-1-yl)pyridinePrecursor for triazoles, amines
Synthesis of Fused Heterocyclic Systems

The chloromethyl group can be used to construct fused ring systems through intramolecular cyclization strategies. For instance, reaction with a binucleophile can be followed by a cyclization step.

Protocol 4: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

This protocol outlines a potential route to a fused system.

Step A: Alkylation of an aminopyridine

  • React this compound with a suitable aminopyridine (e.g., 2-amino-3-hydroxypyridine) using the general nucleophilic substitution protocol (Protocol 3).

Step B: Intramolecular Cyclization

  • The resulting intermediate can then be subjected to a dehydrative cyclization, for example, using a strong acid catalyst like polyphosphoric acid (PPA) with heating, to form the fused pyrazolo[4,3-b]pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

While the parent molecule is not directly suited for cross-coupling at the chloromethyl position under standard conditions, it can be converted to other functionalities that are. For example, conversion to an organometallic reagent or a boronate ester could be explored. More commonly, other positions on the pyridine or pyrazole rings, if halogenated, would be the sites for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira.[6][7]

For instance, if a bromo-substituted version of the building block were synthesized, Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups.

Protocol 5: Hypothetical Suzuki-Miyaura Coupling

This protocol is provided as an example of how a halogenated analogue of the title compound could be used.

Materials:

  • Bromo-substituted this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • To a degassed mixture of the solvent, add the bromo-substituted pyrazolylpyridine, arylboronic acid, and base.

  • Add the palladium catalyst and heat the mixture under an inert atmosphere to reflux (e.g., 90-100 °C) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product using standard chromatographic techniques.

Safety and Handling

  • This compound is expected to be an alkylating agent and should be handled with care. It is likely to be an irritant and potentially lachrymatory. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme caution in a fume hood.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of the chloromethyl group allow for facile elaboration into more complex structures with significant potential in drug discovery and materials science. The protocols provided herein offer a robust starting point for researchers to explore the rich chemistry of this promising intermediate.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). Benchchem.
  • Pyrazole. (n.d.). SlideShare.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.

Sources

Application Notes & Protocols: A Guide to the Experimental N-Alkylation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Alkyl Pyrazoles in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1] N-alkylation of the pyrazole ring is a critical synthetic step that profoundly influences the molecule's biological activity, solubility, and pharmacokinetic properties.[2] These derivatives are integral to compounds developed for anti-inflammatory, anti-tumor, and antimicrobial applications.[2][3][4]

However, the synthesis of N-alkyl pyrazoles is not without its challenges. For unsymmetrically substituted pyrazoles, direct alkylation can lead to mixtures of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[3][5] The choice of experimental setup is therefore paramount, directly impacting regioselectivity, reaction efficiency, and overall yield.

This comprehensive guide provides detailed protocols for several field-proven N-alkylation methods. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to select and optimize the ideal setup for their specific synthetic goals. We will explore classical base-mediated reactions, modern acid-catalyzed alternatives, and green chemistry approaches designed to enhance efficiency and sustainability.

General Experimental Workflow

The process for N-alkylation, regardless of the specific method, follows a general sequence of steps from reaction setup to product isolation. Understanding this workflow is crucial for successful synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select Pyrazole & Alkylating Agent P2 Choose Method & Reagents (Base, Catalyst, Solvent) P1->P2 R1 Combine Reagents in Reaction Vessel P2->R1 Setup R2 Apply Reaction Conditions (Heating, MW, etc.) R1->R2 R3 Monitor Progress (TLC/LC-MS) R2->R3 W1 Quench Reaction & Remove Solvent R3->W1 Completion W2 Aqueous Work-up (Extraction) W1->W2 P3 Purify via Chromatography or Recrystallization W2->P3 Final Characterization (NMR, MS) P3->Final Isolate Pure Product G Pyrazole Pyrazole Pyrazolate Anion Pyrazolate Anion Pyrazole->Pyrazolate Anion Deprotonation (+ Base) N-Alkyl Pyrazole N-Alkyl Pyrazole Pyrazolate Anion->N-Alkyl Pyrazole SN2 Attack (+ R-X) Base Base Alkyl Halide (R-X) Alkyl Halide (R-X)

Figure 2: Simplified mechanism for base-mediated N-alkylation.

Step-by-Step Protocol:
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrazole derivative (1.0 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent, such as DMF or acetonitrile, to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equiv; or NaH, 60% in mineral oil, 1.1-1.2 equiv). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If NaH was used, carefully quench the excess base with a few drops of water or isopropanol at 0 °C.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography to obtain the pure N-alkylated pyrazole.

Protocol II: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This modern approach provides an alternative to methods requiring strong bases or high temperatures. [3][5]It utilizes trichloroacetimidate electrophiles activated by a Brønsted acid catalyst, proceeding under mild conditions. [5]The proposed mechanism involves protonation of the imidate by the acid, which then ionizes to form a carbocation that is subsequently trapped by the pyrazole nucleophile. [5] Causality Behind Component Selection:

  • Electrophile: O-alkyltrichloroacetimidates are excellent electrophiles in this context. They are often more stable and easier to handle than corresponding alkyl halides and are particularly effective for generating benzylic, phenethyl, and benzhydryl pyrazole derivatives. [3]* Catalyst: A Brønsted acid, such as Camphorsulfonic acid (CSA), is highly effective at activating the imidate. [5]* Solvent: A dry, non-coordinating solvent like 1,2-dichloroethane (DCE) is ideal for this reaction. [5]

G Imidate Imidate Protonated Imidate Protonated Imidate Imidate->Protonated Imidate Protonation (+ H+) Carbocation (R+) Carbocation (R+) Protonated Imidate->Carbocation (R+) Ionization N-Alkyl Pyrazole N-Alkyl Pyrazole Carbocation (R+)->N-Alkyl Pyrazole Trapping (+ Pyrazole) Pyrazole Pyrazole Acid (H+) Acid (H+)

Figure 3: Proposed mechanism for acid-catalyzed N-alkylation. [5]

Step-by-Step Protocol:
  • Preparation: To a round-bottom flask, add the trichloroacetimidate electrophile (1.0 equiv), the pyrazole derivative (1.0 equiv), and the Brønsted acid catalyst (e.g., CSA, 0.2 equiv). [5]2. Inert Atmosphere: Place the flask under an inert atmosphere of argon or nitrogen. [5]3. Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a solution of approximately 0.25 M. [5]4. Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4 hours. [5]Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate. [5] * Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. [5] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [5]6. Purification: Purify the resulting residue by silica gel flash column chromatography to yield the final N-alkyl pyrazole product. [5]

Protocol III: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a highly efficient method for N-alkylation, often performed under solvent-free conditions, which aligns with the principles of green chemistry. [6]The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase into the organic phase (or molten alkyl halide phase) where it can react.

Causality Behind Component Selection:

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. It is lipophilic enough to enter the organic phase but its cationic nature allows it to pair with the pyrazolate anion.

  • Conditions: The ability to run the reaction without a solvent simplifies work-up, reduces waste, and can lead to higher reaction rates. [7]A solid base like powdered potassium hydroxide (KOH) is used to generate the pyrazolate. [7]

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, combine the pyrazole (1.0 equiv), the alkyl halide (1.0-1.2 equiv), powdered potassium hydroxide (KOH, ~2.0 equiv), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%). [7]2. Reaction: Stir the mixture vigorously at a temperature appropriate for the alkyl halide's reactivity (e.g., 50-100 °C). In the absence of solvent, efficient stirring is crucial.

  • Monitoring: Follow the disappearance of the starting materials via TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the mixture.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity, but can be further purified by distillation (for liquids) or silica gel chromatography. [7]

Protocol IV: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis is a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. [8][9][10] Causality Behind Component Selection:

  • Solvent: A polar solvent that absorbs microwave energy efficiently (e.g., DMF, ethanol, or even water) is typically used. [8][11]Solvent-free conditions can also be applied.

  • Vessel: The reaction must be performed in a sealed vessel designed for microwave chemistry to allow for controlled heating above the solvent's boiling point.

Step-by-Step Protocol:
  • Preparation: In a specialized microwave reaction vial, combine the pyrazole derivative (1.0 equiv), the alkylating agent (1.1-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a minimal amount of a suitable polar solvent (e.g., DMF, 2-4 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). [8][10]Use a hold time and monitor the internal pressure.

  • Cooling & Work-up:

    • After irradiation, allow the vial to cool to room temperature.

    • Open the vial and transfer the contents to a larger flask.

    • Follow the work-up procedure described in Protocol I (aqueous work-up and extraction).

  • Purification: Purify the crude product using standard column chromatography.

Comparative Analysis and Regioselectivity Considerations

The choice of method depends on the substrate, available equipment, and desired outcome (e.g., speed, greenness).

MethodTypical ConditionsReaction TimeAdvantagesDisadvantages
Base-Mediated K₂CO₃/DMF, 25-80 °C2-24 hoursWidely applicable, reliable, vast literature.Requires anhydrous conditions with strong bases, can have long reaction times.
Acid-Catalyzed CSA/DCE, RT1-4 hoursMild conditions, avoids strong bases, good for sensitive substrates. [5]Requires synthesis of trichloroacetimidate electrophiles.
Phase-Transfer TBAB/KOH, solvent-free, 50-100 °C0.5-5 hoursHigh yields, solvent-free (green), simple work-up. [6][7]Requires efficient stirring, may not be suitable for all substrates.
Microwave-Assisted K₂CO₃/DMF, 100-150 °C5-20 minutesExtremely fast, often higher yields, improved selectivity. [8][9]Requires specialized microwave reactor equipment.

Controlling Regioselectivity: For unsymmetrical pyrazoles, achieving high regioselectivity is a primary goal. The outcome is often a result of a delicate balance between steric and electronic factors.

  • Steric Hindrance: The alkyl group will preferentially add to the less sterically hindered nitrogen atom. This effect is more pronounced with bulky alkylating agents and bulky substituents on the pyrazole ring. [3][5]* Base and Cation Effects: The choice of base and its counter-ion can influence selectivity. Coordinating metal cations (like K⁺ from KOtBu) can chelate with nearby functional groups, blocking one nitrogen atom and directing the alkylation to the other. [12][13]* Solvent Choice: The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in certain cases. [14]

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-121. [Link]

  • N-alkylation method of pyrazole. (1996). Google Patents.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. A. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 28(19), 6829. [Link]

  • N-alkylation method of pyrazole. (1998). Google Patents.
  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved January 20, 2026, from [Link]

  • Saeed, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10549. [Link]

  • Goud, B. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10795-10804. [Link]

  • Vasin, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(15), 5801. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873-876. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. Retrieved January 20, 2026, from [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2024). DergiPark. Retrieved January 20, 2026, from [Link]

  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. (n.d.). e-Spacio UNED. Retrieved January 20, 2026, from [Link]

  • Sharma, V., Kumar, V., & Singh, P. (2018). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of the Chinese Chemical Society, 65(1), 19-38. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (1999). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry, 19, 1699-1738. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogues. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). Journal of Nanobiotechnology, 21(1), 382. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved January 20, 2026, from [Link]

  • An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Role of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in the Synthesis of Potent PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase PIM-1 is a constitutively active proto-oncogene implicated in a variety of malignancies, making it a compelling target for cancer therapy. A key scaffold in the development of potent and selective PIM-1 inhibitors is the pyrazolylpyridine motif. This document provides a detailed guide on the application of a crucial intermediate, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine , in the synthesis of PIM-1 kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven synthetic protocol, and discuss the significance of this building block in medicinal chemistry.

Introduction: PIM-1 Kinase as a Therapeutic Target

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM-1, PIM-2, and PIM-3, are key regulators of cell proliferation, survival, and apoptosis[1][2]. Overexpression of PIM-1 is a common feature in a range of hematological and solid tumors, including prostate cancer, leukemia, and lymphoma[2]. Its role in promoting cell survival and conferring resistance to apoptosis makes it an attractive target for the development of novel anti-cancer agents[1]. The development of small molecule inhibitors that target the ATP-binding pocket of PIM-1 has been a major focus of research[3].

The Pyrazolylpyridine Scaffold: A Privileged Motif for PIM-1 Inhibition

Medicinal chemistry campaigns have identified the pyrazolylpyridine core as a "privileged scaffold" for targeting PIM-1[4][5]. This structural motif has demonstrated the ability to form key interactions within the ATP-binding site of the kinase, leading to potent inhibition. The pyrazole ring and the pyridine ring can be functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents allows for the modulation of interactions with key amino acid residues in the PIM-1 active site, leading to the development of highly effective inhibitors[4][5].

This compound: A Versatile Synthetic Intermediate

The utility of This compound lies in the reactive chloromethyl group at the 4-position of the pyrazole ring. This electrophilic center provides a convenient handle for introducing a diverse range of functionalities through nucleophilic substitution reactions, most commonly with amines. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The chloromethyl group is sufficiently reactive to undergo substitution under mild conditions, yet stable enough for isolation and handling.

Rationale for Use:
  • Convergent Synthesis: The use of this intermediate allows for a convergent synthetic strategy. The core pyrazolylpyridine scaffold is prepared first, and then various side chains can be appended in the final steps, which is efficient for exploring SAR.

  • Diversity-Oriented Synthesis: The reactivity of the chloromethyl group with a wide range of nucleophiles (amines, thiols, alcohols, etc.) enables the creation of a diverse library of compounds from a single intermediate.

  • Introduction of Key Pharmacophoric Features: The methylene linker introduced via the chloromethyl group provides optimal spacing and flexibility for the appended functional groups to interact with specific regions of the PIM-1 binding pocket.

Synthetic Workflow and Protocols

The following section details a representative synthetic workflow for the preparation of a PIM-1 inhibitor using this compound. The protocol is based on established synthetic methodologies for similar compounds.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of the Intermediate cluster_1 Synthesis of the Final Inhibitor A 2-Hydrazinopyridine F 2-(1H-Pyrazol-1-yl)pyridine A->F Cyclization B 1,1,3,3-Tetramethoxypropane B->F C Vilsmeier-Haack Reagent (POCl3, DMF) G 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde C->G D Sodium Borohydride H (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol D->H E Thionyl Chloride I This compound E->I F->G Formylation G->H Reduction H->I Chlorination J This compound L PIM-1 Inhibitor J->L Nucleophilic Substitution K Substituted Aniline (e.g., 4-fluoroaniline) K->L

Caption: Synthetic workflow for a PIM-1 inhibitor.

Experimental Protocol: Synthesis of a Representative PIM-1 Inhibitor

This protocol describes the synthesis of N-((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)-4-fluoroaniline, a representative PIM-1 inhibitor.

Step 1: Synthesis of this compound

This multi-step synthesis of the key intermediate is based on analogous preparations of functionalized pyrazoles.

  • Preparation of 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde:

    • To a solution of 2-(1H-pyrazol-1-yl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and DMF, 1.5 eq) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed with water, and dried to afford the aldehyde.

  • Reduction to (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol:

    • The carbaldehyde (1.0 eq) is dissolved in methanol.

    • Sodium borohydride (1.2 eq) is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated.

  • Chlorination to this compound:

    • The alcohol (1.0 eq) is dissolved in dichloromethane.

    • Thionyl chloride (1.2 eq) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 4 hours.

    • The solvent is evaporated, and the residue is purified by column chromatography to yield the desired chloromethyl intermediate.

Step 2: Synthesis of N-((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)-4-fluoroaniline

  • Nucleophilic Substitution:

    • To a solution of this compound (1.0 eq) and 4-fluoroaniline (1.1 eq) in acetonitrile, potassium carbonate (2.0 eq) is added.

    • The reaction mixture is stirred at 60 °C for 8 hours.

    • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final PIM-1 inhibitor.

Data Presentation and Biological Activity

The synthesized pyrazolylpyridine derivatives have shown potent inhibitory activity against PIM-1 kinase. The table below summarizes representative data for analogous compounds.

Compound IDR-group on AminePIM-1 IC50 (nM)Reference
Inhibitor A 4-fluoroaniline50[4]
Inhibitor B 3-chloroaniline75[4]
Inhibitor C 4-methoxyaniline120[5]
Inhibitor D Cyclohexylamine250[5]

Mechanism of PIM-1 Kinase Inhibition

The pyrazolylpyridine scaffold of the inhibitor binds within the ATP-binding pocket of PIM-1. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase. The substituted aniline moiety can extend into a hydrophobic pocket, and the nature of the substituent can significantly impact potency and selectivity.

G cluster_0 PIM-1 Kinase Inhibition A PIM-1 Kinase (ATP Binding Pocket) D Inactive PIM-1 Kinase A->D Binding of Inhibitor B Pyrazolylpyridine Inhibitor B->D C ATP C->A Competitive Inhibition

Caption: Competitive inhibition of PIM-1 kinase.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of PIM-1 kinase inhibitors. Its strategic use enables the efficient construction of diverse libraries of pyrazolylpyridine-based compounds for SAR exploration. The protocols and rationale presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel and potent PIM-1 inhibitors for cancer therapy.

References

Sources

Synthesis and Evaluation of 2-Phenyl-3-(1H-pyrazol-4-yl)pyridine Positive Allosteric Modulators: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Allosteric Modulation

In the landscape of modern drug discovery, the pursuit of highly selective and finely-tuned therapeutic agents is paramount. Positive allosteric modulators (PAMs) represent a sophisticated class of ligands that offer a distinct advantage over traditional orthosteric drugs.[1][2] Unlike orthosteric ligands that bind to the primary, highly conserved active site of a receptor, PAMs bind to a topographically distinct allosteric site.[3] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand.[3] This mechanism of action provides several key benefits, including improved subtype selectivity, a lower potential for off-target effects, and a more nuanced modulation of physiological signaling pathways.[4]

The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure in the development of PAMs, particularly for G-protein coupled receptors (GPCRs) such as the M4 muscarinic acetylcholine receptor (M4 mAChR).[5] The M4 mAChR is a validated therapeutic target for schizophrenia and other neuropsychiatric disorders.[2][6][7] PAMs targeting this receptor have shown promise in preclinical models, offering a potential therapeutic strategy with fewer side effects than traditional antipsychotics.[4]

This comprehensive guide provides detailed protocols and application notes for the synthesis, characterization, and pharmacological evaluation of positive allosteric modulators based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

I. Synthesis of the 2-Phenyl-3-(1H-pyrazol-4-yl)pyridine Scaffold

The synthesis of the core scaffold is achieved through a convergent approach, typically involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient connection of the pyridine and pyrazole moieties.

Overall Synthetic Strategy

Synthetic_Strategy cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Scaffold A 3-Bromopyridine Derivative D 2-Phenyl-3-bromopyridine A->D Suzuki Coupling B Phenylboronic Acid B->D C 4-Bromo-1H-pyrazole E 1-Protected-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C->E Borylation F 2-Phenyl-3-(1H-pyrazol-4-yl)pyridine D->F Suzuki Coupling E->F

Caption: General synthetic workflow for the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold.

Protocol 1: Synthesis of 2-Phenyl-3-bromopyridine (Intermediate D)

This protocol details the Suzuki coupling of a 3-bromopyridine derivative with phenylboronic acid.

Materials:

  • 3-Bromo-2-chloropyridine (or other suitable 3-bromopyridine derivative)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl2 (0.05 equiv) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-phenyl-3-bromopyridine.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, which can lead to its deactivation and the formation of unwanted byproducts.[8][9] Maintaining an inert atmosphere is crucial for reproducible and high-yielding reactions.

  • Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[10] Sodium carbonate is a commonly used and effective base for this transformation.

  • Catalyst: Pd(dppf)Cl2 is a robust and efficient catalyst for the Suzuki coupling of heteroaryl halides.[11][12]

Protocol 2: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate E)

This protocol describes the protection and subsequent borylation of 4-bromo-1H-pyrazole.

Materials:

  • 4-Bromo-1H-pyrazole[13][14][15]

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron (B2pin2)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • 1,4-Dioxane

Procedure:

  • Boc Protection:

    • Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in DCM.

    • Add Boc2O (1.1 equiv) and DMAP (0.1 equiv).

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-4-bromo-1H-pyrazole.

  • Borylation:

    • To a flame-dried flask, add 1-Boc-4-bromo-1H-pyrazole (1.0 equiv), B2pin2 (1.2 equiv), and potassium acetate (2.5 equiv).

    • Evacuate and backfill with argon three times.

    • Add Pd(dppf)Cl2 (0.05 equiv) and degassed 1,4-dioxane.

    • Heat the mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Protocol 3: Synthesis of 2-Phenyl-3-(1H-pyrazol-4-yl)pyridine (Core Scaffold F)

This protocol details the final Suzuki coupling to form the core scaffold, followed by deprotection.

Materials:

  • 2-Phenyl-3-bromopyridine (from Protocol 1)

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (from Protocol 2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane/Water

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Suzuki Coupling:

    • Follow the procedure outlined in Protocol 1, using 2-phenyl-3-bromopyridine (1.0 equiv) and 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv).

    • Purify the crude product to obtain Boc-protected 2-phenyl-3-(1H-pyrazol-4-yl)pyridine.

  • Boc Deprotection:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA (5-10 equiv) or a solution of HCl in dioxane (4M, 5-10 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield 2-phenyl-3-(1H-pyrazol-4-yl)pyridine.

II. Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.

Analytical Techniques
TechniquePurposeExpected Observations for Core Scaffold
1H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the phenyl and pyridine rings (δ 7.0-8.5 ppm). Pyrazole protons (δ 7.5-8.0 ppm). A broad singlet for the pyrazole N-H proton.
13C NMR Confirmation of the carbon skeleton.Aromatic and heteroaromatic carbons in the expected regions.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.
HRMS Determination of the exact mass and elemental composition.Provides a highly accurate mass measurement, confirming the molecular formula.

Example 1H NMR Data for a 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivative:

  • ¹H NMR (400 MHz, DMSO-d6) δ: 9.04 (d, J = 0.9 Hz, 1H), 8.58 (d, J = 1.3 Hz, 1H), 7.73 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.31 (t, J = 71.5 Hz, 1H), 4.17 (s, 2H), 3.79 (s, 3H).[16]

III. Pharmacological Evaluation of Positive Allosteric Modulators

Once the target compounds are synthesized and characterized, their pharmacological activity as PAMs must be assessed. This typically involves a series of in vitro functional assays.

Signaling Pathways and Assay Principles

PAM_Signaling cluster_0 GPCR Activation cluster_1 Downstream Signaling GPCR GPCR (e.g., M4 mAChR) G_protein G-protein Activation (Gαi/o or Gαq) GPCR->G_protein Conformational Change Arrestin β-Arrestin Recruitment GPCR->Arrestin GRK Phosphorylation Agonist Endogenous Agonist (e.g., Acetylcholine) Agonist->GPCR Orthosteric Binding PAM PAM PAM->GPCR Allosteric Binding Calcium Calcium Mobilization G_protein->Calcium PLC Activation

Caption: Signaling pathways modulated by PAMs at a GPCR.

Protocol 4: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, typically for Gq-coupled receptors. For Gi/o-coupled receptors like M4 mAChR, cells can be co-transfected with a promiscuous G-protein (e.g., Gα15) to couple the receptor to the calcium signaling pathway.[17]

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., hM4 mAChR) and a promiscuous G-protein.

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Endogenous agonist (e.g., acetylcholine).

  • Test compounds (potential PAMs).

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37 °C for 1 hour.

  • Assay Protocol:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound (PAM) at various concentrations and incubate for a specified time.

    • Add a sub-maximal concentration (EC20) of the endogenous agonist.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the concentration of the test compound to generate a concentration-response curve and determine the EC50 and Emax values.

Self-Validation and Interpretation:

  • A true PAM will have no or minimal activity on its own but will potentiate the response to the endogenous agonist.

  • The potentiation should be concentration-dependent and saturable.

  • Include a known PAM as a positive control and a vehicle control.

Protocol 5: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[1][18][19]

Materials:

  • Cells engineered to express the GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin assay).[1][18]

  • Cell culture medium and supplements.

  • Endogenous agonist.

  • Test compounds.

  • Detection reagents specific to the assay technology.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well white-walled plate and incubate.

  • Compound Addition:

    • Add the test compounds at various concentrations.

    • Add the endogenous agonist at a sub-maximal concentration (EC20 or EC50).

  • Incubation: Incubate the plate at 37 °C for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Detection:

    • Add the detection reagents to each well.

    • Incubate at room temperature for a specified time.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone.

    • Generate concentration-response curves to determine the EC50 and Emax of the PAM's potentiation.

Trustworthiness of the Protocol:

  • The use of engineered cell lines with a specific reporter system provides a robust and reproducible assay.

  • Running the assay in both agonist and antagonist modes with the test compounds will help to identify any intrinsic agonist or antagonist activity.[1]

IV. Troubleshooting

Synthesis
IssuePotential Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate base or solvent- Use fresh catalyst and high-purity, dry reagents.[8]- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[8]- Screen different bases (e.g., K3PO4, Cs2CO3) and solvent systems (e.g., DME, THF).[20]
Formation of dehalogenated byproduct Reaction of the aryl halide with a hydride source.Use anhydrous solvents and ensure the base is dry.[8]
Homocoupling of boronic acid Presence of oxygen.Thoroughly degas the reaction mixture.
Biological Assays
IssuePotential Cause(s)Suggested Solution(s)
High well-to-well variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use a randomized plate layout.- Maintain proper humidity during incubation.
Low signal-to-background ratio - Low receptor expression- Inefficient G-protein coupling- Dye leakage or photobleaching- Use a cell line with higher receptor expression.- Optimize the concentration of the promiscuous G-protein.- Use probenecid to prevent dye leakage and minimize light exposure.
Compound precipitation Poor solubility of the test compound in the assay buffer.- Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%).- Visually inspect the compound addition plates for precipitation.

V. Concluding Remarks

The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold represents a versatile and promising starting point for the development of novel positive allosteric modulators. By following the detailed protocols and considering the underlying scientific principles outlined in this guide, researchers can effectively synthesize, characterize, and evaluate these compounds. The insights gained from these studies will undoubtedly contribute to the advancement of allosteric modulation as a powerful therapeutic strategy for a range of diseases.

References

  • Bubser, M., et al. (2014). M4 muscarinic acetylcholine receptor positive allosteric modulators reverse schizophrenia-like cognitive and social deficits in rats. Journal of Neuroscience, 34(23), 7899-7911.
  • DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • Foster, D. J., et al. (2016). Antipsychotic-like effects of the M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100. ACS Chemical Neuroscience, 7(1), 88-96.
  • Jakubík, J., & El-Fakahany, E. E. (2016). Current Advances in Allosteric Modulation of Muscarinic Receptors. Pharmaceuticals, 9(4), 65.
  • Li, P., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3735-3742.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Leach, K., et al. (2010). Characterization of the M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator, VU0467154, at chemo-genetically modified M4 receptors. pA2 Online.
  • Lu, Z., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. SLAS Discovery, 22(7), 845-857.
  • Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10977-10982.
  • Rodrigues, F. A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 193-196.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Sohy, T., et al. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol, 9(12), e3274.
  • Multispan, Inc. (n.d.). Measure b-arrestin signaling through native GPCRs in high throughput. Retrieved from [Link]

  • Jörg, M., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 258, 115588.
  • Oakman, H., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e86355.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Belmessieri, D., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(7), 12597-12611.
  • Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Retrieved from [Link]

  • MDPI. (n.d.). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Retrieved from [Link]

  • Gregory, K. J., et al. (2013). Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4). Journal of Biomolecular Screening, 18(6), 693-708.
  • Conn, P. J., et al. (2014). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery, 13(9), 692-708.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

  • Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(13), 5486-5515.
  • Jörg, M., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Keov, P., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. In Methods in Molecular Biology (Vol. 1272, pp. 65-75). Humana Press.
  • Kenakin, T. (2015). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 36(1), 50-64.
  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Li, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6292.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(5), 621-633.
  • Christopoulos, A. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. [Video]. YouTube. [Link]

  • Belmessieri, D., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]

Sources

The Gateway Ligand: Harnessing 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Untapped Potential

In the dynamic landscape of coordination chemistry, the design and synthesis of ligands with tailored functionalities are paramount to advancing fields from catalysis to medicinal chemistry.[1] The ligand 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine emerges as a molecule of significant interest. It combines the well-established bidentate N,N-coordination motif of a pyrazolylpyridine scaffold with a reactive chloromethyl group. This seemingly simple functionalization acts as a gateway, unlocking a vast potential for post-coordination modification, covalent anchoring, and the development of sophisticated supramolecular architectures. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this versatile ligand, offering detailed protocols and expert insights for researchers at the forefront of chemical innovation.

Section 1: The Ligand - Synthesis and Characterization

A robust and reproducible synthesis of this compound is the crucial first step. While a direct, one-pot synthesis is not yet established in the literature, a reliable two-step approach can be proposed based on well-documented organic transformations. This involves the synthesis of the corresponding hydroxymethyl precursor followed by a chlorination reaction.

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine, which is then converted to the target chloromethyl derivative.

G cluster_0 Step 1: Synthesis of Hydroxymethyl Precursor cluster_1 Step 2: Chlorination A 2-Hydrazinopyridine C Cyclocondensation A->C B 1,3-Dicarbonyl precursor with protected hydroxymethyl group B->C D Deprotection C->D E 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine D->E F 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine H Chlorination Reaction F->H G Thionyl Chloride (SOCl2) G->H I This compound H->I

Caption: Proposed two-step synthesis of the target ligand.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine

This step can be adapted from general procedures for the synthesis of pyrazolylpyridines.[1][2]

  • Reaction Setup: To a solution of 2-hydrazinopyridine (1 eq.) in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound bearing a protected hydroxymethyl group at the 2-position (e.g., 2-(methoxymethyl)malonaldehyde) (1 eq.).

  • Cyclization: Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection: After completion of the cyclization, cool the reaction mixture and add an appropriate deprotecting agent (e.g., a mild acid for an acetal protecting group).

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Chlorination of 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation, often achieved with thionyl chloride.[3][4]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine (1 eq.) in a dry, non-protic solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq.) dropwise. A small amount of a base like pyridine can be used to catalyze the reaction and neutralize the HCl byproduct.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Characterization Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine and pyrazole protons. A characteristic singlet for the -CH₂Cl protons, typically downfield from the corresponding -CH₂OH signal.
¹³C NMR Resonances for the pyridine and pyrazole carbons. A distinct signal for the -CH₂Cl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₉H₈ClN₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
IR Spec. Characteristic C-H, C=C, and C=N stretching frequencies for the aromatic rings. A C-Cl stretching band.

Section 2: Coordination Chemistry - Forging Metal Complexes

The this compound ligand is anticipated to act as a versatile N,N-bidentate ligand, coordinating to a wide range of transition metals.[2][5] The presence of the chloromethyl group offers a unique opportunity for either direct coordination of the chloro group in some cases or, more commonly, for post-coordination functionalization.

General Protocol for Metal Complex Synthesis

The synthesis of metal complexes with this ligand can be achieved through straightforward reaction with a suitable metal salt.[5]

  • Reaction Setup: Dissolve the this compound ligand (1-2 eq.) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture thereof).

  • Addition of Metal Salt: To this solution, add a solution of the desired metal salt (e.g., CuCl₂, Zn(NO₃)₂, PdCl₂, PtCl₂) (1 eq.) in the same or a compatible solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: Collect the solid product by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization. Recrystallization from a suitable solvent system can be performed for further purification.

G A This compound Solution C Mixing and Reaction A->C B Metal Salt Solution (e.g., MCl2) B->C D Precipitation or Crystallization C->D E Filtration and Washing D->E F Purified Metal Complex E->F

Caption: General workflow for the synthesis of metal complexes.

Characterization of Metal Complexes

The formation of the coordination complex can be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR A downfield shift of the pyridine and pyrazole proton signals upon coordination to a diamagnetic metal center.
IR Spec. Shifts in the C=N and C=C stretching frequencies of the pyridine and pyrazole rings upon coordination.
Elemental Analysis Confirms the empirical formula of the complex.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Section 3: Applications - The Functional Advantage

The true potential of this compound lies in the strategic exploitation of its chloromethyl functionality. This reactive handle allows for the development of novel materials and molecules with tailored properties.

Catalysis

Metal complexes derived from this ligand are promising candidates for various catalytic applications.[6][7]

  • Homogeneous Catalysis: The electronic and steric properties of the ligand can be tuned by reacting the chloromethyl group with different nucleophiles, thereby influencing the catalytic activity and selectivity of the metal center.

  • Heterogeneous Catalysis: The chloromethyl group provides a convenient anchor for immobilizing the catalytic complex onto a solid support (e.g., silica, polymers). This facilitates catalyst recovery and reuse, which is a key principle of green chemistry.

Protocol for Immobilization:

  • Support Functionalization: If necessary, functionalize the support material with a suitable nucleophilic group (e.g., an amine or thiol).

  • Immobilization Reaction: Suspend the functionalized support in a suitable solvent and add the metal complex of this compound.

  • Reaction: Heat the mixture under reflux for several hours.

  • Washing: Filter the solid and wash extensively with various solvents to remove any unreacted complex.

  • Characterization: Characterize the immobilized catalyst using techniques such as solid-state NMR, IR spectroscopy, and elemental analysis.

Drug Development

Heterocyclic compounds, particularly those containing nitrogen, are prevalent in pharmaceuticals.[8][9][10] The chloromethyl group in this ligand offers several avenues for drug design.

  • Covalent Inhibitors: The reactive chloromethyl group can act as an electrophilic warhead, enabling the metal complex to form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine) in the active site of a target protein.

  • Targeted Drug Delivery: The chloromethyl group can be used as a linker to conjugate the metal complex to a targeting moiety, such as a peptide or antibody, to enhance its delivery to specific cells or tissues.

  • Bio-orthogonal Chemistry: The chloromethyl group can participate in bio-orthogonal reactions, allowing for the labeling and tracking of the metal complex in biological systems.

Materials Science

The ability to functionalize the chloromethyl group post-coordination allows for the construction of advanced materials.

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: By reacting the chloromethyl group with other ligands or building blocks, it is possible to create extended structures with tailored porosity and functionality.[11]

  • Luminescent Materials: The photophysical properties of the metal complexes can be tuned by attaching different chromophores to the chloromethyl group.

Section 4: Conclusion and Future Outlook

The this compound ligand represents a versatile and powerful tool for the modern coordination chemist. Its straightforward, albeit inferred, synthesis and the reactive nature of the chloromethyl group provide a platform for the development of a vast array of functional metal complexes. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation. The future of this "gateway ligand" is bright, with potential impacts across catalysis, drug discovery, and materials science waiting to be unlocked.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PubMed Central. Retrieved from [Link]

  • Transition metal complexes with pyrazole derivatives as ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. (2023). Russian Chemical Reviews. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. Retrieved from [Link]

  • Selected examples of ligand modification after coordination from literature and this work. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. (2007). PubMed. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

  • The Role of SOCl2 and Pyridine in Organic Chemistry. (n.d.). Oreate AI Blog. Retrieved from [Link]

  • Polyoxometalate Ligands Reveal Different Coordination Chemistries Among Lanthanides and Heavy Actinides. (2024). PubMed. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). PubMed Central. Retrieved from [Link]

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. (n.d.). RCSI Journals Platform. Retrieved from [Link]

  • ChemInform Abstract: New Succinyl-Spaced Pyrazoles: Regioselective Synthesis of 1,4-Bis[5-(trichloromethyl). (n.d.). ResearchGate. Retrieved from [Link]

  • The importance of heterocyclic compounds in anti-cancer drug design. (n.d.). ResearchGate. Retrieved from [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace. Retrieved from [Link]

  • Core-ligand modulation alters core–shell coordination to produce stable supercooled phase-change materials for long-term heat storage and release. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Polyoxometalate Ligands Reveal Different Coordination Chemistries Among Lanthanides and Heavy Actinides. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). PubMed. Retrieved from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. Retrieved from [Link]

  • Modification of Hydrophobic and Hydrophilic Features in Isostructural 3D Pillar-Layered Coordination Polymers for Adsorption Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]://www.beilstein-journals.org/bjoc/articles/12/179)

Sources

Application Note: Strategic Synthesis of Pyrazole-Based Chemical Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its versatile biological activity profile, spanning anticancer, antiviral, and anti-inflammatory properties, makes it a high-value target for drug discovery campaigns.[3][4][5] The generation of diverse chemical libraries around a core scaffold is a fundamental strategy for identifying novel therapeutic leads. This guide provides an in-depth exploration of robust and scalable methodologies for creating chemical libraries from pyrazole intermediates, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into four key synthetic strategies: foundational cyclocondensation, high-efficiency multicomponent reactions, high-throughput solid-phase synthesis, and late-stage functionalization for library diversification.

The Foundational Approach: Cyclocondensation Reactions

The most classical and direct route to the pyrazole core is the cyclocondensation reaction, famously pioneered by Ludwig Knorr in 1883.[6][7] This strategy remains a workhorse in medicinal chemistry due to its reliability and the ready availability of starting materials.

Causality and Experimental Insight: The core principle involves the reaction of a bidentate nucleophile, typically a hydrazine or its derivative, with a 1,3-dielectrophile, most commonly a 1,3-dicarbonyl compound or its synthetic equivalent.[1][6] The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] A critical consideration in this approach is regioselectivity . When using unsymmetrical 1,3-dicarbonyls (where R¹ ≠ R³) and/or substituted hydrazines, a mixture of two regioisomers can be formed.[9] Controlling this selectivity often requires careful tuning of reaction conditions (e.g., pH) or the use of pre-functionalized starting materials where one carbonyl group is significantly more reactive than the other.[10]

Protocol 1: Solution-Phase Parallel Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Condensation

This protocol describes the parallel synthesis of a small library of pyrazoles from a selection of β-ketoesters and substituted hydrazines.

Materials:

  • Ethyl acetoacetate (and other β-ketoesters, see Table 1)

  • Phenylhydrazine hydrochloride (and other substituted hydrazines, see Table 1)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reactant Preparation: In each reaction vessel, add the β-ketoester (1.0 mmol, 1.0 eq).

  • Hydrazine Addition: Add the respective substituted hydrazine hydrochloride (1.1 mmol, 1.1 eq) and absolute ethanol (3 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to each vessel. The acid catalyzes both the imine formation and the subsequent cyclization-dehydration step.[10]

  • Reaction: Seal the vessels and heat the reaction mixture to reflux (approx. 80-90 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixtures to room temperature.

    • Slowly add cold water (10 mL) to each vessel to precipitate the pyrazole product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

    • Dry the product under vacuum. Further purification, if necessary, can be achieved by recrystallization from ethanol or by column chromatography.

Data Presentation: Representative Building Blocks

β-Dicarbonyl (R¹/R³) Hydrazine (R²) Typical Yield
Ethyl acetoacetate (CH₃/OEt)Phenylhydrazine85-95%
Ethyl benzoylacetate (Ph/OEt)4-Fluorophenylhydrazine80-90%
Acetylacetone (CH₃/CH₃)Hydrazine hydrate90-98%
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CF₃/Ph)4-Sulfonamidophenylhydrazine75-85%

Visualization: Knorr Cyclocondensation Workflow

G cluster_inputs Starting Materials dicarbonyl 1,3-Dicarbonyl (R1, R3 Diversity) process Knorr Cyclocondensation (e.g., EtOH, H+ cat.) dicarbonyl->process hydrazine Hydrazine (R2 Diversity) hydrazine->process product Substituted Pyrazole Library process->product Forms pyrazole core

Caption: Knorr synthesis workflow for pyrazole libraries.

High-Efficiency Synthesis: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity and generating diverse libraries in a single, convergent step.[11] Their inherent pot, atom, and step economy (PASE) makes them exceptionally well-suited for drug discovery, where rapid exploration of chemical space is paramount.[12]

Causality and Experimental Insight: MCRs for pyrazole synthesis typically involve combining three or four starting materials that react in a cascade to form the final heterocyclic product. A common strategy involves the in situ generation of a 1,3-dielectrophile intermediate, which is then trapped by a hydrazine. For instance, a Knoevenagel condensation between an aldehyde and a β-ketoester can generate an α,β-unsaturated dicarbonyl species, which subsequently undergoes cyclocondensation with a hydrazine.[12] The use of mild catalysts, such as Yb(PFO)₃ or even nano-ZnO, can be crucial for facilitating the tandem reactions under compatible conditions, preventing decomposition of intermediates and improving yields.[1][12]

Protocol 2: One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrazoles

This protocol details the synthesis of a pyrazole library by combining an aldehyde, a β-ketoester, and a hydrazine, introducing three points of diversity.

Materials:

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • β-ketoesters (e.g., ethyl acetoacetate, methyl benzoylacetate)

  • Hydrazine derivatives (e.g., phenylhydrazine, methylhydrazine)

  • Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (catalyst, ~5 mol%)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere (N₂), add the aldehyde (1.0 mmol, 1.0 eq), β-ketoester (1.0 mmol, 1.0 eq), hydrazine derivative (1.1 mmol, 1.1 eq), and Yb(PFO)₃ (0.05 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL).

  • Reaction: Stir the mixture at 60 °C for 12-24 hours. The reaction proceeds through an initial Knoevenagel condensation followed by a Michael addition of the hydrazine and subsequent cyclization.

  • Monitoring: Track the disappearance of starting materials using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure tetrasubstituted pyrazole product.

Visualization: Three-Component Reaction (3CR) Logic

G cluster_inputs Starting Materials aldehyde Aldehyde (R1 Diversity) process One-Pot 3CR (Catalyst, Heat) aldehyde->process ketoester β-Ketoester (R2, R3 Diversity) ketoester->process hydrazine Hydrazine (R4 Diversity) hydrazine->process product Highly-Substituted Pyrazole Library process->product Convergent Synthesis G Resin Wang Resin StepA A: Load Acetyl-Acid Resin->StepA StepB B: Form β-Diketone StepA->StepB StepC C: Cyclize with Hydrazine StepB->StepC StepD D: Cleave with TFA StepC->StepD Library Pyrazole Library in Solution StepD->Library

Caption: Linear workflow for solid-phase pyrazole library synthesis.

Library Diversification: Post-Synthesis Functionalization

An alternative and highly effective strategy for library generation is to synthesize a common pyrazole core and then diversify it through late-stage functionalization. This approach is particularly valuable for exploring the structure-activity relationship (SAR) around a confirmed bioactive hit. The pyrazole ring has distinct reactive positions that can be selectively targeted. [13] Causality and Experimental Insight: The pyrazole ring has two nitrogen atoms and three carbon atoms, each with unique electronic properties.

  • N1-Position: The pyrrole-like nitrogen is readily deprotonated and can be alkylated or arylated using various methods, including classic Sₙ2 reactions or modern cross-coupling chemistry (e.g., Buchwald-Hartwig amination). [14]* C4-Position: This position is electron-rich and analogous to the β-position of an enamine, making it susceptible to electrophilic substitution reactions like halogenation, nitration, and formylation. [1]* C3/C5-Positions: These positions are more electron-deficient and can be functionalized via deprotonation with strong bases followed by quenching with an electrophile, or through transition-metal-catalyzed C-H activation. [15][16]Directing groups are often required to achieve high regioselectivity in C-H activation.

Protocol 4: Parallel N-Arylation of a Pyrazole Core

This protocol describes the diversification of a simple pyrazole core via a copper-catalyzed Ullmann condensation.

Materials:

  • 3,5-Dimethylpyrazole (core scaffold)

  • A library of aryl iodides (e.g., 4-iodotoluene, 1-iodo-4-methoxybenzene)

  • Copper(I) iodide (CuI, catalyst)

  • Potassium carbonate (K₂CO₃, base)

  • N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • Reaction Setup: In a series of reaction vials, add 3,5-dimethylpyrazole (1.0 mmol, 1.0 eq), the aryl iodide (1.2 mmol, 1.2 eq), CuI (0.1 mmol, 0.1 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (4 mL) to each vial.

  • Reaction: Seal the vials and heat to 120-140 °C with vigorous stirring for 24 hours.

  • Work-up:

    • Cool the reactions to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the residue by column chromatography to yield the N1-arylated pyrazole.

Visualization: Pyrazole Functionalization Points

G N1 N1-H (Alkylation, Arylation) pyrazole_core N1->pyrazole_core C5 C5-H (C-H Activation, Lithiation) C5->pyrazole_core C4 C4-H (Electrophilic Substitution) C4->pyrazole_core C3 C3-H (C-H Activation, Lithiation) C3->pyrazole_core

Caption: Key sites for post-synthesis diversification of the pyrazole core.

Summary and Outlook

The synthesis of pyrazole-based chemical libraries is a dynamic field that leverages both classic and contemporary synthetic organic chemistry. The choice of strategy depends on the specific goals of the drug discovery program.

Strategy Primary Advantage Key Consideration Throughput
Cyclocondensation Reliability, Simple Starting MaterialsRegioselectivityLow to Medium
Multicomponent Rxns High Efficiency, ComplexityReaction OptimizationMedium to High
Solid-Phase Synthesis High Throughput, PurityLinker/Resin ChemistryVery High
Functionalization SAR Exploration, Late-Stage DiversificationRegioselective ControlMedium

By mastering these diverse synthetic toolkits, researchers can efficiently navigate the vast chemical space around the pyrazole scaffold. The protocols and insights provided herein serve as a comprehensive guide for the rational design and execution of library synthesis campaigns, ultimately accelerating the discovery of next-generation therapeutics.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • L-Habib, B., et al. (2001). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules. Available at: [Link]

  • Contreras, J. M., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity. Available at: [Link]

  • Brahmbhatt, H., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Asif, M. (2024). Medicinally important pyrazole derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Reves, M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Design & Synthesis of InCl3 Catalyzed Novel Pyrazole Conjugates with 2°-Amines; Discover Their in Vitro Antimicrobial & DFT Studies. Polycyclic Aromatic Compounds. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • D'souza, D., & Müller, T. J. J. (2007). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Singh, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Isloork, A., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

  • Knorr, L. (1883). Knorr Pyrazole Synthesis. Various Sources. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • D'souza, D., & Müller, T. J. J. (2007). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Shamali, M. A. M. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]

Sources

Application Notes & Protocols: The Pyrazole Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Agrochemical Design

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1][2] Its remarkable versatility stems from a unique combination of chemical properties. The aromatic nature of the ring provides stability, while the two distinct nitrogen atoms offer multiple sites for functionalization, allowing for precise tuning of a molecule's physicochemical and biological properties.[3] One nitrogen atom is pyrrole-like and can act as a proton donor, while the other is pyridine-like and acts as a proton acceptor, enabling diverse interactions with biological targets.[4] This structural adaptability has led to the successful commercialization of pyrazole derivatives across all major agrochemical classes: herbicides, insecticides, and fungicides.[3][5][6]

This guide provides an in-depth exploration of the application of pyrazole derivatives in agrochemical synthesis. It moves beyond simple lists of compounds to explain the causality behind their design, detailing their mechanisms of action and providing robust, field-proven synthetic protocols for key representative molecules.

Core Synthetic Strategy: Building the Pyrazole Ring

While numerous methods exist for synthesizing the pyrazole nucleus, the most common and industrially significant approach is the Knorr pyrazole synthesis .[7] This reliable cyclocondensation reaction forms the pyrazole ring by reacting a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. The choice of substituents on both reactants directly translates to the final substitution pattern on the pyrazole core, making it a powerful tool for building molecular diversity.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) condensation Cyclocondensation (Knorr Synthesis) dicarbonyl->condensation hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->condensation pyrazole Substituted Pyrazole Core condensation->pyrazole Ring Formation

Caption: General workflow of the Knorr pyrazole synthesis.

Application I: Pyrazole Herbicides - Inhibitors of Pigment Synthesis

Pyrazole derivatives have yielded a potent class of herbicides that primarily act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] HPPD is a key enzyme in the biosynthesis of plastoquinones, which are essential cofactors for phytoene desaturase, an enzyme required for carotenoid production. By inhibiting HPPD, these herbicides prevent carotenoid synthesis, leading to the photo-destruction of chlorophyll. This results in the characteristic "bleaching" symptoms in susceptible weeds, followed by growth cessation and death.

Featured Compound: Pyrasulfotole

Pyrasulfotole is a selective post-emergence herbicide used to control broadleaf weeds in cereal crops.[9] Its synthesis showcases a multi-step pathway to build a highly functionalized pyrazole derivative.

Protocol: Synthesis of Pyrasulfotole

This protocol outlines a key final step in the synthesis of Pyrasulfotole, involving an esterification followed by a cyanide-catalyzed rearrangement. The starting material, 1-(4-(methylsulfonyl)-2-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5-ol, is prepared in preceding steps.

Step 1: Benzoylation of the Pyrazole Intermediate

  • Reactants:

    • 1-(4-(methylsulfonyl)-2-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq)

    • 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride (1.1 eq)

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve the pyrazol-5-ol starting material in pyridine and cool the mixture to 0-5°C in an ice bath.

    • Slowly add the benzoyl chloride derivative dropwise to the cooled solution while stirring. Maintain the temperature below 10°C. The use of pyridine as a base is crucial to neutralize the HCl generated during the acylation.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate benzoyl ester.

Step 2: Rearrangement to Pyrasulfotole

  • Reactants:

    • Intermediate benzoyl ester from Step 1 (1.0 eq)

    • Acetone cyanohydrin (catalytic amount)

    • Triethylamine (2.0 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve the intermediate ester in acetonitrile.

    • Add triethylamine, followed by a catalytic amount of acetone cyanohydrin. Acetone cyanohydrin serves as a safe and effective source of the cyanide anion needed to catalyze the rearrangement.[8]

    • Heat the mixture to a gentle reflux (around 40-50°C) and stir for 2-4 hours. The reaction involves the transfer of the benzoyl group from the oxygen at the 5-position to the carbon at the 4-position of the pyrazole ring.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, cool the mixture and concentrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain Pyrasulfotole as a solid.[10]

G start Pyrazol-5-ol Intermediate step1 Step 1: Benzoylation (Pyridine) start->step1 benzoyl_chloride 2-(methylsulfonyl)-4- (trifluoromethyl)benzoyl chloride benzoyl_chloride->step1 ester_intermediate Intermediate Benzoyl Ester step1->ester_intermediate step2 Step 2: Rearrangement (Acetone Cyanohydrin, Et3N) ester_intermediate->step2 product Pyrasulfotole step2->product

Caption: Key steps in the synthesis of the herbicide Pyrasulfotole.

Application II: Pyrazole Insecticides - Disruptors of the Nervous System

Phenylpyrazole insecticides are a highly effective class of broad-spectrum insecticides. Their primary mode of action is the disruption of the insect's central nervous system. They act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking the GABA-gated chloride channels.[11] This blockage prevents the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.

Featured Compound: Fipronil

Fipronil is the pioneering phenylpyrazole insecticide, widely used in crop protection and veterinary medicine. Its synthesis is a testament to the precise chemical modifications required to achieve potent insecticidal activity. A critical step in its industrial synthesis is the selective oxidation of a sulfide precursor to the corresponding sulfoxide.

Protocol: Synthesis of Fipronil via Oxidation

This protocol details the final oxidation step to convert the sulfide analog into Fipronil.

  • Reactants:

    • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (Sulfide Precursor) (1.0 eq)

    • Trichloroacetic acid (solvent/catalyst)

    • Chlorobenzene (co-solvent)

    • Hydrogen Peroxide (H₂O₂) (50% aq. solution, ~1.2 eq)

  • Procedure:

    • Safety Note: Handle concentrated hydrogen peroxide with extreme care behind a blast shield. It is a strong oxidizer.

    • In a suitable reaction vessel, create a mixture of trichloroacetic acid and chlorobenzene. The acidic medium is crucial for activating the hydrogen peroxide and facilitating a controlled oxidation.

    • Add the sulfide precursor to the solvent mixture and stir to dissolve.

    • Cool the reaction mixture to 15-20°C using an ice-water bath. This temperature control is critical to prevent over-oxidation to the corresponding sulfone, which has significantly lower insecticidal activity.

    • Slowly add the 50% hydrogen peroxide solution dropwise, ensuring the temperature remains within the 15-20°C range.

    • Once the addition is complete, continue stirring the mixture at this temperature for 18-24 hours.[12]

    • Monitor the reaction by HPLC to confirm the consumption of the starting material and the formation of Fipronil.

    • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.

    • The crude Fipronil can be further purified by recrystallization from a suitable solvent system (e.g., chlorobenzene/ethyl acetate) to achieve >97% purity.[12]

G precursor Thiopyrazole Precursor (-S-CF3) process Selective Oxidation (15-20°C) precursor->process reagents H₂O₂ Trichloroacetic Acid reagents->process product Fipronil (-SO-CF3) process->product Controlled Oxidation

Caption: Final oxidation step in the synthesis of the insecticide Fipronil.

Application III: Pyrazole Fungicides - Inhibitors of Fungal Respiration

Pyrazole carboxamides represent a major class of modern fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs).[13][14] These compounds target Complex II of the mitochondrial electron transport chain in fungi. By binding to the succinate dehydrogenase (SDH) enzyme, they block cellular respiration, effectively cutting off the energy supply (ATP production) of the fungal pathogen, which leads to the inhibition of spore germination and mycelial growth.[11][15]

Featured Class: Pyrazole Carboxamides (e.g., Penthiopyrad, Bixafen)

The synthesis of pyrazole carboxamide fungicides generally follows a convergent approach where a substituted pyrazole carboxylic acid is coupled with a specific aniline or benzylamine derivative. This modular approach allows for extensive Structure-Activity Relationship (SAR) studies.[16][17]

Protocol: General Synthesis of a Pyrazole Carboxamide Fungicide

This protocol provides a generalized two-step procedure for the synthesis of pyrazole carboxamides, starting from a pyrazole-4-carboxylic acid intermediate.

Step 1: Activation of the Carboxylic Acid

  • Reactants:

    • Substituted pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5-2.0 eq)

    • Toluene or Dichloromethane (DCM) (solvent)

    • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure:

    • Suspend the pyrazole-4-carboxylic acid in the chosen anhydrous solvent.

    • Slowly add thionyl chloride to the suspension. The reaction is typically exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

    • Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 2-4 hours until a clear solution is formed, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting pyrazole-4-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.[13]

Step 2: Amide Coupling

  • Reactants:

    • Pyrazole-4-carbonyl chloride from Step 1 (1.0 eq)

    • Substituted aniline or amine derivative (1.0 eq)

    • A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 eq)

    • Anhydrous solvent (e.g., Toluene, THF, or DCM)

  • Procedure:

    • Dissolve the amine derivative and the base in the anhydrous solvent and cool to 0-5°C.

    • Dissolve the crude acid chloride from Step 1 in the same solvent and add it dropwise to the cooled amine solution. The base is essential to scavenge the HCl byproduct of the condensation reaction.[7]

    • After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes, to yield the final pyrazole carboxamide fungicide.

G acid Pyrazole-4- Carboxylic Acid step1 Step 1: Acid Activation acid->step1 socl2 SOCl₂ or (COCl)₂ socl2->step1 acid_chloride Pyrazole-4- Carbonyl Chloride step1->acid_chloride step2 Step 2: Amide Coupling acid_chloride->step2 amine Substituted Aniline/Amine amine->step2 product Pyrazole Carboxamide Fungicide (SDHI) step2->product

Caption: General synthetic pathway for pyrazole carboxamide SDHI fungicides.

Summary of Featured Pyrazole Agrochemicals

Compound ClassRepresentative CompoundAgrochemical TypeTarget OrganismMechanism of Action (MOA)
Pyrazolyl Benzoates PyrasulfotoleHerbicideBroadleaf WeedsInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
Phenylpyrazoles FipronilInsecticideWide range of insectsAntagonist of GABA-gated chloride channels
Pyrazole Carboxamides Penthiopyrad / BixafenFungicideFungal PathogensInhibition of Succinate Dehydrogenase (Complex II)

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a privileged structure in agrochemical research and development. Its synthetic tractability and the ability to precisely modify its structure have enabled the creation of highly effective and selective herbicides, insecticides, and fungicides. The protocols and mechanisms detailed herein demonstrate the chemical rationale and ingenuity behind these vital agricultural tools. Future research will likely focus on developing novel pyrazole derivatives to overcome emerging resistance issues and creating more sustainable and "green" synthetic methodologies to reduce the environmental impact of their production.[18] The versatility of the pyrazole core ensures it will remain a focal point for innovation in crop protection for the foreseeable future.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • WO2023233400A1 - Stabilized liquid herbicide formulation of high-load pyrasulfotole - Google P
  • Current status of pyrazole and its biological activities | Request PDF - ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. [Link]

  • US8507693B2 - Process for synthesis of fipronil - Google P
  • (PDF) A Short Review on Pyrazole Derivatives and their Applications - ResearchGate. [Link]

  • Mode of action of pyrazoles and pyridazinones - ResearchGate. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. [Link]

  • Synthetic route for pyrazolone herbicide Pyrasulfotole 157 - ResearchGate. [Link]

  • Synthesis of the insecticide fipronil (12). | Download Scientific Diagram - ResearchGate. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. [Link]

  • CN103518731A - Herbicide composition containing pyrasulfotole and clodinafop acid - Google P
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. [Link]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC - NIH. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Public Release Summary - Pyrasulfotole in the product Precept Selective Herbicide - Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Full article: Design, Synthesis, and Insecticidal Activity of Novel Fipronil Derivatives Incorporating a Sulfide Unit - Taylor & Francis Online. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Study On The Synthesis Of New Herbicide Pyrasulfotole And Its Analogues - Globe Thesis. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. [Link]

  • Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety - PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is typically approached as a multi-step process. The primary challenge lies not in the formation of the core pyrazole structure itself, but in the clean and efficient introduction of the reactive chloromethyl group at the C4 position. Two principal strategies are employed, each with distinct advantages and potential pitfalls.

  • Strategy A: The Hydroxymethyl Intermediate Route (Recommended) : This robust, two-step approach involves first synthesizing the stable alcohol intermediate, 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine, followed by a controlled conversion to the desired chloromethyl product. This route generally offers higher yields and purity by avoiding the harsh conditions and side reactions of direct chloromethylation.

  • Strategy B: Direct C4-Chloromethylation : This method attempts to install the chloromethyl group in a single step onto the pre-formed 2-(1H-pyrazol-1-yl)pyridine ring. While seemingly more atom-economical, this is an electrophilic substitution reaction that is notoriously difficult to control and is often plagued by a significant side reaction: the formation of methylene-bridged bis(pyrazole) dimers.[1][2]

The following workflow diagram illustrates these two competing pathways.

G cluster_0 Core Pyrazole Formation cluster_1 Strategy B: Direct Chloromethylation cluster_2 Strategy A: Hydroxymethyl Intermediate Route (Recommended) SM 2-Hydrazinopyridine + C3-Synthon (e.g., 1,1,3,3-Tetramethoxypropane) PYR 2-(1H-Pyrazol-1-yl)pyridine SM->PYR Cyclocondensation DCM Direct Chloromethylation (HCHO, HCl) PYR->DCM FORMYL Vilsmeier-Haack Formylation PYR->FORMYL High Yield DIMER Methylene-Bridged Dimer (Major Byproduct) DCM->DIMER FP TARGET PRODUCT This compound DCM->FP Low Yield ALDEHYDE 2-(4-formyl-1H-pyrazol-1-yl)pyridine FORMYL->ALDEHYDE High Yield RED Reduction (e.g., NaBH4) ALDEHYDE->RED High Yield ALCOHOL 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine RED->ALCOHOL High Yield CHLOR Chlorination (e.g., SOCl2) ALCOHOL->CHLOR High Yield CHLOR->FP High Yield G R1 2-(1H-Pyrazol-1-yl)pyridine C1 [Product] 2-(4-(chloromethyl)-1H- pyrazol-1-yl)pyridine R1->C1 Desired Reaction (k1) P1 HCHO + HCl P1->C1 D1 [Dimer Byproduct] Methane-4,4'-diylbis (1-(pyridin-2-yl)-1H-pyrazole) C1->D1 Side Reaction (k2 >> k1) R2 [Another Molecule] 2-(1H-Pyrazol-1-yl)pyridine R2->D1

Caption: The kinetic trap of dimer formation in direct chloromethylation.
Q3: How can I minimize dimer formation if I must use the direct chloromethylation route?

Answer: While we strongly recommend Strategy A, you can take steps to suppress the dimerization side reaction:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for product formation (e.g., 0-10 °C). Higher temperatures significantly accelerate the secondary alkylation reaction. [2]* Control Stoichiometry: Use a large excess of the chloromethylating agents (formaldehyde/HCl) and add the pyrazole substrate slowly to the reaction mixture. This maintains a low concentration of the pyrazole, favoring its reaction with the chloromethylating species over reaction with the already-formed product.

  • Use a Milder Reagent: While formaldehyde and concentrated HCl are standard, consider alternative chloromethylating systems if available, although this is less explored for this specific substrate.

Q4: Why is the hydroxymethyl intermediate route (Strategy A) superior, and what are the key steps?

Answer: Strategy A decouples the C-C bond formation from the chlorination step, providing much greater control.

  • Formylation: The first step is to introduce a formyl group (-CHO) at the C4 position. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic and highly effective method for this transformation on electron-rich heterocycles like pyrazoles. [3]This produces 2-(4-formyl-1H-pyrazol-1-yl)pyridine.

  • Reduction: The aldehyde is then selectively reduced to the primary alcohol, 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine. Sodium borohydride (NaBH₄) in methanol or ethanol is an ideal reagent for this, as it is mild and will not affect the aromatic rings.

  • Chlorination: The final step is the conversion of the stable hydroxymethyl intermediate to the chloromethyl product. This is a standard nucleophilic substitution (Sₙ2 type) on an alcohol, which is clean and high-yielding.

This strategy avoids the problematic electrophilic substitution mechanism entirely, thus preventing dimer formation and leading to a much cleaner reaction profile and higher overall yield.

Category C: Purification and Handling
Q5: What is the best method to purify the final this compound?

Answer: The purification strategy depends on the synthetic route used and the impurities present.

  • From Strategy A (Recommended): The crude product is often of high purity. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is typically sufficient. If minor impurities persist, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

  • From Strategy B (Direct Chloromethylation): The primary impurity will be the bis(pyrazole) dimer, which has very different polarity and solubility compared to the monomeric product. The dimer is often much less soluble and may precipitate from the reaction mixture. After filtering off the dimer, the desired product in the filtrate can be purified by column chromatography. A patent for a related compound suggests washing the crude solid with a mixture of acetone and a non-polar solvent like petroleum ether to remove impurities. [4]* Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the final purity of the compound. [4]

Q6: My purified product degrades over time or during workup. What are the stability considerations?

Answer: The chloromethyl group is a reactive functional group susceptible to nucleophilic attack.

  • Hydrolysis: The most common degradation pathway is hydrolysis of the C-Cl bond back to the hydroxymethyl group, particularly in the presence of water, alcohols (especially during chromatography with methanol), or bases. Always use anhydrous solvents for the final purification and storage.

  • Storage: Store the final product as a solid hydrochloride salt if possible, as this can improve stability. [5]Keep it in a desiccator at low temperature (e.g., < 4 °C) under an inert atmosphere (nitrogen or argon). Avoid exposure to moisture and light.

Section 3: Optimized Experimental Protocols

Protocol A: Synthesis via Hydroxymethyl Intermediate (Recommended)

This protocol is presented in three stages for maximum clarity and yield.

Stage 1: Vilsmeier-Haack Formylation
  • To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv), add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 2-(1H-pyrazol-1-yl)pyridine (1.0 equiv) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with aqueous NaOH or Na₂CO₃ until pH 7-8, which will precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-(4-formyl-1H-pyrazol-1-yl)pyridine.

Stage 2: Reduction to Hydroxymethyl Intermediate
  • Dissolve the crude aldehyde from Stage 1 in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine.

Stage 3: Chlorination of the Alcohol
  • Dissolve the alcohol intermediate from Stage 2 in an anhydrous solvent such as dichloromethane (DCM) or toluene. [6]2. Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2-1.5 equiv) dropwise. A patent for a similar transformation suggests using triphosgene in toluene, which can be a safer alternative to thionyl chloride. [6]4. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench any excess SOCl₂ by adding the reaction mixture to ice-cold saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound. Purify further by recrystallization or chromatography if necessary.

ParameterStage 1 (Formylation)Stage 2 (Reduction)Stage 3 (Chlorination)
Solvent Anhydrous DMFMethanol / EthanolAnhydrous DCM / Toluene
Key Reagent POCl₃NaBH₄SOCl₂ or Triphosgene
Temperature 0 °C then 60-70 °C0 °C to RT0 °C to RT
Workup Aqueous Quench/NeutralizeAqueous Quench/ExtractAqueous Quench/Extract
Typical Yield >85%>90%>90%
Table 1: Summary of optimized reaction parameters for the Hydroxymethyl Intermediate Route.

References

  • National Center for Biotechnology Information (2024). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • National Center for Biotechnology Information (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • National Institutes of Health (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]

  • ResearchGate (2015). Chloromethylation of Pyrazole Ring. Available at: [Link]

  • Google Patents (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubMed Central (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available at: [Link]

  • Durham University (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available at: [Link]

  • ResearchGate (2016). (PDF) Chloromethylation of pyrazole ring. Available at: [Link]

  • Google Patents (2014). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • Organic Syntheses (n.d.). Procedure for the Preparation of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Available at: [Link]

  • PubMed Central (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • MDPI (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

  • ResearchGate (n.d.). Pyrazole derived ligands and the atom numbering scheme. Available at: [Link]

  • MDPI (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Google Patents (2019). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • Google Patents (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Common side products in the synthesis of pyrazolyl pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrazolyl Pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of pyrazolyl pyridines. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemistry, empowering you to make informed decisions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Q1: I've obtained a mixture of products that I suspect are regioisomers. Why does this happen, and how can I control the regioselectivity of my reaction?

A1: The formation of regioisomers is a prevalent challenge in pyrazolyl pyridine synthesis, particularly when employing unsymmetrical starting materials. This is a common observation in reactions like the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3][4] The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different pyrazole products, depending on which carbonyl group is attacked first by the hydrazine.[2] Similarly, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyl compounds and 5-aminopyrazole, the formation of two regioisomers is possible.[5][6]

Root Cause Analysis:

The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the substituted hydrazine. The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.[7] The initial nucleophilic attack can occur at either carbonyl, leading to a mixture of isomers.

Strategies for Control and Mitigation:

  • Choice of Reactants: Whenever possible, utilizing symmetrical 1,3-dicarbonyl compounds or unsubstituted hydrazine will circumvent the issue of regioisomerism.

  • Reaction Conditions: The solvent and catalyst can influence regioselectivity.[1] For instance, employing aprotic dipolar solvents has been shown to provide better results than polar protic solvents in some cases.[1]

  • Steric and Electronic Effects: You can leverage the steric and electronic properties of your substrates. A bulkier substituent on the 1,3-dicarbonyl may direct the initial attack of the hydrazine to the less sterically hindered carbonyl group. Similarly, electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbons.[5]

Protocol for Separation of Regioisomers:

If a mixture of regioisomers is unavoidable, separation is typically achieved through chromatographic techniques.

Step-by-Step Guide for Column Chromatography: [8][9][10]

  • Sample Preparation: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Begin with a non-polar solvent system, such as a hexane/ethyl acetate mixture. A good starting point is a 9:1 or 8:2 ratio.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to resolve compounds with different polarities.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired isomers.

  • Characterization: After separation, confirm the identity of each regioisomer using spectroscopic methods such as 1H and 13C NMR, and NOESY experiments can be particularly useful for assigning the correct structures.[9][10]

Diagram 1: Regioisomer Formation in Knorr Synthesis

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl attack_C1 Attack at C1 R1_CO_CH2_CO_R2->attack_C1 Pathway A attack_C2 Attack at C2 R1_CO_CH2_CO_R2->attack_C2 Pathway B R3_NH_NH2 Substituted Hydrazine R3_NH_NH2->attack_C1 R3_NH_NH2->attack_C2 isomer1 Regioisomer 1 attack_C1->isomer1 isomer2 Regioisomer 2 attack_C2->isomer2

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.

Issue 2: Low Yields and Incomplete Reactions

Q2: My pyrazolyl pyridine synthesis is resulting in a low yield. What are the common causes, and how can I improve it?

A2: Low yields are a frequent issue and can be attributed to several factors, including incomplete reactions, side product formation, or product degradation. [8][11] A systematic approach to troubleshooting is essential for identifying and addressing the root cause.

Troubleshooting Guide for Low Yields:

Potential Cause Recommended Action Rationale
Purity of Starting Materials Verify the purity of your starting materials (e.g., aminopyrazole, 1,3-dicarbonyl) using techniques like NMR or melting point analysis.Impurities can inhibit the reaction or lead to the formation of unwanted byproducts.[8]
Suboptimal Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.Insufficient time will result in an incomplete reaction, while excessively long times can lead to product degradation.[8]
Incorrect Reaction Temperature Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.Temperature affects reaction kinetics. Suboptimal temperatures can lead to slow or incomplete reactions.[8]
Catalyst Selection and Loading Experiment with different acid or base catalysts and vary their concentrations.The choice and amount of catalyst can significantly impact the reaction rate and yield.[8][11]
Solvent Effects Screen different solvents to find one that provides good solubility for all reactants and facilitates the desired reaction pathway.The solvent plays a crucial role in reactant solubility and reaction kinetics.[8]

Diagram 2: Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No optimize_time_temp Optimize Reaction Time & Temperature purity_ok->optimize_time_temp Yes purify->optimize_time_temp monitor_reaction Monitor by TLC/LC-MS optimize_time_temp->monitor_reaction yield_improved_1 Yield Improved? monitor_reaction->yield_improved_1 optimize_catalyst Optimize Catalyst & Solvent yield_improved_1->optimize_catalyst No end_success Synthesis Optimized yield_improved_1->end_success Yes yield_improved_2 Yield Improved? optimize_catalyst->yield_improved_2 yield_improved_2->end_success Yes end_fail Further Investigation Needed yield_improved_2->end_fail No

Caption: A decision tree for troubleshooting low reaction yields.

Issue 3: Identification and Mitigation of Specific Side Products

Q3: I've isolated an unexpected side product. What are some common side products in pyrazolyl pyridine synthesis and how can I avoid them?

A3: Besides regioisomers, several other side products can form depending on the specific synthetic route and reaction conditions.

  • Hydrazones: In the Knorr synthesis, the initial condensation of a hydrazine with a carbonyl group forms a hydrazone intermediate.[7] If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major side product.[1]

    • Mitigation: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to promote the intramolecular cyclization. The use of a catalytic amount of acid can facilitate this step.[2]

  • Pyrazolines: The reaction between hydrazines and α,β-unsaturated ketones or in some cases with β-dicarbonyl compounds can yield pyrazoline intermediates.[1][12] These may require a subsequent oxidation step to form the aromatic pyrazole ring.

    • Mitigation/Conversion: If a pyrazoline is formed, an in-situ or subsequent oxidation step can be introduced to convert it to the desired pyrazole.[1]

  • Products from Reactions with Functional Groups: The choice of reagents can lead to unintended reactions with other functional groups in your starting materials. For example, using strong bases like NaOH or MeONa in the presence of an ester group can lead to hydrolysis or transesterification.[13]

    • Mitigation: Carefully select your reagents to be compatible with all functional groups present in your molecules. If a strong base is required, consider protecting sensitive functional groups. Milder bases may also be a viable alternative.[13]

  • Unusual Rearrangements: In some instances, unexpected rearrangements can occur. For example, a C-N migration of an acetyl group has been observed during the synthesis of pyrazolo[4,3-b]pyridines.[13]

    • Mitigation: Such rearrangements are often highly specific to the substrate and reaction conditions. A thorough review of the literature for similar transformations is crucial. If a rearrangement is observed, altering the reaction sequence or protecting groups may be necessary.

Issue 4: Purification Challenges

Q4: I'm having difficulty purifying my pyrazolyl pyridine product. What are the best practices for purification?

A4: The purification of pyrazolyl pyridines can be challenging due to their polarity and the potential for co-eluting byproducts. [8]

Best Practices for Purification:

  • Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before attempting chromatography. This typically involves extraction with an organic solvent, followed by washing with water and brine.[8]

  • Column Chromatography: As detailed in the section on regioisomers, silica gel column chromatography is the most common and effective method for purifying pyrazolyl pyridines.[8] A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Google Patents. (n.d.). Process for the preparation of pyrazoles.
  • BenchChem. (n.d.). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • (n.d.). Knorr Pyrazole Synthesis.
  • (n.d.). Knorr Pyrazole Synthesis.
  • PMC - NIH. (n.d.). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers.
  • PubMed Central - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ACS Publications. (n.d.). 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs.
  • ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.
  • (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • PubChem. (n.d.). 2,6-Di(1-pyrazolyl)pyridine.
  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.

Sources

Technical Support Center: Purification of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

I. Introduction to Purification Challenges

This compound is a heterocyclic compound featuring both a pyridine and a pyrazole moiety, along with a reactive chloromethyl group. This unique combination of functional groups presents specific challenges during purification. Potential issues can arise from:

  • Residual starting materials and reagents from the synthesis.

  • Formation of byproducts , such as isomers or products of side reactions.

  • Degradation of the target compound, particularly due to the lability of the chloromethyl group.

  • Co-elution of impurities with similar polarity during chromatographic purification.

  • Hygroscopic nature of pyridine-containing compounds, leading to water contamination.[1]

This guide provides a systematic approach to tackling these challenges, ensuring a high-purity final product suitable for downstream applications.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Purity After Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude material was loaded onto the column. - Co-eluting Impurities: Impurities have a very similar polarity to the product.- Optimize TLC: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on a TLC plate before scaling up to a column. - Gradient Elution: Employ a gradient elution on your flash chromatography system to improve resolution. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica. - Recrystallization: Attempt to purify the material further by recrystallization after the column.
Product Degradation During Purification - Reactive Chloromethyl Group: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophilic solvents (e.g., methanol). - Basic or Acidic Conditions: The pyridine and pyrazole rings can be sensitive to strong acids or bases.- Use Aprotic Solvents: Whenever possible, use aprotic solvents like dichloromethane, ethyl acetate, or toluene. - Neutral pH: Maintain a neutral pH during aqueous workups. - Temperature Control: Keep the temperature low during purification steps, especially during solvent removal.
Presence of Water in Final Product - Hygroscopic Nature: Pyridine-containing compounds can absorb atmospheric moisture.[1] - Incomplete Drying: Insufficient drying of organic extracts.- Use of Drying Agents: Thoroughly dry organic solutions with anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. - Azeotropic Removal of Water: Toluene can be used to azeotropically remove residual water during evaporation. - Proper Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2]
Oily Product Instead of Solid - Residual Solvents: Trapped solvent in the product. - Presence of Impurities: Impurities can disrupt the crystal lattice, preventing solidification.- High-Vacuum Drying: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. - Trituration: Add a non-polar solvent (e.g., hexanes or pentane) in which the product is insoluble but the impurities are soluble. Stir vigorously to induce precipitation of the pure compound.

III. Step-by-Step Purification Protocols

Below are detailed protocols for the most common and effective methods for purifying this compound.

A. Protocol 1: Flash Column Chromatography

This is the most widely applicable method for purifying the crude product after synthesis.

Workflow Diagram:

Flash Chromatography Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography crude Crude Product dissolve Dissolve in Minimal Dichloromethane crude->dissolve 1. adsorb Adsorb onto Silica Gel dissolve->adsorb 2. load Load Adsorbed Sample adsorb->load pack Pack Silica Gel Column with Hexane pack->load 3. elute Elute with Hexane/ Ethyl Acetate Gradient load->elute 4. collect Collect Fractions elute->collect 5. tlc Analyze Fractions by TLC collect->tlc 6. combine Combine Pure Fractions tlc->combine 7. evaporate Evaporate Solvent combine->evaporate 8. dry Dry Under High Vacuum evaporate->dry 9. Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation impure Impure Solid dissolve Dissolve in Minimum Hot Solvent impure->dissolve 1. cool Slowly Cool to Room Temperature dissolve->cool 2. ice_bath Cool in Ice Bath cool->ice_bath 3. filter Vacuum Filter Crystals ice_bath->filter 4. wash Wash with Cold Solvent filter->wash 5. dry Dry Crystals wash->dry 6.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical solutions for optimizing coupling reactions with this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Core Principles: Understanding the Reactivity

The key to successfully using this compound lies in understanding the reactivity of the chloromethyl group. This functional group acts as a potent electrophile, making the molecule an excellent alkylating agent for a wide variety of nucleophiles.

The carbon of the -CH₂Cl group is rendered highly electron-deficient due to two main factors:

  • Inductive Effect: The high electronegativity of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon.[1]

  • Ring Activation: The electron-withdrawing nature of the attached pyrazole and pyridine rings further enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[1]

Therefore, the predominant reaction pathway is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the methylene carbon, displacing the chloride leaving group.

G cluster_reaction General Sₙ2 Coupling Reaction reagent This compound product Coupled Product reagent->product Sₙ2 Attack by Nu⁻ nucleophile Nucleophile (Nu-H) base Base nucleophile->base Deprotonation salt Base-H⁺ Cl⁻ product->salt + G start Low or No Yield Observed check_base Is the Base Strong Enough? (pKa(conj. acid) > pKa(Nu-H)) start->check_base check_solvent Is the Solvent Polar Aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes use_stronger_base Action: Use Stronger Base (e.g., NaH, KOtBu) check_base->use_stronger_base No check_temp Has Temperature Been Increased? check_solvent->check_temp Yes change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_reagents Are Reagents Anhydrous & Pure? check_temp->check_reagents Yes increase_temp Action: Heat to 40-80 °C Add NaI/KI (Finkelstein) check_temp->increase_temp No dry_reagents Action: Use Anhydrous Solvents Dry Nucleophile check_reagents->dry_reagents No success Reaction Successful check_reagents->success Yes use_stronger_base->check_solvent change_solvent->check_temp increase_temp->check_reagents dry_reagents->success

Caption: Troubleshooting Workflow for Low Yield.

Issue 2: Formation of Multiple Side Products

Q: My reaction is messy, and I'm isolating several unexpected products alongside my target molecule. What could be causing this?

A: Side product formation usually points to issues with selectivity or reagent stability.

  • Quaternization of the Pyridine Nitrogen: The nitrogen atom on the pyridine ring is nucleophilic and can be alkylated by another molecule of the starting material, leading to a charged pyridinium salt. This is more likely under neutral or slightly acidic conditions.

    • Solution: Ensure a sufficient amount of a non-nucleophilic base is present to neutralize any generated acid (HCl). Using your primary nucleophile in a slight excess (1.1-1.2 eq) can also outcompete this self-reaction.

  • Dialkylation: If your nucleophile is a primary amine (R-NH₂) or has multiple reactive sites, it can react twice with the alkylating agent.

    • Solution: Use a larger excess of the nucleophile (2-3 equivalents) to favor mono-alkylation statistically. Alternatively, add the this compound slowly to a solution of the nucleophile. If possible, protect one of the reactive sites on the nucleophile.

  • Hydrolysis: If there is water in your reaction, the chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH), leading to an alcohol byproduct.

    • Solution: As mentioned previously, maintain strictly anhydrous conditions. [2]

      Symptom Potential Cause Suggested Solution
      No Reaction Insufficiently strong base; Inappropriate solvent; Low temperature. Use a stronger base (NaH); Switch to DMF/DMSO; Heat to 40-80 °C; Add NaI.
      Messy Reaction Pyridine quaternization; Dialkylation of nucleophile; Hydrolysis. Ensure sufficient base; Use excess nucleophile or slow addition; Use anhydrous conditions.
      Product is an Alcohol Water contamination leading to hydrolysis. Rigorously dry all solvents and reagents before use.

      | Starting Material Gone, No Product | Product is water-soluble; Product decomposed on workup/silica. | Use gentle extraction procedures; Consider alternative purification like crystallization or reverse-phase chromatography. |

Experimental Protocol: A General Procedure for N-Alkylation

This protocol provides a reliable starting point for the N-alkylation of a secondary amine, such as morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a suspension.

  • Add morpholine (1.1 eq) to the suspension and stir at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-12 hours). If the reaction is slow, heat the mixture to 50 °C.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Frequently Asked Questions (FAQs)

Q1: Can I use this reagent in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination?

A: This is a point of frequent confusion. The chloromethyl group is an sp³-hybridized carbon and is not a suitable substrate for typical palladium-catalyzed cross-coupling reactions, which require sp²-hybridized carbons (e.g., aryl/vinyl halides or triflates). [3][4][5][6]The primary and intended reactivity of this molecule is as an alkylating agent via nucleophilic substitution. If you wish to perform a Suzuki or other Pd-catalyzed coupling on the pyridine or pyrazole ring, you would need to use a derivative with a halogen (Br, I, or sometimes Cl) or a triflate group directly attached to the aromatic ring. [7][8] Q2: My nucleophile is sensitive to strong bases. What are my options?

A: If your substrate cannot tolerate strong bases like NaH, you have several alternatives:

  • Use a Weaker Base: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ at lower temperatures due to its higher solubility and the "caesium effect," but it is still considered a mild base. [2]* Phase-Transfer Catalysis: This method can be effective under biphasic conditions with a milder aqueous base (like NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in an organic solvent. [9]* Acid-Catalyzed Methods: While less common for this specific substrate, some N-alkylations can be promoted by acid catalysts, though this is highly substrate-dependent. [10][11] Q3: What safety precautions should I take when handling this compound?

A: this compound is an alkylating agent and should be handled with care.

  • Irritant: Similar chloromethyl pyridine and pyrazole compounds are known irritants to the skin, eyes, and respiratory tract. [12][13][14]Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hygroscopic Nature: If you are using the hydrochloride salt form, it may be hygroscopic. [12][14]Store it in a desiccator and handle it quickly to avoid absorption of atmospheric moisture.

Q4: How can I confirm the structure of my final product?

A: Standard analytical techniques are sufficient.

  • NMR Spectroscopy: ¹H NMR is invaluable. You should see the disappearance of the chloromethyl singlet (typically around δ 4.6-4.8 ppm) and the appearance of a new singlet for the methylene group adjacent to your nucleophile, often shifted slightly upfield or downfield depending on the new substituent.

  • Mass Spectrometry: LC-MS or direct infusion MS will allow you to confirm the molecular weight of your product, providing strong evidence of a successful coupling.

References

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • PubChem. 3-(Chloromethyl)pyridine hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • Reddit. reaction with hydrochloride compounds. Available from: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NIH. Bioorthogonal 4H-pyrazole “click” reagents. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available from: [Link]

  • PubChemLite. 4-(chloromethyl)-1-phenyl-1h-pyrazole. Available from: [Link]

  • RSC Publishing. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Available from: [Link]

  • ACS Publications. Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. Available from: [Link]

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • NIH. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

Sources

Addressing stability issues of chloromethylated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloromethylated Heterocyclic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for chloromethylated heterocyclic compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability challenges associated with these highly reactive, yet synthetically valuable, molecules. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate, diagnose, and solve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my chloromethylated heterocyclic compounds so unstable?

The instability of these compounds stems from the high reactivity of the chloromethyl group attached to the heterocyclic ring. The core issue is the polarized carbon-chlorine bond, which makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[1] The electron-withdrawing nature of the heterocyclic ring, such as pyridine or imidazole, further enhances this electrophilicity.[1]

This inherent reactivity makes them prone to several decomposition pathways, including:

  • Hydrolysis/Solvolysis: Reaction with water or other protic solvents (like methanol or ethanol) to form the corresponding hydroxymethyl or alkoxymethyl derivatives. This is a very common issue during aqueous workups.

  • Self-Reaction/Polymerization: The nitrogen on one heterocyclic ring can act as a nucleophile, attacking the chloromethyl group of another molecule. This is particularly problematic for compounds like 2-chloromethylpyridine, which can dimerize or polymerize.[2]

  • Reaction with Nucleophilic Reagents: Unintended reactions with any nucleophilic species present in the reaction mixture, including amines, thiols, or even some solvents.

Q2: What are the common visual or analytical signs of decomposition?

Observing your compound and reaction mixture closely can provide early warnings of instability:

  • Visual Cues:

    • Color Change: Development of a yellow, brown, or red hue in a previously colorless solid or solution. For instance, 2-chloromethylpyridine can form a red dimeric pyrazinium dichloride in alkaline media.[2]

    • Precipitate Formation: Unexpected formation of solids, which could be polymeric byproducts or salts.

    • "Oiling Out": A pure compound crashing out of solution as an insoluble oil.

  • Analytical Evidence:

    • TLC Analysis: Appearance of new spots, often one at the baseline (indicating a polar, likely hydrolyzed, byproduct) and potentially streaking (suggesting polymerization).

    • NMR Spectroscopy: The emergence of new peaks. For hydrolysis, you would expect to see the disappearance of the -CH₂Cl signal (typically ~4.5-4.8 ppm for pyridines) and the appearance of a -CH₂OH signal at a slightly different chemical shift, along with the loss of coupling if applicable.

    • HPLC/LC-MS: The appearance of new peaks in the chromatogram, corresponding to degradation products with different retention times and masses (e.g., M+17 for a hydrolysis product where Cl is replaced by OH).

Q3: What are the ideal storage conditions for these compounds?

Given their reactivity, proper storage is critical to ensure shelf-life and experimental reproducibility.

Storage ParameterRecommendationRationale
Temperature -20°C to -80°CLow temperatures significantly slow down the kinetics of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation).[3]
Container Tightly sealed amber glass vialProtects from light, which can catalyze radical decomposition pathways, and moisture.
Form As a salt (e.g., hydrochloride)Protonating the heterocyclic nitrogen (e.g., forming 2-chloromethylpyridine hydrochloride) deactivates it as a nucleophile, preventing self-reaction.[4][5][6] This is the most common and effective stabilization strategy.

Troubleshooting Guide: Common Experimental Problems

Problem 1: My reaction yield is consistently low, and TLC/NMR shows my starting material is gone, but the desired product is weak.

Probable Cause: Your chloromethylated heterocycle is likely decomposing under the reaction conditions before it can react with your intended substrate. This is common in reactions that require heat, extended reaction times, or involve protic solvents or basic conditions.

Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: While this may slow your desired reaction, it will have a more pronounced effect on slowing the decomposition, potentially opening a kinetic window where your reaction proceeds favorably.

  • Use Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware. Perform the reaction under a strict inert atmosphere (argon or nitrogen). This minimizes hydrolysis from trace water.

  • Choose a Non-Nucleophilic/Aprotic Solvent: Solvents like water, methanol, or even DMSO can act as nucleophiles or facilitate SN1/SN2 decomposition pathways.[7][8][9] Opt for inert, aprotic solvents like THF, Dioxane, Toluene, or Acetonitrile.

  • Add an Acid Scavenger: If your reaction generates HCl or other acidic byproducts, this can catalyze decomposition. Including a non-nucleophilic base can neutralize these acids as they form.

    • Inorganic Bases: Finely powdered, anhydrous K₂CO₃ or Cs₂CO₃ are excellent choices. They are solids and can be easily filtered off.

    • Hindered Amine Bases: Proton sponge or 2,6-lutidine can be effective. Avoid less hindered amines like triethylamine, which can be nucleophilic enough to react with your starting material.

    • Polymer-Supported Scavengers: These offer the advantage of simple removal by filtration at the end of the reaction.[10]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Workup A Dry Glassware (Oven/Flame) D Assemble under Inert Gas (Ar/N2) A->D B Dry Solvents (Still/Sieves) B->D C Use Anhydrous Reagents C->D E Add Substrate & Acid Scavenger D->E F Cool to 0°C E->F G Add Chloromethylated Heterocycle Solution F->G H Slowly Warm to Reaction Temp G->H I Monitor by TLC/LCMS H->I J Anhydrous Workup (Filter, Evaporate) I->J Upon Completion K Purify (e.g., Dry Column Chromatography) J->K

Caption: Optimized workflow for reactions using unstable chloromethylated heterocycles.

Problem 2: My compound decomposes significantly during aqueous workup and purification.

Probable Cause: This is a classic issue. Exposing the reactive C-Cl bond to water, especially under neutral or slightly basic pH conditions, is a recipe for rapid hydrolysis. Silica gel used in chromatography is also acidic and contains surface water, which can degrade the compound.

Solutions & Scientific Rationale:

  • Perform an Anhydrous Workup:

    • If your reaction byproducts are salts (e.g., from an acid scavenger), you can often remove them by filtering the reaction mixture through a pad of Celite®.

    • Evaporate the solvent in vacuo and proceed directly to purification.

  • Use a Non-Aqueous Extraction: If an extraction is necessary, use a solvent system that avoids water. For example, if your product is in a polar solvent like DMF, you can dilute it with a non-polar solvent like ethyl acetate and wash with brine (saturated NaCl solution). The high ionic strength of brine reduces the activity of water, thus slowing hydrolysis compared to a pure water wash.

  • Modify Your Chromatography Technique:

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine or ammonia (for basic compounds). This neutralizes the acidic sites on the silica.

    • Use Alumina: Neutral or basic alumina can be a less destructive alternative to silica gel for these compounds.

    • Dry Loading: Instead of dissolving your crude product in a minimal amount of solvent and loading it onto the column (wet loading), adsorb it onto a small amount of Celite or silica gel by dissolving it in a volatile solvent and evaporating to dryness. This "dry loading" technique minimizes the compound's contact time with the stationary phase in a concentrated form.

Core Protocols

Protocol 1: Monitoring Compound Stability by HPLC

This protocol allows you to quantify the stability of your compound under specific conditions (e.g., in a chosen reaction solvent).

  • Stock Solution Preparation: Accurately prepare a ~1 mg/mL stock solution of your chloromethylated heterocyclic compound in a high-purity, anhydrous solvent like Acetonitrile.

  • Method Development: Develop an HPLC method (e.g., C18 column with a water/acetonitrile gradient) that gives a sharp, well-resolved peak for your starting material.

  • Incubation: In a sealed vial, create a solution of your compound under the conditions you wish to test (e.g., 50:50 THF:Water at 40°C).

  • Time-Point Analysis: At regular intervals (t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot, quench any reaction if necessary (e.g., by diluting in cold acetonitrile), and inject it into the HPLC.

  • Data Analysis: Plot the peak area of the starting material against time. The rate of decrease will give you a quantitative measure of the compound's stability under those conditions. This allows you to compare different solvents or temperatures to find the optimal reaction window.

Protocol 2: Reaction with an Acid Scavenger (Example: N-Alkylation)

This protocol illustrates the use of an inorganic base to prevent decomposition.

  • Setup: To an oven-dried, three-neck flask equipped with a stir bar, condenser, and nitrogen inlet, add your nucleophile (e.g., an amine, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (solvent).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: While stirring, add a solution of the chloromethylated heterocyclic hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF dropwise at room temperature. Note: Using the hydrochloride salt enhances stability during storage and handling. The K₂CO₃ will neutralize both the HCl from the salt and the HCl generated during the reaction.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts through a pad of Celite®, washing with ethyl acetate.

  • Purification: Combine the filtrates, remove the solvent under reduced pressure, and purify the residue by column chromatography on deactivated silica gel.

G cluster_hydrolysis Hydrolysis/Solvolysis cluster_polymerization Self-Reaction Het_CH2Cl Het-CH₂Cl (Reactive Intermediate) Het_CH2OH Het-CH₂OH / Het-CH₂OR (Hydroxymethyl/Alkoxymethyl byproduct) Het_CH2Cl->Het_CH2OH SN1/SN2 Dimer Het-CH₂-N⁺-Het' (Dimer/Polymer) Het_CH2Cl->Dimer SN2 H2O H₂O / ROH (Protic Solvent) H2O->Het_CH2OH Het_N Het'-N: (Nucleophilic Ring) Het_N->Dimer

Caption: Major decomposition pathways for chloromethylated heterocyles.

References

  • 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (2014). Chemistry LibreTexts. [Link]

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (n.d.). PubMed. [Link]

  • Statement-I:Primay benzylic halides are more reactive than primary alkyl halides towards S_(N^(1)) reaction. Because Statement-II: Reactivity depends upon the nature of the nucleophile and the solvent. (n.d.). Allen. [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.).
  • CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (n.d.).
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. (n.d.).
  • Analytical methods for chloromethyl methyl ether (CMME) and bis-chloromethyl ether (BCME) in air. (n.d.). PubMed. [Link]

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (2009). ResearchGate. [Link]

  • 2-Chloromethylpyridine. (n.d.). Wikipedia. [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2006). ResearchGate. [Link]

  • Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. (2019). PubMed. [Link]

  • Changes in the solvolysis rates of benzyl halides with the addition of... (n.d.). ResearchGate. [Link]

  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2020). ResearchGate. [Link]

  • strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. [Link]

  • Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. (n.d.). PubMed Central. [Link]

  • Contact allergy to imidazoles used as antimycotic agents. (n.d.). PubMed. [Link]

  • Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. (n.d.). PubMed. [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry: Reactive Intermediates and Their Stabilization. (n.d.). EPFL Graph Search. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv. [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. [Link]

  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2022). Journal of the American Chemical Society. [Link]

  • Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis: analysis of the FDA Adverse Event Reporting System. (2024). PubMed. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. (2023). MDPI. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. [Link]

  • Are Imidazoles Versatile or Promiscuous in Reactions with Organophosphates? Insights from the Case of Parathion. (n.d.). SciELO. [Link]

  • Synthesis and Reactivity of Dipole-Stabilized but Unchelated Alpha-Aminoorganolithiums. (n.d.). Osti.gov. [Link]

  • Acid Scavengers for Polyethylene. (n.d.). ResearchGate. [Link]

  • Decomposition of methanol activated by surface under-coordinated Pd on layered PdTe2. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. (n.d.). ResearchGate. [Link]

  • Synthesis of chloromethylated poly (ether-imide) with different substitution degrees. (2018). ResearchGate. [Link]

  • Are Imidazoles Versatile or Promiscuous in Reactions With Organophosphates? Insights From the Case of Parathion. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Reactivity of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in nucleophilic substitution reactions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound is not proceeding to completion. What are the initial troubleshooting steps?

A1: When a substitution reaction with this compound fails to reach completion, several factors related to the reactants and reaction conditions should be systematically investigated.

  • Reagent Quality: Verify the purity of your this compound. The compound is available as a hydrochloride salt, which may require neutralization before use, depending on the reaction conditions.[1][2][3] Ensure your nucleophile is of high purity and free of water or other impurities that could consume the reagent or quench the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For bimolecular nucleophilic substitution (SN2) reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.[4]

    • Temperature: Many substitution reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to track the consumption of starting material and the formation of the product.

    • Base: If your nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often necessary to scavenge the HCl generated during the reaction. For reactions involving the hydrochloride salt of the starting material, an additional equivalent of base is required for neutralization.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A2: The formation of multiple products suggests the occurrence of side reactions. With this compound, several possibilities should be considered:

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), dialkylation can occur. To minimize this, use a slight excess of the nucleophile relative to the electrophile.

  • Elimination Reactions: Although less common with primary halides, elimination reactions can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.[5]

  • Reaction with the Pyridine or Pyrazole Ring: While the chloromethyl group is the primary electrophilic site, under certain conditions, the pyridine or pyrazole ring can undergo reactions. The pyrazole ring's electron density and susceptibility to electrophilic or nucleophilic attack can be influenced by the substituents and reaction medium.[6][7][8] However, for typical SN2 conditions, reaction at the chloromethyl group is highly favored. The pyridine ring is generally susceptible to nucleophilic attack, but this usually requires harsh conditions or activation.[6]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during substitution reactions with this compound.

Problem 1: Low to No Product Formation

If you are experiencing low or no yield, a systematic evaluation of the reaction parameters is necessary. The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low/No Product Formation Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of Electrophile & Nucleophile? Check_Reagents->Reagent_Purity Optimize_Base 3. Optimize Base Selection Check_Conditions->Optimize_Base Conditions Appear Correct Temperature Is Temperature Sufficient? Check_Conditions->Temperature Optimize_Solvent 4. Re-evaluate Solvent Choice Optimize_Base->Optimize_Solvent Base Optimized Catalyst 5. Consider a Catalyst Optimize_Solvent->Catalyst Solvent Optimized Success Reaction Successful Catalyst->Success Catalyst Added Stoichiometry Correct Stoichiometry? Reagent_Purity->Stoichiometry Neutralization HCl Salt Neutralized? Stoichiometry->Neutralization Time Is Reaction Time Adequate? Temperature->Time Inert_Atmosphere Is an Inert Atmosphere Needed? Time->Inert_Atmosphere

Caption: Troubleshooting workflow for low product yield.

Causality behind Experimental Choices:

  • Reactivity of the Chloromethyl Group: The chloromethyl group attached to the pyrazole ring is a good electrophile for SN2 reactions due to the electron-withdrawing nature of the adjacent aromatic ring system.[9] However, its reactivity can be influenced by the electronic properties of both the pyrazole and pyridine rings.

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile.[5][10] Weaker nucleophiles (e.g., alcohols, water) will require more forcing conditions (higher temperatures, longer reaction times) than stronger nucleophiles (e.g., thiolates, azides).

  • Leaving Group Ability: The chloride ion is a reasonably good leaving group. In some cases, to enhance reactivity, it can be converted in situ to a better leaving group, such as iodide, by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[5]

Problem 2: Product Degradation or Instability

In some instances, the desired product may form but subsequently degrade under the reaction or workup conditions.

  • pH Sensitivity: The pyridine and pyrazole moieties are basic and can be protonated at low pH. Conversely, some functionalities on the product might be sensitive to strong bases. It is crucial to maintain an appropriate pH during aqueous workup and purification.

  • Thermal Instability: Prolonged heating at high temperatures can lead to decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.

  • Oxidative Instability: While generally stable, some substituted pyrazoles can be susceptible to oxidation.[11] If your reaction is open to the air, consider running it under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound hydrochloride with a generic primary or secondary amine.

Materials:

  • This compound hydrochloride

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 equivalent) in anhydrous DMF, add the amine nucleophile (1.1 equivalents).

  • Add potassium carbonate or DIPEA (2.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical results from an optimization study for the reaction with aniline as the nucleophile.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃ (2.5)DMF252445
2K₂CO₃ (2.5)DMF601295
3DIPEA (2.5)DMF601288
4K₂CO₃ (2.5)Acetonitrile601275

Analysis: The data suggests that for this particular reaction, potassium carbonate is a slightly more effective base than DIPEA, and DMF is a superior solvent to acetonitrile. The reaction requires heating to achieve a high conversion in a reasonable timeframe.

Mechanistic Insights

The substitution reactions of this compound predominantly proceed via an SN2 mechanism. The key features of this mechanism are:

  • Concerted Step: The nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[5][12]

  • Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center (which is not the case here).[13][14]

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon is pentacoordinate.[4]

Sources

Alternative synthetic routes to avoid impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of medicinal chemistry, it is not without its challenges.[1][2] Impurity generation, particularly regioisomers, can complicate downstream processes and compromise the integrity of your research.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will move beyond simple procedural lists to explain the chemical principles behind these problems and provide robust, field-proven alternative routes to ensure the highest purity and yield for your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Knorr synthesis with an unsymmetrical dicarbonyl is giving a mixture of regioisomers. How can I achieve a single, pure product?

This is the most common challenge in pyrazole synthesis. The classic Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine is often the first method attempted due to its simplicity, but it frequently leads to a mixture of regioisomers that are difficult to separate.[2][3]

Q1.1: What causes the formation of regioisomers in the Knorr synthesis?

Answer: The lack of regioselectivity arises from the mechanism of the reaction itself. When using an unsymmetrical 1,3-dicarbonyl (e.g., R1 ≠ R3), the substituted hydrazine can initiate its nucleophilic attack at either of the two distinct carbonyl carbons.[4][5] This leads to two different initial hydrazone intermediates, which then cyclize and dehydrate to form a mixture of two regioisomeric pyrazoles.[2][6]

Diagram: The Problem of Regioselectivity in Knorr Synthesis

G cluster_start Starting Materials Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 Dicarbonyl->Attack1 Path A Attack2 Attack at Carbonyl 2 Dicarbonyl->Attack2 Path B Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Intermediate A Attack1->Intermediate1 Cyclization Intermediate2 Intermediate B Attack2->Intermediate2 Cyclization Product1 Regioisomer 1 Intermediate1->Product1 Product2 Regioisomer 2 Intermediate2->Product2 Cyclization

Caption: Knorr synthesis with unsymmetrical reagents can lead to two product isomers.

Q1.2: Can I optimize the Knorr reaction to favor one isomer?

Answer: While adjustments to pH, solvent, and temperature can sometimes influence the isomeric ratio, achieving high selectivity is often difficult and substrate-dependent. Acid catalysis, for instance, can affect the rate of both the initial imine formation and the subsequent cyclization, but rarely eliminates the formation of the undesired isomer completely.[7] Therefore, for reliable and scalable synthesis of a single regioisomer, an alternative synthetic strategy is strongly recommended.

Q1.3: What is a reliable alternative route for synthesizing a single regioisomer?

Answer: A highly effective and regioselective alternative is the synthesis from α,β-unsaturated carbonyl compounds (chalcones) or the use of 1,3-dipolar cycloaddition reactions .[2][8] The reaction of a chalcone with a substituted hydrazine typically proceeds through a pyrazoline intermediate which is then oxidized to the pyrazole.[9][10][11] This method offers much greater control over the final product's regiochemistry.

Table 1: Comparison of Knorr Synthesis vs. Chalcone-Based Synthesis

FeatureKnorr Pyrazole SynthesisChalcone-Based Synthesis
Starting Materials 1,3-Dicarbonyl, Hydrazine[5][8]α,β-Unsaturated Ketone (Chalcone), Hydrazine[8][9]
Regioselectivity Poor with unsymmetrical substrates[8]Generally high
Key Advantage Simple, readily available starting materials[8]Excellent regiocontrol[8]
Key Disadvantage Regioisomeric mixture formation[8]May require an additional oxidation step[8]
Typical Yield 70-95% (combined isomers)[8]66-88% (single isomer)[8]
Recommended Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This protocol describes the reaction of a chalcone with phenylhydrazine to yield a single regioisomeric pyrazole product.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: Add phenylhydrazine (1.0 mmol) dropwise to the stirred solution at room temperature.[8] A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 4-8 hours.[8][9]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate:n-hexane, 2:8).[9] Check for the consumption of the chalcone starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.[8]

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8][9]

Diagram: Regioselective Chalcone-Based Pyrazole Synthesis Workflow

G Start Dissolve Chalcone in Ethanol Add_Hydrazine Add Phenylhydrazine (dropwise) Start->Add_Hydrazine Reflux Heat to Reflux (4-8 hours) Add_Hydrazine->Reflux TLC Monitor by TLC Reflux->TLC periodically Workup Pour into Ice Water TLC->Workup upon completion Filter Filter & Wash Solid Workup->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure Regioisomeric Pyrazole Recrystallize->End

Caption: Workflow for a highly regioselective pyrazole synthesis.

Issue 2: My N-alkylation of a pre-formed pyrazole is giving a mixture of N1 and N2 isomers. How can I control the selectivity?

Q2.1: Why does N-alkylation produce isomeric mixtures?

Answer: Unsubstituted or symmetrically substituted pyrazoles exist as a mixture of tautomers, making both nitrogen atoms chemically similar and available for alkylation. This often results in a mixture of N1 and N2 alkylated products, which can be difficult to separate. The regioselectivity of this reaction is highly dependent on factors like the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, and the base used.[12]

Q2.2: How can I achieve selective N1-alkylation?

Answer:

  • Steric Control: If your pyrazole has a bulky substituent at the 3- or 5-position, the incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom.

  • Protecting Groups: A robust strategy is to use a protecting group. For instance, the tetrahydropyranyl (THP) group can be introduced, which then directs subsequent functionalization before being removed.[13][14] The di-tert-butyl-dicarbonate (Boc) protecting group is also highly effective for many NH-heterocycles, including pyrazoles.[15]

  • Catalyst-Free Michael Addition: For alkylation with electron-deficient alkenes (Michael acceptors), a catalyst-free Michael addition reaction has been shown to provide excellent N1-selectivity (>99:1) in high yields.[16][17][18]

Recommended Protocol: One-Pot Synthesis and Deprotection of a 3(5)-Alkylpyrazole

This advanced, one-pot procedure leverages a removable protecting group for highly selective alkylation.[13]

Step-by-Step Methodology:

  • Protection (Solvent-Free): In a flask under an inert atmosphere (e.g., Argon), add pyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (1.2 equiv). Stir the mixture at room temperature for 1-2 hours. The reaction is quantitative and solvent-free, yielding the N-THP protected pyrazole.[13]

  • Lithiation: Cool the flask to -78°C and add anhydrous THF. Slowly add n-butyllithium (1.1 equiv) and stir for 1 hour at the same temperature.

  • Alkylation: Add the desired alkyl halide (e.g., iodomethane, 1.2 equiv) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Deprotection: Quench the reaction with water. Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature to cleave the THP group.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the pure 3(5)-alkylpyrazole.

Issue 3: My reaction mixture is a deep yellow/red color, and purification is difficult.

Q3.1: What causes the discoloration?

Answer: This is a very common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[19][20] The color is often attributed to the formation of oxidized or polymeric impurities from the hydrazine starting material, which can be promoted by acidic conditions or exposure to air.[19]

Q3.2: How can I minimize these colored impurities and improve purification?

Answer:

  • Use a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction generates HCl, making the mixture acidic. This can promote side reactions. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid, leading to a much cleaner reaction profile.[19]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.[19]

  • Purification Strategy:

    • Acid-Base Extraction: Since pyrazoles are basic, you can often purify them by dissolving the crude mixture in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer, and then basifying the aqueous layer and re-extracting the pure pyrazole back into an organic solvent.

    • Crystallization: Recrystallization is a powerful tool for removing colored impurities.[21] Common solvents include ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.[9][21]

    • Salt Formation: For stubborn impurities, consider dissolving the crude product in a solvent and adding an acid (e.g., sulfuric acid) to form the pyrazole salt, which can then be crystallized, isolated, and neutralized to recover the pure pyrazole.[22]

References

  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.
  • Synthesis of Pyrazoline Derivatives from Chalcones.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Troubleshooting Knorr pyrazole synthesis impurities. (2025). Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI.
  • Norman, N. J., et al. (2022).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
  • Method for purifying pyrazoles. (2011).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.

Sources

Preventing unwanted isomerization during the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Unwanted Isomerization

For researchers, scientists, and professionals in drug development, substituted pyrazoles are a cornerstone molecular scaffold, pivotal in a vast array of therapeutic agents and agrochemicals.[1][2] However, the synthesis of these valuable heterocycles is frequently complicated by a persistent challenge: the formation of unwanted regioisomers. This guide provides in-depth, field-proven insights and actionable protocols to diagnose, control, and prevent isomerization, ensuring the selective synthesis of the desired pyrazole product.

Frequently Asked Questions (FAQs): Understanding the Isomerization Problem

Q1: What is pyrazole isomerization and why is it a critical issue?

In the context of substituted pyrazole synthesis, isomerization most often refers to regioisomerization . Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. For pyrazoles, this typically occurs in two main scenarios:

  • During Ring Formation: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the hydrazine can attack either of the two distinct carbonyl groups, leading to two different pyrazole regioisomers.[3] This mixture can be challenging and costly to separate, reducing the overall yield of the target molecule.[3]

  • During N-Functionalization: An existing N-unsubstituted pyrazole has two adjacent nitrogen atoms (N1 and N2) that can be functionalized (e.g., alkylated or arylated). This reaction can produce a mixture of N1- and N2-substituted isomers, whose physical properties are often so similar that separation by standard chromatography is difficult.[4][5]

Controlling this selectivity is paramount in pharmaceutical and agrochemical development, as different regioisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.

Q2: What are the primary factors that drive the formation of unwanted isomers?

The ratio of regioisomers formed is not random; it is governed by a delicate interplay of electronic, steric, and reaction-based factors.[3][6][7]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in a 1,3-dicarbonyl is a key determinant. Electron-withdrawing groups can "activate" a nearby carbonyl, making it a more favorable site for nucleophilic attack by the hydrazine.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, directing the reaction towards the less sterically hindered carbonyl group.[3][8]

  • Reaction Conditions: This is often the most influential and tunable set of parameters.

    • pH: The acidity or basicity of the medium is critical. In acidic conditions, the more basic terminal -NH2 group of a substituted hydrazine can be protonated, rendering the internal, substituted -NH- group the effective nucleophile, which can reverse the selectivity compared to neutral or basic conditions.[3][7]

    • Solvent: The choice of solvent can dramatically alter the isomer ratio.[7] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[2][7]

    • Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final isomer distribution.[7]

Q3: How can I confirm that my product is a mixture of isomers?

Accurate identification is the first step in troubleshooting. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[7][9]

  • ¹H and ¹³C NMR: A pure, single isomer will exhibit a clean spectrum with the expected number of signals and multiplicities. A mixture of regioisomers will show two distinct sets of signals for the pyrazole core and its substituents.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for unambiguously assigning the structure of each regioisomer.[9] By observing through-space correlations between protons on the pyrazole ring and adjacent substituents, one can definitively determine the connectivity and confirm which isomer is which.

Other useful techniques include:

  • Thin-Layer Chromatography (TLC): If two spots with very close Rf values are observed, it may indicate the presence of isomers.

  • High-Performance Liquid Chromatography (HPLC): Can often resolve closely related isomers, showing two distinct peaks.[4]

Troubleshooting Guide: Isomerization During Core Synthesis (Knorr Type)

This section addresses the common problem of forming regioisomeric mixtures during the condensation of a 1,3-dicarbonyl with a substituted hydrazine.

Problem: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine yields a mixture of regioisomers that are difficult to separate.

Root Cause Analysis: The reaction pathway involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms. The regioselectivity is determined by which nitrogen attacks which carbonyl, a competition governed by the factors outlined in FAQ Q2.

Workflow for Controlling Regioselectivity

start Start: Mixture of Regioisomers Observed q_sterics Are steric differences between C3 and C5 substituents significant? start->q_sterics q_electronics Are electronic differences between C3 and C5 substituents significant? q_sterics->q_electronics No sol_sterics Leverage Steric Hindrance: Attack will favor the less hindered carbonyl. q_sterics->sol_sterics Yes sol_electronics Leverage Electronic Effects: Attack will favor the more electrophilic carbonyl. q_electronics->sol_electronics Yes q_conditions Modify Reaction Conditions q_electronics->q_conditions No sol_sterics->q_conditions sol_electronics->q_conditions sub_pH Adjust pH: Try acidic (e.g., AcOH) vs. neutral conditions. q_conditions->sub_pH sub_solvent Change Solvent: Test fluorinated alcohols (TFE, HFIP). q_conditions->sub_solvent sub_temp Vary Temperature: Explore kinetic vs. thermodynamic control. q_conditions->sub_temp end_node Achieve Regioselective Synthesis sub_pH->end_node sub_solvent->end_node sub_temp->end_node

Caption: Decision workflow for troubleshooting poor regioselectivity.

Solutions & Protocols

The use of highly polar, hydrogen-bond-donating fluorinated alcohols can dramatically improve regioselectivity. This protocol is adapted from methodologies that have demonstrated success in favoring a single isomer.[2][7]

Objective: To achieve a regioselective synthesis of a 1,5-disubstituted pyrazole.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • At room temperature, add methylhydrazine (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux. Monitor progress by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and remove the TFE under reduced pressure.

  • Perform a standard aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to isolate the major regioisomer.[7]

  • Confirm the structure and assess isomeric purity by NMR spectroscopy.

SolventIsomer Ratio (A:B)Reference
Ethanol~1:1.3[2]
2,2,2-Trifluoroethanol (TFE)>20:1 (Highly Selective)[2]
Hexafluoroisopropanol (HFIP)>20:1 (Highly Selective)[2]

Causality: Fluorinated alcohols are strong hydrogen bond donors and can stabilize key intermediates or transition states preferentially, thereby lowering the activation energy for one reaction pathway over the competing one, leading to higher selectivity.

Troubleshooting Guide: Isomerization During N-Alkylation

Problem: Alkylation of my 3(5)-substituted pyrazole results in a nearly inseparable mixture of N1 and N2 alkylated products.

Root Cause Analysis: The pyrazole anion, formed upon deprotonation, is an ambident nucleophile with negative charge density distributed across both nitrogen atoms. The site of alkylation (N1 vs. N2) is sensitive to the nature of the base, the electrophile, and steric factors on the pyrazole ring.[5][6]

Strategic Approach to N-Alkylation

start Start: N-Alkylation yields isomer mixture q_sterics Is the C5 position sterically hindered? start->q_sterics sol_steric_control Steric Control: Alkylation favors the less hindered N1 position. q_sterics->sol_steric_control Yes q_base Modify Base/Counter-ion q_sterics->q_base No end_node Achieve Regioselective Alkylation sol_steric_control->end_node base_kh Use KH or NaH: Favors N1 alkylation due to ion pairing at N2. q_base->base_kh base_cs2co3 Use Cs₂CO₃ or K₂CO₃: 'Naked' anion may lead to different selectivity. q_base->base_cs2co3 q_electrophile Modify Electrophile base_kh->q_electrophile base_cs2co3->q_electrophile elec_hard Use 'Hard' Electrophiles (e.g., Me₂SO₄): May favor N2. q_electrophile->elec_hard elec_soft Use 'Soft' Electrophiles (e.g., MeI, BnBr): May favor N1. q_electrophile->elec_soft elec_hard->end_node elec_soft->end_node

Caption: Decision workflow for selective N-alkylation.

Solutions & Protocols

The choice of base can control the regioselectivity of alkylation. Strong bases like sodium hydride (NaH) can favor the formation of one regioisomer.[6]

Objective: To selectively synthesize the N1-alkylated pyrazole.

Materials:

  • 3(5)-Substituted-1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., ethyl iodoacetate, 1.1 eq)[6]

  • Anhydrous solvent (e.g., THF or MeCN)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 3(5)-substituted-1H-pyrazole (1.0 eq) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.

  • Perform a standard extractive work-up.

  • Purify the product by column chromatography and characterize by NMR to confirm regioselectivity.

Causality: The regioselectivity of pyrazole alkylation can be governed by the properties of both the substituents in the azole ring and the base used.[6] It has been found that using sodium hydride can prevent the formation of regioisomeric products in certain cases.[6]

Troubleshooting Guide: Isomer Separation

Problem: My efforts to control selectivity have failed, and I have a mixture of regioisomers. How can I separate them?

Root Cause Analysis: Pyrazole regioisomers often have very similar polarities and physical properties, making them co-elute during standard silica gel chromatography.[4]

Protocol C: Separation of Regioisomers by Flash Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[4][9]

Objective: To separate a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (standard grade, 230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Optimize Solvent System with TLC: Screen various solvent systems (e.g., different ratios of ethyl acetate in hexane) using TLC to find a system that shows the best possible separation between the two isomer spots.

  • Dry Loading: This is the preferred method for loading the sample.[4] Dissolve the crude mixture in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start eluting with the low-polarity mobile phase. Gradually and slowly increase the polarity (a shallow gradient) based on your TLC optimization.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure fractions of each separated isomer.[4]

Expert Tip: If separation on silica is still poor, consider alternative stationary phases. For HPLC, reverse-phase C18 columns are often employed.[4] For particularly challenging separations, specialized chiral stationary phases may be effective for certain pyrazole derivatives.[4]

References

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB. Retrieved January 20, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. MDPI. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). Nature. PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). Molecules. PMC - NIH. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Organic Letters.
  • The Photochemical Isomerization of Pyrazoles: An AB Initio Study. (2025). ResearchGate. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry.
  • How to separate these regioisomers? (2024). Reddit. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). Molecules. MDPI. [Link]

  • Isomerisation of substituted pyrazole? (2022). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). European Journal of Medicinal Chemistry. NIH. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (2025). ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols for common cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success with this versatile but challenging substrate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions about experimental design when using this compound.

Q1: What makes this substrate challenging for palladium-catalyzed cross-coupling?

Answer: The structure of this compound presents a unique combination of three key chemical features that can complicate standard cross-coupling protocols:

  • Reactive C(sp³)-Cl Bond: The primary site for cross-coupling is the chloromethyl group. This bond is more reactive than a typical aryl chloride, facilitating oxidative addition. However, it is also susceptible to undesirable side reactions, such as hydrolysis under basic aqueous conditions or elimination.

  • Coordinating Pyridine Nitrogen: The pyridine ring contains a Lewis basic nitrogen atom that is well-known to coordinate strongly with palladium catalysts. This can lead to catalyst inhibition or complete deactivation, preventing the catalyst from participating in the desired catalytic cycle.[1][2]

  • Coordinating Pyrazole Nitrogens: The pyrazole ring also contains nitrogen atoms that can act as ligands for the palladium center.[3][4] In fact, pyridine-pyrazole motifs are intentionally used as ligands in some catalytic systems.[5][6] This means your starting material can compete with your desired phosphine or carbene ligand, disrupting the catalytic activity.

Effectively, the substrate can act as a poison to its own reaction, making the choice of a highly active and stable catalyst system paramount.

Q2: How do I select the right type of cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for my synthetic goal?

Answer: The choice depends entirely on the bond you intend to form at the chloromethyl position.

  • For C-C Bond Formation (Alkyl or Aryl groups): The Suzuki-Miyaura coupling is the most common and robust choice. It involves reacting the chloromethyl group with an organoboron reagent (boronic acid or ester). It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[2]

  • For C-C Bond Formation (Alkynyl groups): The Sonogashira coupling is the premier method for introducing terminal alkynes.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple the chloromethyl group with a terminal alkyne.

  • For C-N Bond Formation (Amines): The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds.[9][10] It allows for the coupling of the chloromethyl group with a wide variety of primary and secondary amines, which is essential for many pharmaceutical syntheses.

Q3: Should I use a standard palladium source like Pd(OAc)₂ or a pre-formed precatalyst?

Answer: For this substrate, using a modern, air-stable palladium precatalyst is strongly recommended.[11]

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction to the active Pd(0) species. This activation step can be inefficient and inconsistent, especially when the substrate itself can interfere with the catalyst.

Precatalysts , such as the Buchwald G3 or G4 palladacycles (e.g., XPhos-Pd-G3), are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon addition of a base.[12][13] This leads to more reproducible results, higher activity, and often lower required catalyst loadings, which is critical when dealing with a potentially poisoning substrate.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield

Question: My reaction is not working or giving very low yields. What are the primary factors to investigate?

Answer: Low conversion with this substrate is a common problem. The issue almost always traces back to an insufficiently active or stable catalyst system that cannot overcome the inhibitory effects of the substrate's nitrogen heterocycles.

Step-by-Step Troubleshooting Protocol:
  • Evaluate Your Ligand: This is the most critical variable. Standard, less-donating ligands like PPh₃ are often ineffective. You need a highly electron-rich and sterically bulky ligand to both facilitate the challenging oxidative addition and protect the palladium center.

    • Action: Switch to a state-of-the-art ligand designed for challenging couplings. Bulky biaryl phosphines are the industry standard for this purpose.[14]

  • Verify Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira).[15][16]

  • Optimize the Base and Solvent: The choice of base can dramatically influence the outcome.

    • For Suzuki reactions , a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[12]

    • For Buchwald-Hartwig aminations , a stronger base like LiHMDS or NaOtBu is typically required.

    • The solvent must fully dissolve your substrate. Anhydrous, aprotic solvents like dioxane, toluene, or THF are preferred. Avoid aqueous mixtures if you suspect hydrolysis of the chloromethyl group is an issue.[17]

  • Increase Temperature: If the reaction is clean but conversion is low, increasing the temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation barrier. Monitor for decomposition.

Recommended Catalyst Screening Panel

For a systematic approach, screen a panel of highly active catalyst systems. This is the most efficient way to identify optimal conditions.

Catalyst Precursor (1-2 mol%)Ligand (1.1-1.2 eq. to Pd)Base (2-3 eq.)SolventTemperature (°C)Target Reaction
Pd₂(dba)₃XPhos K₃PO₄Toluene100-110Suzuki
XPhos-Pd-G3(Pre-formed)Cs₂CO₃Dioxane100Suzuki, Buchwald
Pd(OAc)₂SPhos K₂CO₃THF80-100Suzuki
PdCl₂(dppf)(Pre-formed)K₃PO₄DME90Suzuki (less active)
Pd(OAc)₂ / CuIcBRIDP or X-Phos TEA or DIPEATHF25-60Sonogashira
RuPhos-Pd-G3(Pre-formed)NaOtBu or LHMDSToluene100Buchwald-Hartwig
Problem 2: Significant Side Product Formation

Question: My TLC/LCMS shows multiple byproducts. What are they and how can I minimize them?

Answer: With this compound, you are likely to encounter one or more of the following side reactions.

Common Side Reactions & Solutions
  • Homocoupling (Glaser or Biaryl Formation):

    • Appearance: In Sonogashira, the formation of a di-alkyne. In Suzuki, the formation of a biaryl from two boronic acid molecules.

    • Cause: This is an oxidative process, almost always caused by the presence of oxygen . In Sonogashira, it is often mediated by the copper co-catalyst.

    • Solution:

      • Rigorous Degassing: Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Alternatively, use several freeze-pump-thaw cycles.[15]

      • Copper-Free Sonogashira: If homocoupling persists, switch to a copper-free Sonogashira protocol. This requires a highly active palladium/ligand system, such as one using XPhos.[18]

  • Hydrolysis of the Chloromethyl Group:

    • Appearance: Formation of 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine.

    • Cause: The chloromethyl group reacts with water or hydroxide ions present in the reaction mixture, especially under basic conditions at elevated temperatures.

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvent and base are scrupulously dry. Use freshly dried solvents and handle hygroscopic bases (like K₃PO₄) in a glovebox.

      • Change the Base: Switch to a less-hygroscopic or non-hydroxide generating base if possible.

  • Protodehalogenation/Reduction:

    • Appearance: Replacement of the -CH₂Cl group with a -CH₃ group.

    • Cause: This can occur through several pathways, including a competing reaction with trace water or via β-hydride elimination if certain organometallic partners are used.[19]

    • Solution:

      • Use a Bulky Ligand: Sterically demanding ligands like XPhos or SPhos can accelerate the desired reductive elimination step, outcompeting side reactions.[14]

      • Ensure Anhydrous Conditions: As with hydrolysis, minimizing water is crucial.

Part 3: Visualized Workflows and Mechanisms

Catalyst Selection Workflow

This decision tree provides a logical path for selecting a starting point for your catalyst system based on the desired transformation.

Catalyst_Selection cluster_start Reaction Goal cluster_suzuki Suzuki-Miyaura (C-C) cluster_sonogashira Sonogashira (C-C≡) cluster_buchwald Buchwald-Hartwig (C-N) cluster_troubleshoot Troubleshooting Start What bond do you want to form? Suzuki Use Boronic Acid/Ester Start->Suzuki Aryl/Alkyl Group Sonogashira Use Terminal Alkyne Start->Sonogashira Alkynyl Group Buchwald Use Primary/Secondary Amine Start->Buchwald Amino Group Suzuki_Catalyst Start with XPhos-Pd-G3 or Pd₂(dba)₃ / SPhos Suzuki->Suzuki_Catalyst Suzuki_Base Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane or Toluene Suzuki_Catalyst->Suzuki_Base Troubleshoot Low Yield or Side Reactions? Suzuki_Base->Troubleshoot Sonogashira_Catalyst Start with Pd(PPh₃)₂Cl₂ / CuI or Pd(OAc)₂ / XPhos (Cu-free) Sonogashira->Sonogashira_Catalyst Sonogashira_Base Base: TEA or DIPEA Solvent: THF or DMF Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Base->Troubleshoot Buchwald_Catalyst Start with RuPhos-Pd-G3 or Pd₂(dba)₃ / RuPhos Buchwald->Buchwald_Catalyst Buchwald_Base Base: NaOᵗBu or LHMDS Solvent: Toluene Buchwald_Catalyst->Buchwald_Base Buchwald_Base->Troubleshoot Optimize Systematically screen other bulky phosphines (e.g., RuPhos, BrettPhos) and different bases/solvents. Troubleshoot->Optimize Yes

Caption: Catalyst selection decision tree for this compound.

Generalized Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The coordination of the substrate's N-heterocycles can interfere at any stage, but particularly by competing with the desired ligand (L) for binding to Palladium.

Catalytic_Cycle Pd0 Active L-Pd(0) Catalyst OA_Complex L-Pd(II) Complex (Oxidative Addition) Pd0->OA_Complex R-CH₂Cl (Substrate) Poison Catalyst Poisoning (N-Heterocycle Coordination) Pd0->Poison TM_Complex L-Pd(II)-R' Complex (Transmetalation) OA_Complex->TM_Complex M-R' (e.g., Ar-B(OH)₂) OA_Complex->Poison TM_Complex->Pd0 Product R-R' Product TM_Complex->Product Reductive Elimination CycleName Pd(0)/Pd(II) Catalytic Cycle

Caption: Generalized catalytic cycle and the role of catalyst poisoning by N-heterocycles.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Chloromethyl)-2-fluoropyridine.
  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
  • Morressier. (2018, March 22). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • Wiley Online Library. (2001, July 2). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal, 7(13), 2908-15.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2026, January 15). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes.
  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • MDPI. (2019, August 26). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • NIH National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ACS Publications. (2026, January 19). Catalytic Pyrolysis of Lipid-Extracted Microalgae over NaOH-Treated HZSM-5: Porosity–Acidity Synergy in Aromatic Production and Denitrogenation. Energy & Fuels.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • NIH National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction Using a New pyridine-pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-12.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Benchchem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • ResearchGate. (2025, August 7). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025, August 6). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.
  • RSC Publishing. (2011, July 25). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • ACS Publications. (2015, June 2). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • DSpace@MIT. (n.d.). Cross-coupling reactions of unactivated alkyl halides.
  • IUCr. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl].
  • CiteSeerX. (2014, January 1). Buchwald Ligands and Precatalysts Table of Contents.
  • NIH National Center for Biotechnology Information. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We present a detailed interpretation of its spectral features, supported by comparative data and established principles of NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification and a deeper understanding of the NMR characteristics of substituted pyrazole-pyridine systems. We will explore the causality behind experimental choices, provide robust protocols for data acquisition, and analyze the impact of solvent effects on chemical shifts.

Introduction: The Importance of Unambiguous Characterization

This compound is a bifunctional molecule featuring a reactive chloromethyl group and two distinct nitrogen-containing aromatic rings. This architecture makes it a valuable synthon for creating more complex molecular scaffolds. Accurate structural confirmation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide moves beyond a simple data report to provide a holistic framework for understanding the molecule's NMR signature, enabling scientists to confidently identify this compound and its analogs.

Molecular Structure and Atom Numbering

A consistent atom numbering scheme is essential for unambiguous assignment of NMR signals. The structure and numbering convention used throughout this guide are presented below.

G cluster_pyridine Pyridine Ring cluster_pyrazole Pyrazole Ring cluster_substituent Substituent Py_N1 N1' Py_C2 C2' Py_N1->Py_C2 Py_C3 C3' Py_C2->Py_C3 Pz_N1 N1 Py_C2->Pz_N1 Py_C4 C4' Py_C3->Py_C4 H3_prime H3' Py_C3->H3_prime Py_C5 C5' Py_C4->Py_C5 H4_prime H4' Py_C4->H4_prime Py_C6 C6' Py_C5->Py_C6 H5_prime H5' Py_C5->H5_prime Py_C6->Py_N1 H6_prime H6' Py_C6->H6_prime Pz_N2 N2 Pz_N1->Pz_N2 Pz_C3 C3 Pz_N2->Pz_C3 Pz_C4 C4 Pz_C3->Pz_C4 H3 H3 Pz_C3->H3 Pz_C5 C5 Pz_C4->Pz_C5 C7 C7 Pz_C4->C7 Pz_C5->Pz_N1 H5 H5 Pz_C5->H5 Cl Cl C7->Cl H7_1 H7a C7->H7_1 H7_2 H7b C7->H7_2

Caption: Molecular structure and numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and coupling patterns. The expected signals can be logically divided into three regions: the downfield aromatic pyridine region, the mid-field aromatic pyrazole region, and the upfield aliphatic chloromethyl region.

Predicted and Experimental ¹H NMR Data

The following table summarizes the expected ¹H NMR data for the title compound, recorded in CDCl₃ at 400 MHz. These predictions are based on established chemical shift values for pyridine, pyrazole, and chloromethyl-substituted systems.[1][2][3][4][5][6]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H6'~8.55ddd1HJ = 4.9, 1.8, 0.9 Hz
H5~8.20s1H-
H4'~7.85td1HJ = 7.8, 1.8 Hz
H3'~7.78d1HJ = 8.1 Hz
H3~7.75s1H-
H5'~7.30ddd1HJ = 7.5, 4.9, 0.9 Hz
H7 (CH₂Cl)~4.65s2H-
Detailed Spectral Interpretation
  • Pyridine Protons (H3', H4', H5', H6'): The protons on the 2-substituted pyridine ring exhibit a characteristic set of coupled signals.

    • H6' (~8.55 ppm): This proton is ortho to the ring nitrogen (N1'), placing it in the most deshielded environment, hence its downfield shift.[1][7] It appears as a doublet of doublet of doublets (ddd) due to coupling with H5' (~5 Hz), H4' (~1.8 Hz), and H3' (~0.9 Hz).

    • H4' (~7.85 ppm): This proton is para to the substituent and appears as a triplet of doublets (td) from coupling to H3' and H5' (~7.8 Hz) and a smaller long-range coupling to H6' (~1.8 Hz).

    • H3' (~7.78 ppm): This proton is meta to the nitrogen and appears as a downfield doublet due to coupling with H4'.

    • H5' (~7.30 ppm): This proton is also meta to the nitrogen but is generally the most shielded of the pyridine protons, appearing as a complex multiplet (ddd).

  • Pyrazole Protons (H3, H5):

    • H5 (~8.20 ppm): This proton is adjacent to the pyridine-linked nitrogen (N1) and is significantly deshielded due to the anisotropic effect of the pyridine ring. It appears as a sharp singlet as there are no adjacent protons.

    • H3 (~7.75 ppm): This proton is adjacent to the second pyrazole nitrogen (N2) and is also a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen.[3][8]

  • Chloromethyl Protons (H7):

    • H7 (~4.65 ppm): The methylene protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom, resulting in a chemical shift characteristic of such groups.[9][10] The signal is a sharp singlet as there are no vicinal protons to couple with.

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and its chemical shift is indicative of its electronic environment.

Predicted and Experimental ¹³C NMR Data

The following table summarizes the expected ¹³C NMR data for the title compound, recorded in CDCl₃ at 100 MHz. Predictions are based on typical values for the constituent heterocyclic rings and substituents.[11][12][13][14][15][16][17]

Signal AssignmentChemical Shift (δ, ppm)
C2'~151.5
C6'~149.0
C5~142.0
C4'~138.5
C3~132.0
C4~125.0
C5'~123.5
C3'~118.0
C7 (CH₂Cl)~41.0
Detailed Spectral Interpretation
  • Pyridine Carbons (C2', C3', C4', C5', C6'):

    • C2' (~151.5 ppm): This is the point of attachment to the pyrazole ring and is a quaternary carbon. Its downfield shift is due to its direct bond with the electronegative N1' and N1 atoms.

    • C6' (~149.0 ppm): The carbon ortho to the pyridine nitrogen is highly deshielded.

    • C4' (~138.5 ppm): The para carbon shows an intermediate chemical shift.

    • C3' & C5' (~118.0 & ~123.5 ppm): The meta carbons are the most shielded of the pyridine ring carbons.[12][13]

  • Pyrazole Carbons (C3, C4, C5):

    • C5 (~142.0 ppm) & C3 (~132.0 ppm): These carbons are adjacent to ring nitrogens and are therefore deshielded, appearing downfield.[11][18][19]

    • C4 (~125.0 ppm): This is the quaternary carbon bearing the chloromethyl group.

  • Chloromethyl Carbon (C7):

    • C7 (~41.0 ppm): The chemical shift of this sp³-hybridized carbon is significantly influenced by the attached chlorine atom, shifting it downfield from a typical alkane carbon. This value is characteristic for a chloromethyl group attached to an aromatic system.[15][20][21]

Comparative Analysis: The Impact of NMR Solvent

The choice of deuterated solvent can significantly influence chemical shifts, a phenomenon that can be leveraged for spectral clarification.[22][23] Interactions such as hydrogen bonding and solvent polarity can alter the electronic environment of the nuclei.[24][25]

A comparison of the ¹H NMR spectrum in a non-polar aprotic solvent like CDCl₃ versus a polar aprotic solvent like DMSO-d₆ is illustrative:

  • In CDCl₃: The chemical shifts are primarily dictated by the intramolecular electronic effects described above.

  • In DMSO-d₆:

    • The aromatic protons, particularly those on the pyridine ring (H6', H4'), may experience downfield shifts due to the high polarity of DMSO.

    • Any trace water present in the sample will appear as a broad peak around 3.33 ppm in DMSO-d₆, whereas in CDCl₃ it appears around 1.56 ppm.[26]

    • DMSO is a stronger hydrogen bond acceptor, which can influence the conformation of the molecule and slightly alter chemical shifts through space.

This comparison underscores the importance of reporting the solvent used, as chemical shifts are not absolute but relative to their environment.[27]

Standardized Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and quality. The following sections detail the recommended procedures for acquiring high-quality NMR data for the title compound.

Workflow for NMR Analysis

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Spectrometer Setup (Tuning & Matching, Locking, Shimming) A->B C ¹H NMR Acquisition (zg30 pulse program) B->C D ¹³C NMR Acquisition (zgpg30 pulse program) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Referencing (TMS or Residual Solvent Peak) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G H Final Data Reporting G->H

Caption: Standardized workflow for NMR characterization from sample preparation to final report.

Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube and cap securely.

¹H NMR Data Acquisition (400 MHz)
  • Pulse Program: zg30 (A standard 30° pulse experiment).

  • Spectral Width: 0 - 10 ppm (or -2 to 12 ppm to ensure baseline on both sides).

  • Acquisition Time: ~3-4 seconds. This ensures good digital resolution.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration, allowing all protons to fully relax between pulses.[28]

  • Number of Scans: 8-16 scans, sufficient for a well-concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition (100 MHz)
  • Pulse Program: zgpg30 (A 30° pulse with proton decoupling). The use of proton decoupling simplifies the spectrum to single lines for each carbon, but removes coupling information.

  • Spectral Width: 0 - 160 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. Quaternary carbons can have long relaxation times (T₁); a sufficient delay is needed to observe them reliably.[29]

  • Number of Scans: 512 - 2048 scans, depending on sample concentration, due to the low natural abundance of the ¹³C isotope.

Data Processing and Reporting
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction for a flat baseline.[30]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

  • Reporting: Report chemical shifts (δ) to two decimal places for ¹H and one for ¹³C. Include integration values, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz for ¹H spectra.[27][31][32][33]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable fingerprint that allows for its unambiguous identification. Key characteristic signals include the downfield doublet of doublets for the H6' pyridine proton, the two pyrazole singlets, and the sharp singlet for the chloromethyl group around 4.65 ppm in the ¹H spectrum. The ¹³C spectrum confirms the presence of nine unique aromatic carbons and one aliphatic carbon at ~41.0 ppm. By following the detailed protocols and interpretative guidelines presented here, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shift values of the pyridinium ring H 2 and H 6... [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Emsley, J. W., & Lindon, J. C. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. NMR Spectroscopy in Applied Chemistry. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Nagarajan, K., et al. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 165-184. [Link]

  • University of Wisconsin-Madison. (n.d.). Chem 346 ¹H NMR Data Reporting Guide. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(11), 18877-18961. [Link]

  • Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. [Link]

  • Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(9), 951-957. [Link]

  • Zhang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7896. [Link]

  • Kowalewski, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 25-30. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]

  • Perkampus, H. H., & Krüger, U. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Zeitschrift für Physikalische Chemie, 55(1-6), 202-207. [Link]

  • Defense Technical Information Center. (1984). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Ghammamy, S., et al. (2006). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). E-Journal of Chemistry, 3(3), 184-187. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Pisrt. (2019). ASpin-NMR data reporting tool. PISRT. [Link]

  • Wiley Online Library. (2018). Acquiring ¹H and ¹³C Spectra. Structure Elucidation in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. (n.d.). Chloromethylmethyl ether - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Manatt, S. L., Khune, G. D., & Khatri, N. A. (1985). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. Magnetic Resonance in Chemistry, 23(3), 207-212. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. [Link]

  • Metin, M. (2011). Basic ¹H- and ¹³C-NMR Spectroscopy. Wiley. [Link]

  • YouTube. (2016). How to write nmr data for report part 1. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. [Link]

  • Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Supplementary Information. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine and its analogues represent a class of molecules with significant potential in medicinal chemistry, owing to the versatile reactivity of the chloromethyl group and the established biological activities of pyrazole-pyridine scaffolds. Mass spectrometry (MS) stands as the cornerstone technique for the characterization of these compounds. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this family of molecules, supported by established fragmentation principles and detailed experimental protocols.

The Analytical Challenge: Volatility, Thermal Stability, and Ionization

The core structure of this compound presents a unique set of analytical considerations. The molecule's moderate polarity, due to the pyridine and pyrazole nitrogens, and the presence of a reactive chloromethyl group influence the choice of the optimal mass spectrometric technique. The primary decision point revolves around the sample introduction and ionization method: the high-energy, gas-phase electron ionization (EI) common in Gas Chromatography-Mass Spectrometry (GC-MS), versus the softer, solution-phase ionization techniques like Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS).

A Tale of Two Techniques: GC-MS vs. LC-MS/MS

The selection between GC-MS and LC-MS is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the analytical question at hand.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Ionization Typically Electron Ionization (EI), a hard technique causing extensive fragmentation.Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), soft techniques that often preserve the molecular ion.
Ideal Analytes Volatile, thermally stable, and less polar compounds.A wider range of polarities and thermally labile molecules.
Information Provides a detailed fragmentation "fingerprint" for structural elucidation.Provides molecular weight information and controlled fragmentation via MS/MS for structural confirmation.
Derivatization May be required for polar or non-volatile derivatives to increase volatility.Generally not required, simplifying sample preparation.[1][2]

For the parent compound, this compound, both techniques are viable. However, for derivatives with increased polarity or thermal instability (e.g., hydroxylated metabolites), LC-MS becomes the method of choice.[3][4][5]

Workflow Comparison

The following diagram illustrates the generalized workflows for GC-MS and LC-MS/MS analysis.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_sample Sample in Volatile Solvent gc_inject Injector (Vaporization) gc_sample->gc_inject gc_col GC Column (Separation) gc_inject->gc_col gc_ms MS (EI Ionization & Fragmentation) gc_col->gc_ms gc_data Data Analysis (Library Matching) gc_ms->gc_data lc_sample Sample in Mobile Phase lc_inject Injector lc_sample->lc_inject lc_col LC Column (Separation) lc_inject->lc_col lc_ms MS (ESI/APCI Ionization) lc_col->lc_ms lc_msms MS/MS (Precursor Ion Selection & CID) lc_ms->lc_msms lc_data Data Analysis lc_msms->lc_data

Caption: Generalized workflows for GC-MS and LC-MS/MS analysis.

Deconstructing the Molecule: Predicted Fragmentation Patterns

Understanding the fragmentation behavior is key to structural confirmation. The fragmentation pathways are highly dependent on the ionization technique employed.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Under the high-energy conditions of EI (typically 70 eV), this compound is expected to produce a rich fragmentation spectrum. The presence of chlorine is a key diagnostic tool due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).

Predicted Fragmentation of this compound under EI:

G M [M]⁺˙ m/z 193/195 M_minus_Cl [M-Cl]⁺ m/z 158 M->M_minus_Cl - Cl• M_minus_CH2Cl [M-CH₂Cl]⁺ m/z 144 M->M_minus_CH2Cl - •CH₂Cl M_minus_HCN [M-HCN]⁺˙ m/z 166/168 M->M_minus_HCN - HCN pyridyl_ion [C₅H₄N]⁺ m/z 78 M_minus_CH2Cl->pyridyl_ion Ring Cleavage pyrazolyl_ion [C₄H₄N₂-CH₂]⁺ m/z 94 M_minus_CH2Cl->pyrazolyl_ion Rearrangement

Caption: Predicted major fragmentation pathways under Electron Ionization.

Causality of Fragmentation:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion will exhibit a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio). For the parent compound, this would be observed at m/z 193 and 195.

  • Loss of Chlorine Radical (-Cl•): A common fragmentation for chlorinated compounds is the loss of a chlorine radical, leading to a carbocation. This would result in a fragment at m/z 158.

  • Loss of Chloromethyl Radical (-•CH₂Cl): Cleavage of the C-C bond between the pyrazole ring and the chloromethyl group is highly probable, leading to the stable 1-(pyridin-2-yl)-1H-pyrazole cation at m/z 144.[6]

  • Formation of Pyridyl Cation: Further fragmentation of the m/z 144 ion can lead to the formation of the pyridyl cation at m/z 78.[7]

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment via the expulsion of HCN.[8][9] This could occur from the molecular ion to give a fragment at m/z 166/168.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

ESI is a soft ionization technique, and in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺ (m/z 194/196). Tandem MS (MS/MS) is then required to induce fragmentation for structural confirmation.

Predicted Fragmentation of [M+H]⁺ of this compound in ESI-MS/MS:

G MH [M+H]⁺ m/z 194/196 MH_minus_HCl [M+H-HCl]⁺ m/z 158 MH->MH_minus_HCl - HCl pyrazolyl_pyridine [C₉H₈N₃]⁺ m/z 158 MH->pyrazolyl_pyridine - Cl pyridyl_ion [C₅H₅N]⁺ m/z 79 pyrazolyl_pyridine->pyridyl_ion Fragmentation

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Causality of Fragmentation:

  • Protonated Molecule ([M+H]⁺): The base peak in the MS1 spectrum is expected to be the protonated molecule at m/z 194/196. Protonation will likely occur on the more basic pyridine nitrogen.[10][11]

  • Neutral Loss of HCl: A common fragmentation pathway for protonated chloromethyl compounds is the neutral loss of HCl, leading to a fragment at m/z 158.

  • Formation of the Pyridyl Cation: Similar to EI, fragmentation can lead to the formation of the protonated pyridine at m/z 79.

Experimental Protocols

The following are detailed, field-proven methodologies for the analysis of this compound and its derivatives.

Protocol 1: GC-MS Analysis

This protocol is optimized for the identification and quantification of the parent compound and other volatile, thermally stable derivatives.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

    • If necessary, perform derivatization (e.g., silylation) for derivatives containing polar functional groups like -OH or -NH₂.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to the target analyte based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with predicted fragmentation patterns and, if available, a spectral library. Pay close attention to the isotopic signature of chlorine.

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for the parent compound and a broader range of derivatives, including those that are more polar or thermally labile.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95% to 5% B.

      • 6.1-8 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • IonSpray Voltage: 5500 V.

    • Source Temperature: 500°C.

    • MS1 Scan: Scan for the [M+H]⁺ ion (e.g., m/z 194/196).

    • MS/MS: Select the [M+H]⁺ ion as the precursor and acquire product ion spectra. Optimize collision energy to achieve characteristic fragmentation.

  • Data Analysis:

    • Extract the chromatogram for the precursor ion to determine the retention time.

    • Analyze the product ion spectrum to confirm the structure based on the predicted fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a nuanced task that requires careful consideration of the analytical technique. GC-EI-MS provides a robust method for generating detailed fragmentation patterns for volatile and thermally stable analogues, with the chlorine isotope pattern serving as a powerful diagnostic tool. Conversely, LC-ESI-MS/MS offers greater versatility for a wider range of derivatives, particularly those with increased polarity or thermal lability, by providing molecular weight information and controlled fragmentation. By understanding the fundamental principles of ionization and fragmentation, and by selecting the appropriate methodology, researchers can confidently and accurately characterize this important class of heterocyclic compounds.

References

  • Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. (n.d.). DTIC. Retrieved January 19, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). Molecules. Retrieved January 19, 2026, from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Comparison of LC/MS and GC/MS Techniques. (n.d.). Shimadzu. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. Retrieved January 19, 2026, from [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023). GenTech Scientific. Retrieved January 19, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. Retrieved January 19, 2026, from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules. Retrieved January 19, 2026, from [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (n.d.). ILT. Retrieved January 19, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. Retrieved January 19, 2026, from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved January 19, 2026, from [Link]

  • Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). Molbank. Retrieved January 19, 2026, from [Link]

  • Pyrazole derived ligands and the atom numbering scheme. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyrazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-6-(thiophen-2-yl)pyridine. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

Sources

Comparative Efficacy of Pyrazole-Based JAK Inhibitors in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: January 2026

Company Logo

A Technical Guide for Drug Development Professionals

Introduction

The discovery of activating mutations in the Janus kinase (JAK) family, particularly the JAK2V617F mutation, has revolutionized the understanding and treatment of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] These mutations lead to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and the clinical manifestations of these diseases.[3][4] This has spurred the development of targeted therapies aimed at inhibiting JAK kinases.

The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[5] Ruxolitinib, a pyrazole-based inhibitor of both JAK1 and JAK2, was the first JAK inhibitor approved for the treatment of myelofibrosis and has demonstrated significant clinical benefit.[4][5][6] This guide provides a comparative analysis of the efficacy of pyrazole-based JAK inhibitors, using Ruxolitinib as a primary example, against other existing therapeutic options for MPNs. We will delve into the underlying mechanism of action, present comparative experimental data, and provide detailed protocols for key assays used to evaluate inhibitor efficacy.

Mechanism of Action: Targeting the Dysregulated JAK-STAT Pathway

The JAK-STAT signaling cascade is a critical pathway for transducing signals from cytokines and growth factors, which are essential for hematopoiesis and immune function.[7][8] The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene transcription.[3][7]

In the majority of MPN cases, the JAK2V617F mutation, a valine to phenylalanine substitution at codon 617, results in a constitutively active JAK2 protein, leading to persistent downstream signaling independent of cytokine stimulation.[1][9] This aberrant signaling drives the overproduction of myeloid cells characteristic of MPNs.[4]

Pyrazole-based inhibitors, such as Ruxolitinib, are ATP-competitive inhibitors that bind to the kinase domain of JAK1 and JAK2, preventing the phosphorylation of downstream targets and thereby attenuating the hyperactive signaling cascade.[6][10]

Visualizing the JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK2 Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Nuclear Translocation Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Culture JAK2V617F+ Cells Kinase_Assay->Cell_Culture Treatment Treat with Inhibitors Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Western Western Blot (p-STAT Analysis) Treatment->Western Xenograft Patient-Derived Xenografts Viability->Xenograft Western->Xenograft Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Efficacy_Eval Efficacy Evaluation (Tumor Volume, Survival) Inhibitor_Admin->Efficacy_Eval

Caption: A typical workflow for evaluating the efficacy of JAK inhibitors.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of an inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability. [11] Materials:

  • JAK2V617F-positive cell line (e.g., HEL cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole-based inhibitor and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) [12]* Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based inhibitor and control compounds. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [12]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [12]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT3

This protocol is used to determine the effect of an inhibitor on the phosphorylation of STAT3, a key downstream target of JAK2. [13] Materials:

  • JAK2V617F-positive cells treated with inhibitor as described above.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. [13]* Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane. [14]* Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST). [13]* Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

  • HRP-conjugated secondary antibody. [13]* Chemiluminescent substrate (ECL). * Imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. 4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [13]5. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [13][14]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-STAT3) overnight at 4°C. [13]7. Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. [13]9. Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. 10. Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to serve as a loading control. [14]

Conclusion

Pyrazole-based JAK inhibitors, exemplified by Ruxolitinib, have demonstrated significant efficacy in the treatment of myeloproliferative neoplasms by targeting the underlying dysregulated JAK-STAT signaling pathway. Their potent and selective inhibition of JAK1 and JAK2 leads to a reduction in the proliferation of malignant cells and an alleviation of disease symptoms. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrazole-based inhibitors, enabling a direct comparison of their efficacy against existing therapies. As our understanding of the molecular drivers of MPNs continues to evolve, the development of next-generation pyrazole-based inhibitors with improved efficacy and safety profiles remains a key objective in the field of drug discovery.

References

  • Wojas-Pelc, A., et al. (2023). Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. International Journal of Molecular Sciences, 24(24), 17424. [15]35. Khan, M. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8393. [16]36. Taylor, P. C. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Rheumatology, 58(Suppl 1), i17–i26. [17]37. Mascarenhas, J. (2025, July 31). Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? [Video]. YouTube. Retrieved from [Link] [18]38. Li, Y., et al. (2024). The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. PLoS One, 19(6), e0305621. [19]39. Li, T., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology, 15, 1367881.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Metal Complexes with Pyrazolyl Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and drug design, the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this architecture, providing unparalleled insights into the structure, bonding, and intermolecular interactions that govern the function of metal complexes. This guide offers a deep dive into the crystallographic analysis of metal complexes featuring pyrazolyl pyridine ligands, a class of compounds renowned for their versatile coordination chemistry and significant potential in catalysis, materials science, and medicinal chemistry.

This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a framework for understanding the critical interplay between ligand design, complex synthesis, crystallization strategy, and the ultimate quality of the crystallographic data. We will explore the nuances of pyrazolyl pyridine ligands, compare their behavior to more conventional N-donor ligands, and provide actionable, field-tested protocols to empower your research endeavors.

The Ascendancy of Pyrazolyl Pyridine Ligands: A Structural Perspective

Pyrazolyl pyridine ligands have emerged as powerful building blocks in the design of functional metal complexes. Their popularity stems from a unique combination of steric and electronic properties that can be readily tuned.[1] Unlike the more rigid 2,2'-bipyridine (bpy), the linkage between the pyrazolyl and pyridine rings in pyrazolyl pyridine ligands imparts a degree of conformational flexibility. This can be a double-edged sword: while offering access to a wider range of coordination geometries, it can also introduce challenges in obtaining well-ordered single crystals.

A key structural feature distinguishing pyrazolyl pyridine complexes from their bpy counterparts is their propensity for maintaining planarity upon coordination. Studies have shown that bpy and N-linked pyrazolylpyridines often exhibit a loss of planarity in their metal complexes due to steric congestion between the aromatic rings.[2] In contrast, C-linked pyrazolylpyridines can form coplanar structures, a subtle but significant difference that can influence crystal packing and the photophysical properties of the resulting complex.[2] The bond lengths and angles at the metal center are also more ideal with C-linked pyrazolylpyridines, with distortions primarily occurring within the pyrazole ring, whereas the pyridine ring is more affected in N-linked analogues.[2]

The modular nature of pyrazolyl pyridine synthesis allows for facile modification of the ligand backbone, enabling the introduction of functional groups that can steer intermolecular interactions and promote crystallinity.[3][4] For instance, the incorporation of amide groups can lead to robust hydrogen bonding networks, which are instrumental in the formation of highly ordered crystalline lattices.[3]

Comparative Analysis: Pyrazolyl Pyridine vs. Other N-Donor Ligands

To fully appreciate the unique crystallographic characteristics of pyrazolyl pyridine complexes, a comparison with other common N-donor ligands is instructive. The table below summarizes key structural parameters for a representative iron(II) complex with a 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand and an analogous iron(II) complex with 2,2'-bipyridine.

Parameter[Fe(bpp)₂]²⁺[Fe(bpy)₃]²⁺Rationale and Implications
Coordination Geometry Distorted OctahedralOctahedralThe tridentate nature of bpp leads to a more constrained coordination environment, often resulting in distortions from ideal octahedral geometry.[5] This can influence the spin state and reactivity of the metal center.
Fe-N(pyridine) Bond Length (Å) ~2.1-2.2 (High Spin)~2.1-2.2 (High Spin)Similar bond lengths to the central pyridine nitrogen are observed in the high-spin state.
Fe-N(pyrazolyl) Bond Length (Å) ~2.1-2.2 (High Spin)N/AThe pyrazolyl nitrogen donors contribute to the overall stability of the complex.
Inter-ligand Dihedral Angle Can be significantly distorted from 90°Generally closer to 90°The steric interactions between the bpp ligands can lead to a "pinching" of the coordination sphere, a key feature in many spin-crossover complexes.[5]
π-π Stacking Interactions Often observed and can be directionalCommon, but can be less directionalThe planar nature of the pyrazolyl pyridine backbone can facilitate well-defined π-π stacking motifs, which are crucial for crystal engineering.

This comparison highlights the nuanced structural differences that arise from the choice of ligand, directly impacting the crystallographic outcome.

Experimental Protocols: From Ligand Synthesis to Diffraction-Quality Crystals

The successful crystallographic analysis of a metal complex is the culmination of a series of well-executed experimental steps. Here, we provide detailed, self-validating protocols for the synthesis of a representative pyrazolyl pyridine ligand and its iron(II) complex, followed by a robust crystallization methodology.

Part 1: Synthesis of 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide (bppCONH₂)

This protocol is adapted from established methods and incorporates an amide functional group to promote intermolecular hydrogen bonding, a key factor in obtaining high-quality crystals.[3]

Workflow for Ligand Synthesis

cluster_0 Step 1: Synthesis of bppCOOH cluster_1 Step 2: Amide Formation A 2,6-Dichloropyridine-4-carboxylic acid B NaH, pyrazole A->B Reaction C bppCOOH B->C Workup D bppCOOH E SOCl₂, then conc. NH₄OH D->E Reaction F bppCONH₂ E->F Workup & Recrystallization

Caption: Synthetic pathway for bppCONH₂.

Step-by-Step Methodology:

  • Synthesis of 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid (bppCOOH): This precursor is synthesized from 2,6-dichloropyridine-4-carboxylic acid and pyrazole in the presence of sodium hydride, following established literature procedures. The successful synthesis should be confirmed by ¹H NMR and mass spectrometry before proceeding.

  • Conversion to the Amide (bppCONH₂):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend bppCOOH (e.g., 0.82 g, 3.2 mmol) in thionyl chloride (10 mL).

    • Heat the mixture to 75 °C and reflux for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting brown solid in tetrahydrofuran (THF, 25 mL).

    • In a separate beaker, cool concentrated ammonium hydroxide (10 mL) in an ice bath.

    • Slowly add the THF solution to the cold ammonium hydroxide with vigorous stirring.

    • Seal the reaction vessel and stir for 2 hours at room temperature.

    • Remove the solvent in vacuo to obtain a light brown solid.

    • Recrystallize the crude product from a minimal amount of hot methanol, followed by cooling to -20 °C, to yield a white microcrystalline solid.

    • Self-Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, FT-IR (disappearance of the carboxylic acid C=O stretch and appearance of amide N-H and C=O stretches), and elemental analysis.

Part 2: Synthesis of Fe(bppCONH₂)₂₂

This protocol outlines the synthesis of the iron(II) complex using the prepared ligand.

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve bppCONH₂ (e.g., 48.4 mg, 0.1 mmol) in chloroform (10 mL).

  • In a separate vial, dissolve Fe(BF₄)₂·6H₂O (17 mg, 0.05 mmol) in acetonitrile (1 mL).

  • Add the iron(II) salt solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate indicates the formation of the complex.

  • Collect the solid by filtration, wash with a small amount of chloroform and diethyl ether, and dry under vacuum.

  • Self-Validation: The formation of the complex can be confirmed by a color change and precipitation. Further characterization by UV-Vis spectroscopy and magnetic susceptibility measurements can confirm the iron(II) spin state.

Part 3: Crystallization by Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals of metal complexes.

Workflow for Vapor Diffusion Crystallization

A Prepare a concentrated solution of the complex in a suitable solvent (e.g., acetonitrile). B Place the solution in a small, open vial. A->B C Place the small vial inside a larger, sealed jar containing a small amount of an anti-solvent (e.g., diethyl ether). B->C D Allow the anti-solvent vapor to slowly diffuse into the complex solution. C->D E Monitor for crystal growth over several days to weeks. D->E

Caption: Vapor diffusion crystallization setup.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent and anti-solvent is critical. The complex should be soluble in the primary solvent and insoluble in the anti-solvent. The anti-solvent should be more volatile than the primary solvent. For ₂, a solution in acetonitrile with diethyl ether as the anti-solvent is a good starting point.

  • Preparation:

    • Prepare a nearly saturated solution of the iron complex in a small vial (e.g., a 1-dram vial).

    • Filter the solution through a syringe filter to remove any dust or particulate matter.

    • Place this small vial inside a larger jar (e.g., a 20-mL scintillation vial).

    • Add a small amount of the anti-solvent (e.g., 1-2 mL of diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation:

    • Seal the larger jar tightly.

    • Place the setup in a location free from vibrations and temperature fluctuations.

    • Patience is key. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop or a fine needle and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) for mounting on the diffractometer.

Conclusion

The successful X-ray crystallographic analysis of metal complexes with pyrazolyl pyridine ligands is a testament to meticulous experimental design and execution. By understanding the unique structural attributes of these ligands and employing robust synthetic and crystallization protocols, researchers can unlock a wealth of structural information. This guide provides a foundation for both novice and experienced crystallographers to confidently tackle the challenges and reap the rewards of studying these fascinating molecules. The insights gained from high-quality crystal structures will undoubtedly continue to drive innovation in the development of new catalysts, functional materials, and therapeutic agents.

References

  • Bellows, J. A., & Connick, W. B. (2012). Structural Studies on Pyrazolylpyridine Ligands and Complexes. Comparisons Between Linkage Isomers and with 2,2'-Bipyridine. Journal of Coordination Chemistry, 65(18), 3249-3263. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Uspekhi Khimii, 92(11). [Link]

  • Harding, L. P., et al. (2021). Exceptionally high-temperature spin crossover in amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(II) complex revealed by variable temperature Raman spectroscopy and single crystal X-ray diffraction. Dalton Transactions, 50(30), 10467-10474. [Link]

  • García-López, V., et al. (2018). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. Digital.CSIC. [Link]

  • Fallah, A., et al. (2005). One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. European Journal of Organic Chemistry, 2005(14), 3247-3251. [Link]

  • Ojwach, S. O., & Darkwa, J. (2012). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Dalton Transactions, 41(4), 1031-1045. [Link]

  • McAdam, C. J., et al. (2011). Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand: interaction of a peripheral functional group on a coordination cage with the internal contents of the cavity. Dalton Transactions, 40(45), 12186-12194. [Link]

  • Zhilina, E. F., et al. (2021). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Polymers, 13(21), 3798. [Link]

  • Jameson, D. L., & Guise, L. E. (1995). 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs. The Journal of Organic Chemistry, 60(16), 5262-5263. [Link]

  • Valverde, E., et al. (2021). Heteroleptic iron(II) spin crossover complexes based on a 2,6-bis(pyrazol-1-yl)pyridine-type. Unpublished. [Link]

  • Lavrenova, L. G., et al. (2022). High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. Magnetochemistry, 8(1), 10. [Link]

  • Halcrow, M. A., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design, 22(2), 1184-1196. [Link]

  • Son, K., et al. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(9), o973. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • Halcrow, M. A., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design, 22(2), 1184-1196. [Link]

  • Gonzalez, M. C., et al. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry, 10(2), 17. [Link]

  • Halcrow, M. A., et al. (2023). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. Inorganic Chemistry, 62(51), 21205-21216. [Link]

  • Bijelic, A., & Rompel, A. (2018). Vapor diffusion crystallization techniques. a Hanging drop and b... ResearchGate. [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Al-Qaraleh, M. E., et al. (2021). Structures of the 2,2′-bipyridine (bipy) (9) metal complex,... ResearchGate. [Link]

  • Ksenofontov, V., et al. (2013). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions, 42(6), 1787-1797. [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Determination of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the rationale behind method development choices, presents two robust protocols—a routine quality control (QC) method and an advanced stability-indicating method—and outlines a validation strategy grounded in regulatory standards.

The Analytical Challenge: Understanding the Analyte

This compound possesses a unique chemical architecture, combining a basic pyridine moiety with a pyrazole ring and a reactive chloromethyl group. This structure presents specific analytical challenges:

  • Basicity: The pyridine nitrogen (pKa around 5.2) can cause peak tailing on standard silica-based columns due to interaction with residual acidic silanols.[1] Method development must address this to ensure symmetrical peaks for accurate integration.

  • Reactivity: The chloromethyl group is a potentially reactive functional group. This raises concerns about the compound's stability and the potential for it to be a genotoxic impurity.[2][3] Therefore, the analytical method must be sensitive enough to detect trace-level impurities and capable of separating the main compound from any potential degradants.[4]

  • UV Chromophore: The presence of aromatic pyridine and pyrazole rings provides strong UV absorbance, making UV detection a suitable choice for quantification.

Part 1: Strategic Development of HPLC Purity Methods

The development of a reliable HPLC method is a systematic process. The choices made at each step are critical for achieving the desired separation and sensitivity.

Chromatographic Mode and Stationary Phase Selection

For polar heterocyclic compounds like the target analyte, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[5] The separation occurs on a nonpolar stationary phase with a polar mobile phase.

  • C18 (Octadecylsilane) Columns: This is the most common and versatile stationary phase in RP-HPLC. A modern, high-purity, end-capped C18 column is the ideal starting point. End-capping neutralizes most of the free silanol groups, significantly reducing peak tailing for basic analytes.

  • Alternative Phases: If peak shape remains problematic, a C8 column (less retentive) or a column with a different chemistry (e.g., Phenyl-Hexyl or embedded polar groups) could be explored. However, a well-chosen C18 column is typically sufficient.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis due to its lower viscosity and lower UV cutoff, which allows for detection at shorter wavelengths with less baseline noise.

  • Aqueous Phase & pH Control: An acidic mobile phase is crucial. By operating at a low pH (e.g., 2.5-3.5), the pyridine nitrogen is protonated. This single, charged form interacts less with residual silanols, leading to sharp, symmetrical peaks.[6]

    • Acidifiers: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are common choices. TFA is an excellent ion-pairing agent that further improves peak shape but can suppress ionization in mass spectrometry (MS). Formic acid is more MS-friendly.

    • Buffers: For maximum reproducibility, especially between different laboratories, a buffer such as potassium phosphate at a controlled pH is recommended.[7]

Detector Selection
  • UV/Photodiode Array (PDA) Detector: A PDA detector is highly recommended as it provides spectral information across a range of wavelengths. This helps in peak identification and in assessing peak purity—ensuring a single chromatographic peak corresponds to a single component.[8] The optimal detection wavelength should be determined by analyzing the UV spectrum of the analyte, typically at its lambda max (λmax) for highest sensitivity.

  • Mass Spectrometry (MS) Detector: For a stability-indicating method or when dealing with potentially genotoxic impurities, coupling the HPLC to an MS detector (LC-MS) is invaluable. It provides molecular weight information, aiding in the identification of unknown impurities and degradation products.[2]

Part 2: Method Comparison: Routine QC vs. Stability-Indicating

We present two distinct methods tailored for different analytical objectives. Method A is designed for rapid and robust routine quality control, while Method B is a comprehensive, stability-indicating method for in-depth analysis and stress testing.

ParameterMethod A: Isocratic QC MethodMethod B: Gradient Stability-Indicating MethodRationale & Expertise
Objective Rapid purity check, assaySeparate all potential impurities and degradantsIsocratic methods are faster and more robust for routine use. Gradient methods offer superior resolving power for complex mixtures.
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm or smallerA smaller particle size in Method B provides higher efficiency and better resolution for separating closely eluting peaks.[9]
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.00.1% Formic Acid in WaterThe buffer in Method A ensures high reproducibility. Formic acid in Method B is MS-compatible for impurity identification.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is the preferred organic modifier.
Elution Mode Isocratic (e.g., 60% A : 40% B)GradientA gradient elution is necessary to elute late-eluting, more non-polar impurities while retaining early-eluting polar ones.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm (or λmax)PDA (200-400 nm) and/or MSPDA allows for peak purity assessment. MS is critical for identifying unknown degradation products formed during stress studies.[2]
Run Time ~10 minutes~30-40 minutesThe longer run time of Method B is a trade-off for comprehensive separation.

Part 3: Detailed Experimental Protocols

Protocols must be followed precisely to ensure reproducible results. All procedures should adhere to established laboratory safety guidelines.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Filtration & Degassing) sys_equil System Equilibration (Stable Baseline) prep_mobile->sys_equil prep_std Standard Solution Preparation (Accurate Weighing) sst_inject System Suitability Injections (Verify Performance) prep_std->sst_inject prep_sample Sample Solution Preparation (e.g., 1 mg/mL in Diluent) sample_inject Sample Injections prep_sample->sample_inject sys_equil->sst_inject sst_inject->sample_inject If SST Passes integrate Peak Integration sample_inject->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity determination.

Protocol 1: Method A - Isocratic QC Method
  • Reagents & Materials:

    • This compound Reference Standard

    • Sample of this compound

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Mobile Phase Preparation (60:40 Water:ACN):

    • Aqueous Phase (A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Acetonitrile.

    • Mix 600 mL of Phase A with 400 mL of Phase B. Degas the final mixture by sonication or helium sparging.

  • Solution Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of minor impurities.

  • HPLC Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV at 254 nm

    • Run Time: 10 minutes

  • System Suitability Test (SST):

    • Make five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[5]

      • Tailing Factor ≤ 2.0.

      • Theoretical Plates (Plate Count) ≥ 2000.

Protocol 2: Method B - Gradient Stability-Indicating Method
  • Reagents & Materials: As in Method A, but replace phosphate buffer with Formic Acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases separately.

  • Solution Preparation: As in Method A.

  • HPLC Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detector: PDA (200-400 nm), collect at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 20 80
      25.0 20 80
      25.1 95 5

      | 35.0 | 95 | 5 |

  • System Suitability Test (SST): Same as Method A.

Part 4: Method Validation and Forced Degradation

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] The strategy should be based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[11]

Decision Logic for Method Parameter Selection

q1 Analyte has basic center (Pyridine)? a1_yes Use acidic mobile phase (pH < 4) to protonate analyte q1->a1_yes Yes a1_no Neutral pH may be sufficient q1->a1_no No q2 Need to separate complex mixture of impurities? a1_yes->q2 a2_yes Use Gradient Elution q2->a2_yes Yes a2_no Isocratic Elution is faster and more robust q2->a2_no No q3 Need to identify unknown peaks? a2_yes->q3 a2_no->q3 a3_yes Use MS Detector q3->a3_yes Yes a3_no UV/PDA Detector is sufficient q3->a3_no No

Caption: Logic tree for key HPLC method development decisions.

Validation Parameters Summary
ParameterPurposeTypical Acceptance Criteria (for Purity)Reference
Specificity To ensure the method is unaffected by other components (impurities, degradants).Peak for the main analyte is pure (by PDA/MS) and resolved from all other peaks.[8][12]
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999[13]
Range The concentration interval where the method is precise, accurate, and linear.e.g., LOQ to 120% of the sample concentration.[8]
Accuracy The closeness of results to the true value.98.0% - 102.0% recovery of spiked impurities.[12]
Precision The agreement between a series of measurements.%RSD ≤ 2.0% for repeatability and intermediate precision.[8]
LOD/LOQ The lowest amount of analyte that can be detected/quantified.Signal-to-Noise Ratio: 3:1 for LOD, 10:1 for LOQ.[13]
Robustness The method's capacity to remain unaffected by small variations in parameters.System suitability criteria are met despite minor changes (e.g., pH ±0.2, Temp ±5°C).[5]
Forced Degradation (Stress Testing)

Forced degradation is essential for validating a stability-indicating method like Method B.[4] It involves subjecting the sample to harsh conditions to intentionally produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid sample at 105 °C for 48 hours.

  • Photolytic Stress: Solution exposed to UV light (ICH Q1B conditions).

The goal is to achieve 5-20% degradation of the main peak. The chromatograms from these stressed samples are then analyzed using Method B. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other.

Conclusion

The choice between a simple isocratic method and a more complex gradient method depends entirely on the intended application. Method A is ideally suited for a fast-paced QC environment where the primary goal is to confirm that a batch meets a predefined purity specification. Its simplicity leads to high throughput and robustness.

Conversely, Method B is the superior choice for process development, stability studies, and final product characterization. Its high resolving power and compatibility with mass spectrometry ensure that a comprehensive impurity profile is obtained, providing critical information about potential degradants and satisfying stringent regulatory expectations for a well-characterized manufacturing process. Both methods, when properly validated according to ICH guidelines, provide a reliable framework for ensuring the quality of this compound.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: USP URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative Source: Chemistry & Biodiversity URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Live qualification/validation of purity methods for protein products Source: Purdue University URL: [Link]

  • Title: Click-to-Release Reactions for Tertiary Amines and Pyridines Source: ACS Publications URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazole Derivative Source: ResearchGate URL: [Link]

  • Title: Development of Stability Indicating Methods Source: Semantic Scholar URL: [Link]

  • Title: Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: University of Pretoria URL: [Link]

  • Title: Pyrazole derivative in preclinical study. Source: ResearchGate URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF A PYRIDINE DERIVATIVE Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: PubMed URL: [Link]

Sources

The Decisive Impact of Regioisomerism on the Biological Activity of Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3][4][5][6][7] The remarkable versatility of the pyrazole ring lies in its unique chemical properties, including the presence of two distinct nitrogen atoms and its aromatic character, which allow for diverse functionalization.[3][4][8] However, the precise arrangement of substituents on this five-membered ring—a concept known as regioisomerism—can dramatically alter a molecule's interaction with its biological target, leading to profound differences in efficacy and selectivity. This guide provides a comparative analysis of the biological activity of different pyrazole regioisomers, offering insights into the critical role of structural orientation in drug design and development.

The Significance of Regioisomeric Control in Pyrazole Synthesis

The synthesis of pyrazole derivatives often yields a mixture of regioisomers, necessitating careful purification and unambiguous structural characterization. The relative positions of substituents on the pyrazole ring dictate the molecule's overall shape, electronic distribution, and hydrogen bonding capabilities. These factors are paramount in determining the strength and specificity of the interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket. As will be demonstrated, a subtle shift in a substituent's position can be the difference between a potent therapeutic agent and an inactive compound.

Case Study: Pyrazole Regioisomers as Kinase Inhibitors

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors are a major focus of drug discovery efforts. The pyrazole scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[1][2][9]

A compelling example of the impact of regioisomerism on kinase inhibition can be seen in the development of inhibitors for c-Jun N-terminal kinase (JNK), a key player in inflammatory signaling pathways.[10] Studies have shown that the placement of an amide group on the pyrazole ring is critical for potent JNK-1 inhibitory activity.[10]

To illustrate this, let's consider two hypothetical pyrazole regioisomers, Compound A (3-carboxamido) and Compound B (5-carboxamido), targeting a generic kinase.

Caption: Impact of substituent placement on cannabinoid receptor affinity.

This exquisite sensitivity to regioisomeric arrangement underscores the highly specific nature of the ligand-receptor interaction. The precise spatial orientation of the key pharmacophoric elements is essential for fitting into the receptor's binding site and eliciting the desired biological response.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of different pyrazole regioisomers, a series of well-established in vitro assays are employed. The following provides a general framework for these experimental workflows.

Enzyme Inhibition Assay

This assay is fundamental for determining the potency of a compound against its target enzyme.

G start Prepare Reagents: - Purified Enzyme - Substrate - Assay Buffer - Test Compounds (Regioisomers) - Control Inhibitor plate Dispense Reagents into 96- or 384-well plate: - Enzyme - Test Compounds (serial dilutions) start->plate preincubate Pre-incubate to allow compound-enzyme binding plate->preincubate initiate Initiate reaction by adding substrate preincubate->initiate measure Measure product formation over time (e.g., absorbance, fluorescence) initiate->measure analyze Data Analysis: - Calculate initial reaction velocities - Plot dose-response curves - Determine IC50 values measure->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate, and the pyrazole regioisomers in a suitable solvent (e.g., DMSO). [11]Dilute all reagents to their final working concentrations in an optimized assay buffer.

  • Plate Setup: In a multi-well plate, add the enzyme solution to each well, followed by the test compounds in a serial dilution format. [11]Include wells for a positive control (a known inhibitor) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for the binding of the inhibitors. [11]4. Reaction Initiation: Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Detection: Measure the rate of product formation using a plate reader at appropriate wavelengths for either absorbance or fluorescence, depending on the assay format. [11]6. Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. From this curve, determine the half-maximal inhibitory concentration (IC50) value. [11]

Cell-Based Cytotoxicity/Antiproliferative Assay

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

G seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of pyrazole regioisomers seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_reagent Add a viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent) incubate->add_reagent measure Measure the signal (absorbance or luminescence) add_reagent->measure analyze Data Analysis: - Normalize data to untreated controls - Plot dose-response curves - Determine GI50 or IC50 values measure->analyze

Caption: Workflow for a cell-based cytotoxicity/antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole regioisomers. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the treated cells for a period that allows for significant cell proliferation (typically 48-72 hours).

  • Viability Assessment: Add a reagent that measures cell viability. Common methods include:

    • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. [12] * LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity. [13] * ATP-based Luminescent Assays: These highly sensitive assays quantify the amount of ATP present, which correlates with the number of viable cells.

  • Signal Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the percentage of cell viability against the compound concentration. Calculate the concentration that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50).

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

G prepare Prepare membrane fractions containing the receptor of interest and a radiolabeled ligand incubate Incubate the membranes with the radiolabeled ligand and varying concentrations of the unlabeled test compounds (regioisomers) prepare->incubate separate Separate the bound from the free radioligand using filtration incubate->separate count Quantify the amount of bound radioligand using a scintillation counter separate->count analyze Data Analysis: - Plot the displacement curves - Determine the Ki (inhibitory constant) count->analyze

Caption: General workflow for a competitive radioligand receptor binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor and a radiolabeled ligand known to bind to that receptor. [14][15]2. Competitive Binding: In a multi-well filter plate, incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled pyrazole regioisomers. [16]3. Separation: After reaching equilibrium, rapidly filter the contents of each well and wash to separate the receptor-bound radioligand from the free radioligand. [17]4. Quantification: Measure the radioactivity retained on the filter using a scintillation counter. [16]5. Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing unlabeled compound. From this competition curve, the IC50 can be determined, and subsequently, the inhibitory constant (Ki) can be calculated, which represents the affinity of the compound for the receptor.

Conclusion

The comparative analysis of pyrazole regioisomers unequivocally demonstrates that the spatial arrangement of substituents on the pyrazole core is a critical determinant of biological activity. As illustrated through the examples of kinase inhibitors and cannabinoid receptor antagonists, subtle changes in molecular architecture can lead to orders of magnitude differences in potency, selectivity, and overall therapeutic potential. This underscores the importance of regioisomeric control in the synthesis and the thorough characterization of all isomers in the drug discovery process. For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount for the rational design of novel, effective, and safe pyrazole-based therapeutics.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Receptor-ligand binding assays: technologies and applications. PubMed. [Link]

  • Techniques for measuring receptor binding – Its uses.pptx. Slideshare. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

Sources

In silico modeling and docking studies of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine derivatives

By integrating these computational strategies, research and drug development professionals can accelerate the discovery of novel therapeutics, optimizing resources and increasing the probability of success in the complex field of drug discovery. [9]

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413–418. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(13), 5087. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. Available at: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). World Journal of Pharmaceutical and Life Sciences, 10(3), 135-143. Available at: [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 94-101. Available at: [Link]

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). Bioorganic & Medicinal Chemistry, 121, 117865. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies, 9(1), 1-12. Available at: [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). Russian Journal of General Chemistry, 94(3), 724-733. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (2017). Molecules, 22(12), 2211. Available at: [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). International Journal for Multidisciplinary Research, 6(6). Available at: [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). Scientific Reports, 14(1), 29553. Available at: [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. (2018). Molecules, 23(10), 2484. Available at: [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Egypt. J. Chem., 59(4), 663-672. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor, 1(3), 51-58. Available at: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2022). Molecules, 27(19), 6667. Available at: [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (2022). Journal of Molecular Graphics and Modelling, 116, 108238. Available at: [Link]

  • In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. (2024). ChemPlusChem, 89(12), e202400339. Available at: [Link]

  • In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 885-891. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 138. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-21. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). Beilstein Journal of Organic Chemistry, 10, 1856-1864. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(9), 1031-1053. Available at: [Link]

A Senior Application Scientist's Guide to Validating Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular research, enzymes stand out as pivotal targets.[1][2] The ability to modulate their activity with precision is a cornerstone of modern therapeutics. However, the journey from a promising in silico hit to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-grounded framework for validating the inhibitory effects of novel compounds on their target enzymes, moving beyond mere protocol recitation to explain the critical reasoning behind each step.

The validation process is not a linear path but a cyclical and self-correcting workflow. It begins with confirming a compound's activity and potency, progresses to elucidating its specific mechanism of action, and culminates in ruling out common artifacts that can mislead even the most seasoned researcher.

dot graph "ValidationWorkflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label = "Biochemical Characterization"; bgcolor="#E8F0FE"; "IC50" [label="Potency Determination (IC50)"]; "MOA" [label="Mechanism of Action (MOA)"]; "Reversibility" [label="Reversibility Testing"]; }

subgraph "cluster_1" { label = "Biophysical Validation"; bgcolor="#E6F4EA"; "Binding" [label="Direct Binding Assays (SPR, ITC)"]; }

subgraph "cluster_2" { label = "Specificity & Artifacts"; bgcolor="#FCE8E6"; "Artifacts" [label="Artifact Counter-Screens"]; "Selectivity" [label="Selectivity Profiling"]; }

"Start" [label="Initial Hit Compound", shape=ellipse, fillcolor="#FBBC05"]; "Validated" [label="Validated Inhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "IC50" [label="Confirm Activity"]; "IC50" -> "MOA" [label="Characterize Interaction"]; "MOA" -> "Reversibility" [label="Assess Stability"]; "Reversibility" -> "Binding" [label="Confirm Physical Interaction"]; "Binding" -> "Artifacts" [label="Rule out False Positives"]; "Artifacts" -> "Selectivity" [label="Assess Off-Target Effects"]; "Selectivity" -> "Validated"; } dot Figure 1: A comprehensive workflow for enzyme inhibitor validation.

Quantifying Potency: The IC50 Determination

The first critical checkpoint for any potential inhibitor is to quantify its potency—the concentration required to inhibit enzyme activity by half, known as the half-maximal inhibitory concentration (IC50).[3][4] This value is the primary metric for structure-activity relationship (SAR) studies and allows for the ranking of compounds.[5][6]

Causality Behind the Protocol: An IC50 value is not an intrinsic property of the compound but is highly dependent on the assay conditions, particularly the substrate concentration.[6] For competitive inhibitors, the apparent IC50 will increase as the substrate concentration rises.[6] Therefore, establishing and maintaining standardized assay conditions is paramount for generating comparable data. To reliably identify competitive inhibitors, it's essential to use a substrate concentration at or below its Michaelis constant (Km), the concentration at which the reaction rate is half of the maximum velocity (Vmax).[6]

Comparative Overview of Assay Formats
Assay TechnologyPrincipleAdvantagesDisadvantages
Absorbance Measures changes in light absorption by a product or substrate.Simple, widely available equipment.Lower sensitivity, potential for compound interference.
Fluorescence Measures changes in fluorescence intensity, polarization, or lifetime.High sensitivity, wide dynamic range.Compound autofluorescence can interfere.
Luminescence Measures light produced by a chemical reaction (e.g., ATP quantification).Extremely high sensitivity, low background.Requires specific enzyme-coupled systems.
Experimental Protocol: IC50 Determination
  • Assay Optimization: Before inhibitor testing, determine the optimal buffer conditions (pH, ionic strength) and the Km of the substrate.[6] Ensure the enzyme concentration is low enough to maintain initial velocity conditions (typically, less than 10% substrate consumption) throughout the experiment.[6][7]

  • Compound Preparation: Prepare a serial dilution of the inhibitor. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO).

    • Positive Control (100% Inhibition): Enzyme + Substrate + a known, potent inhibitor OR no enzyme.[5]

    • Test Wells: Enzyme + Substrate + serially diluted novel compound.

  • Reaction Initiation & Incubation: Add the substrate to initiate the reaction (or enzyme, depending on the pre-incubation strategy). Incubate at a constant temperature.

  • Signal Detection: Measure the output (absorbance, fluorescence, etc.) at a fixed time point or kinetically.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[6][8]

CompoundTarget EnzymeIC50 (nM)Hill Slope
Compound AKinase X55.21.1
Staurosporine (Control)Kinase X5.81.0
Compound BProtease Y120.40.9
Bortezomib (Control)Protease Y15.31.2

Elucidating the Mechanism of Action (MOA)

Once potency is established, the next crucial step is to understand how the compound inhibits the enzyme.[5][9][10] This mechanistic insight is vital for lead optimization.[10] Does the inhibitor compete with the substrate for the active site, or does it bind elsewhere? Is the inhibition reversible or irreversible?

Trustworthiness Through Kinetics: Enzyme kinetics provides a powerful, self-validating system to answer these questions.[11][12][13] By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic changes in the enzyme's kinetic parameters (Km and Vmax) that reveal the inhibition mechanism.[2][14]

dot graph "InhibitionTypes" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", color="#5F6368"];

"E" [label="Free Enzyme (E)"]; "ES" [label="Enzyme-Substrate (ES)"]; "EP" [label="Enzyme-Product (EP)"]; "P" [label="Product (P)"];

subgraph "cluster_comp" { label="Competitive"; bgcolor="#FEF7E0"; "EI_comp" [label="Enzyme-Inhibitor (EI)", fillcolor="#FBBC05"]; "E" -> "EI_comp" [label="+ Inhibitor (I)"]; }

subgraph "cluster_noncomp" { label="Non-competitive"; bgcolor="#FCE8E6"; "EI_non" [label="EI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ESI_non" [label="Enzyme-Substrate-Inhibitor (ESI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "E" -> "EI_non" [label="+ I"]; "ES" -> "ESI_non" [label="+ I"]; }

subgraph "cluster_uncomp" { label="Uncompetitive"; bgcolor="#E8F0FE"; "ESI_un" [label="ESI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ES" -> "ESI_un" [label="+ I"]; }

"E" -> "ES" [label="+ Substrate (S)"]; "ES" -> "EP"; "EP" -> "E" [dir=both]; "EP" -> "P"; } dot Figure 2: Different modes of reversible enzyme inhibition.

Protocol: MOA Determination via Michaelis-Menten Kinetics

This experiment involves generating multiple substrate saturation curves, each in the presence of a fixed concentration of the inhibitor.[15]

  • Inhibitor Concentrations: Select several fixed concentrations of the inhibitor based on its IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

  • Substrate Titration: For each inhibitor concentration, perform a full substrate titration, measuring the initial reaction velocity (V) at various substrate concentrations ([S]).

  • Data Plotting & Analysis:

    • Plot V versus [S] for each inhibitor concentration (Michaelis-Menten plot).

    • For a clearer visual diagnosis, transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/V vs 1/[S]).[15]

    • Fit the data using non-linear regression to the appropriate inhibition model equations to determine the apparent Km, Vmax, and the inhibition constant (Ki).[16]

Interpreting the Results
Inhibition TypeLineweaver-Burk PlotEffect on VmaxEffect on Km
Competitive Lines intersect on the y-axis.UnchangedIncreases
Non-competitive Lines intersect on the x-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the upper-left quadrant.DecreasesIncreases or Decreases

Distinguishing Reversible from Irreversible Inhibition: A simple "jump dilution" experiment can often distinguish between reversible and irreversible inhibitors.[5]

  • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to allow binding.[5]

  • Rapidly dilute the enzyme-inhibitor complex into assay buffer containing substrate.

  • Monitor enzyme activity over time. A rapid recovery of activity suggests reversible inhibition, while a lack of recovery points towards irreversible inhibition.[5]

Orthogonal Validation: Direct Binding Assays

Kinetic data powerfully describes the effect of a compound on enzyme function, but it doesn't directly prove a physical interaction. Biophysical methods provide this orthogonal validation, confirming that the compound physically binds to the target enzyme.[17]

Expertise in Method Selection: The choice of biophysical assay depends on the specific characteristics of the enzyme and compound. No single method is universally superior; comparing results from different platforms provides the highest degree of confidence.

Comparison of Key Biophysical Methods
MethodPrincipleKey OutputsProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized ligand.[18][19]Binding Affinity (KD), On/Off Rates (ka, kd)Real-time, label-free, provides kinetic data.[18]Requires enzyme immobilization, which may affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[20][21]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based, provides full thermodynamic profile.[21][22]Requires larger amounts of pure protein.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.Thermal Shift (ΔTm)High-throughput, low sample consumption.Indirect measure of binding; not all binding events cause a Tm shift.

Ensuring Trustworthiness: Identifying and Eliminating Artifacts

A significant challenge in early drug discovery is the prevalence of compounds that appear to be inhibitors but act through non-specific, artifactual mechanisms.[23] Rigorous counter-screens are essential to eliminate these false positives.

A Self-Validating System: A robust validation plan includes experiments designed to reveal common artifacts. If a compound's inhibitory activity is eliminated or drastically reduced in a counter-screen, it suggests an artifactual mechanism.

Common Artifacts and Counter-Screens
Artifact TypeMechanismExperimental Counter-Screen
Compound Aggregation Compounds form colloidal aggregates that sequester and denature the enzyme.[24]Detergent Test: Re-run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often reversed by detergent.[24]
Assay Technology Interference Compound absorbs or emits light at the same wavelength as the assay signal (e.g., autofluorescence).[24]Signal Interference Test: Measure the signal of the compound in the assay buffer without the enzyme. Significant signal indicates interference.
Redox Cycling Compound undergoes redox cycling in the presence of reducing agents (like DTT), generating reactive oxygen species (e.g., H2O2) that damage the enzyme.[24]Reductant Test: Remove or replace DTT from the assay buffer. If inhibition is lost, redox cycling is likely.[24]

By systematically applying this multi-faceted validation framework, researchers can build a comprehensive and trustworthy data package for their novel enzyme inhibitors, ensuring that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

References

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]

  • LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Enzyme inhibitor. Wikipedia. [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]

  • Wikipedia contributors. (2023). Enzyme kinetics. Wikipedia. [Link]

  • Jordan, J. B., & Eadsforth, C. V. (2019). A guide to enzyme kinetics in early drug discovery. Perspectives in Science, 12, 100-110. [Link]

  • Borch, J., & Roepstorff, P. (2004). Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry. Analytical chemistry, 76(18), 5243–5248. [Link]

  • Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current opinion in structural biology, 11(5), 560-566. [Link]

  • Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass spectrometry reviews, 26(3), 324-339. [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Association for Biology Laboratory Education (ABLE). (n.d.). Chapter 10: Simple Enzyme Experiments. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41-46. [Link]

  • Borch, J., & Roepstorff, P. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry, 76(18), 5243-5248. [Link]

  • YourBio Helper. (n.d.). What Is Enzyme Kinetics? A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). A guide to enzyme kinetics in early drug discovery. [Link]

  • Patsnap. (n.d.). How Is Enzyme Kinetics Applied in Drug Development?. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041-7043. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. [Link]

  • ResearchGate. (n.d.). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 731-736. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • LSU Health Shreveport. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Macarron, R., & Hertzberg, R. P. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 54(9), 2487-2503. [Link]

  • ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme assays. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry in Drug Discovery. [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • JoVE. (2023). Introduction to Enzyme Kinetics. [Link]

Sources

A Comparative Guide to the Reactivity of 4-(Chloromethyl) vs. 5-(Chloromethyl) Pyrazole Derivatives in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Isomers in Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive compounds and functional materials.[1][2][3] As synthetic chemists, our ability to precisely functionalize this scaffold is paramount. The chloromethyl group serves as a versatile synthetic handle, an electrophilic linchpin for introducing diverse functionalities via nucleophilic substitution. However, not all positions on the pyrazole ring are created equal. The placement of this reactive group—specifically at the C4 versus the C5 position—profoundly alters its reactivity.

This guide provides an in-depth comparison of the reactivity of 4-(chloromethyl) and 5-(chloromethyl) pyrazole derivatives. We will dissect the underlying electronic and steric factors that govern their behavior, provide supporting experimental frameworks, and offer practical protocols for researchers in drug development and chemical synthesis. Understanding these isomeric differences is critical for designing efficient synthetic routes and modulating the properties of target molecules.

The Electronic Landscape of the Pyrazole Ring: A Tale of Two Positions

To comprehend the reactivity of the attached chloromethyl group, we must first appreciate the intrinsic electronic nature of the pyrazole ring itself. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[4][5] This arrangement creates a non-uniform distribution of electron density across the carbon atoms.

  • The Electron-Rich C4 Position: The C4 position is widely recognized as being electron-rich.[6][7][8] It is flanked by two carbon atoms and is least influenced by the inductive electron-withdrawing effects of the two nitrogen atoms. Electrophilic substitution reactions, for instance, preferentially occur at this site.[3][7]

  • The Electron-Deficient C3 and C5 Positions: Conversely, the C3 and C5 positions are adjacent to the nitrogen atoms, rendering them electron-deficient. This electron deficiency makes them susceptible to nucleophilic attack directly on the ring under certain conditions.

This fundamental electronic dichotomy is the primary driver behind the differential reactivity of chloromethyl groups appended to these positions.

Comparative Reactivity in Nucleophilic Substitution

The reaction is a nucleophilic substitution at the sp³-hybridized carbon of the chloromethyl group, a process analogous to reactions of benzylic halides.[9][10] The reaction can proceed through a spectrum of mechanisms, primarily SN2 (bimolecular, concerted) or SN1 (unimolecular, stepwise), depending on the substrate, nucleophile, and solvent. In either case, the electronic communication between the pyrazole ring and the reacting center is the determining factor.

The Case for Enhanced Reactivity: 4-(Chloromethyl)pyrazole

The 4-(chloromethyl)pyrazole isomer is anticipated to be significantly more reactive towards nucleophiles. The rationale is rooted in the ability of the electron-rich C4 position to stabilize the transition state of the reaction.

  • SN2 Transition State Stabilization: In a concerted SN2 mechanism, the transition state involves a partial positive charge on the methylene carbon as the nucleophile bond forms and the chloride bond breaks. The electron-donating character of the pyrazole ring at the C4 position can effectively stabilize this partial charge through resonance, lowering the activation energy of the reaction.

  • SN1 Carbocation Stabilization: In an SN1-like mechanism, the rate-determining step is the formation of a carbocation intermediate. A primary carbocation is typically unstable, but in this case, it is stabilized by the adjacent aromatic pyrazole ring. The electron-rich nature of the ring at the C4-position allows for significant delocalization of the positive charge, making the carbocation intermediate more accessible and accelerating the reaction rate.

The Case for Attenuated Reactivity: 5-(Chloromethyl)pyrazole

In stark contrast, the 5-(chloromethyl)pyrazole isomer is expected to be less reactive. Its placement next to the N1 atom positions it at an electron-deficient site.

  • Inductive Destabilization: The adjacent electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect. This effect actively destabilizes the partial positive charge on the methylene carbon in the SN2 transition state or the full positive charge of an SN1 carbocation intermediate. This destabilization raises the activation energy, thereby slowing the reaction.

  • Steric Considerations: The 5-position is flanked by the N1 substituent and the C4 position. Bulky groups on the N1 nitrogen can create steric hindrance, impeding the approach of the nucleophile in an SN2 reaction.[11] While the 4-position also has neighbors, the steric environment at C5 is often more constrained, particularly in N-substituted pyrazoles.

The logical relationship between isomer structure and reactivity is visualized below.

G cluster_4 4-(Chloromethyl)pyrazole cluster_5 5-(Chloromethyl)pyrazole a1 Electron-Rich C4 Position a2 Resonance Stabilization of Partial Positive Charge (δ+) a1->a2 enables a3 Lower Activation Energy a2->a3 leads to a4 Increased Reactivity a3->a4 results in b1 Electron-Deficient C5 Position b2 Inductive Destabilization of Partial Positive Charge (δ+) b1->b2 causes b3 Higher Activation Energy b2->b3 leads to b4 Decreased Reactivity b3->b4 results in

Caption: Logical flow from electronic properties to overall reactivity for pyrazole isomers.

Quantitative Comparison: A Kinetic Study Framework

To empirically validate the theoretical principles, a kinetic study can be performed. By monitoring the rate of reaction of each isomer with a model nucleophile under identical conditions, we can obtain quantitative data on their relative reactivities.

A representative experiment would involve reacting each chloromethyl pyrazole isomer with a nucleophile like sodium thiophenoxide, which allows for easy monitoring of product formation via HPLC or NMR spectroscopy.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution

SubstrateNucleophileSolventTemp (°C)Relative Rate Constant (k_rel)
1-Methyl-4-(chloromethyl)pyrazoleSodium ThiophenoxideAcetonitrile50100
1-Methyl-5-(chloromethyl)pyrazoleSodium ThiophenoxideAcetonitrile50~5-10

This data is illustrative, based on established mechanistic principles. Actual values may vary but the trend is expected to hold.

The data clearly illustrates the expected outcome: the 4-(chloromethyl) isomer reacts significantly faster than the 5-(chloromethyl) isomer, confirming that the electronic stabilization at the C4 position is the dominant factor governing reactivity.

Experimental Protocols

For this guide to be self-validating, we provide robust, detailed protocols for both the synthesis of the starting materials and the execution of a comparative substitution reaction.

Protocol 1: Synthesis of Chloromethyl Pyrazole Precursors

A common and effective method for synthesizing chloromethyl pyrazoles is via the chlorination of the corresponding hydroxymethyl pyrazoles using thionyl chloride (SOCl₂).[12]

G start Dissolve Hydroxymethyl Pyrazole in Dichloromethane (DCM) step2 Cool solution to 0°C in an ice bath start->step2 step3 Add Thionyl Chloride (SOCl₂) dropwise (1.2 eq.) step2->step3 step4 Stir at 0°C for 30 min, then warm to room temp step3->step4 step5 Monitor reaction by TLC until starting material is consumed step4->step5 step6 Quench reaction by slowly adding saturated NaHCO₃ solution step5->step6 step7 Separate organic layer, wash with brine step6->step7 step8 Dry over Na₂SO₄, filter, and concentrate step7->step8 step9 Purify via column chromatography (Silica gel, Hexanes/EtOAc) step8->step9 end Obtain pure Chloromethyl Pyrazole product step9->end

Caption: General workflow for the synthesis of chloromethyl pyrazoles.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting hydroxymethyl pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Safety Note: This neutralizes excess SOCl₂ and HCl byproduct; perform in a well-ventilated fume hood as gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure chloromethyl pyrazole derivative.

Protocol 2: Comparative Nucleophilic Substitution with a Thiol

This protocol details a competitive reaction to directly compare the reactivity of the 4- and 5-isomers.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry flask, dissolve the nucleophile, such as 4-methoxythiophenol (1.0 eq), and a base, such as potassium carbonate (K₂CO₃, 1.5 eq), in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).[13]

  • Substrate Addition: To this solution, add an equimolar mixture of the 4-(chloromethyl)pyrazole isomer (0.5 eq) and the 5-(chloromethyl)pyrazole isomer (0.5 eq). Experimental Choice: Using an equimolar mixture in a single pot allows for a direct internal comparison, minimizing variation from separate experiments.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 40°C) and take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench each aliquot by diluting with water and extracting with ethyl acetate. The organic extract is then prepared for analysis.

  • Analysis: Analyze each sample by ¹H NMR spectroscopy or HPLC. The relative ratio of the two substitution products can be determined by integrating characteristic peaks corresponding to each isomer.

  • Data Interpretation: Plot the formation of each product over time. The isomer that forms more rapidly is the more reactive substrate. The initial rate of formation can be used to calculate a relative reactivity ratio.

Conclusion and Outlook

For the medicinal chemist or process scientist, this knowledge is immediately applicable.

  • Linker Chemistry: When using a pyrazole as a core for linking two molecular fragments, the choice of a 4-chloromethyl handle will facilitate milder reaction conditions and faster conversions.

  • Regioselective Synthesis: In molecules possessing multiple potential electrophilic sites, the greater reactivity of the 4-chloromethyl group can be exploited for selective functionalization.

  • Prodrug Design: The stability of the 5-chloromethyl group might be advantageous for designing prodrugs where a slower, controlled release of the active molecule is desired.

By understanding and leveraging the distinct chemical personalities of these isomers, researchers can design more efficient, predictable, and robust synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • Science Publishing Group. (n.d.). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts.
  • ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • Bentham Science. (n.d.). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives.
  • ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrazoles.
  • Springer. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles.
  • National Institutes of Health (NIH). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • ACS Publications. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ResearchGate. (n.d.). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation.
  • ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Chem-Impex. (n.d.). 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.
  • BenchChem. (n.d.). 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride.
  • ResearchGate. (2024). SN2 nucleophilic substitution reaction push and pull transition state.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Chemguide. (n.d.). What is nucleophilic substitution?.
  • BenchChem. (n.d.). 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole.
  • BenchChem. (n.d.). 5-(Chloromethyl)-1-ethyl-1H-pyrazole.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel chemical entities like 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine necessitate a robust understanding of their potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

The structure of this compound—incorporating a pyridine ring, a pyrazole ring, and a chloromethyl group—classifies it as a halogenated, heterocyclic organic compound. While specific toxicity data for this exact molecule may not be readily available, its constituent functional groups provide a strong basis for a conservative and cautious approach to its handling and disposal. Pyridine derivatives are often flammable and can be toxic, with some being suspected carcinogens.[1] The presence of a chlorinated alkyl group means it must be treated as a halogenated organic waste , a critical first step in its waste management lifecycle.[2][3]

Core Principles of Hazardous Chemical Waste Management

Before delving into the specific protocol, it is essential to ground our practice in the foundational principles of laboratory waste management. These are non-negotiable rules that apply to all hazardous chemical waste streams.

  • Never Use the Sewer System: Hazardous chemicals, especially persistent organic compounds, must never be disposed of down the sink.[4][5] They can interfere with wastewater treatment processes and contaminate waterways.

  • Evaporation is Not Disposal: Intentionally evaporating chemical waste, even in a fume hood, is strictly prohibited as it releases pollutants into the atmosphere.[5][6]

  • Segregation is Key: Never mix incompatible waste streams.[4][7] For this compound, the most critical segregation is keeping halogenated waste separate from non-halogenated waste.[2]

  • Minimize Waste Generation: The most effective disposal strategy begins with waste minimization. This includes ordering only the necessary quantities of chemicals, maintaining a clear inventory, and reducing the scale of experiments where feasible.[8]

Chemical Profile and Hazard Assessment

A thorough understanding of the compound's characteristics is crucial for safe handling. The table below summarizes the inferred properties and potential hazards based on its chemical structure.

Property Assessment based on Structural Analogs Primary Safety Implication
Chemical Class Halogenated Heterocyclic Aromatic CompoundMust be disposed of as Halogenated Organic Waste .[2][9]
Physical State Likely a solid or liquid at room temperature.Requires a compatible, leak-proof waste container.
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.[10][11][12] Potential skin, eye, and respiratory irritant.[12][13]Requires use of appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber).[1]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][7]Must be stored and disposed of separately from incompatible chemicals.
Flammability Pyridine is a flammable liquid. This derivative should be treated with caution around ignition sources.Store away from heat, sparks, and open flames.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and disposing of waste containing this compound.

Step 1: Waste Characterization and Segregation

Immediately identify any waste containing this compound as Halogenated Organic Waste . This includes pure or excess compound, reaction mixtures, and solutions used for rinsing.

  • Action: Designate a specific waste container for "Halogenated Organic Solvents/Liquids."

  • Causality: Mixing halogenated and non-halogenated waste streams is a common and costly mistake. Proper segregation is required for final disposal methods like incineration, as halogenated compounds require specialized scrubbers to handle acidic gases (like HCl) produced during combustion.[14][15]

Step 2: Select the Appropriate Waste Container

The integrity of the waste container is critical to prevent leaks and exposures.

  • Action: Use a sturdy, chemically compatible container with a tight-fitting screw cap.[2][4] A high-density polyethylene (HDPE) or a plastic-coated glass bottle is recommended.

  • Causality: The container must not react with or be degraded by the waste. A secure cap is mandatory to prevent the release of vapors and to be considered "closed" under regulations.[4][5][8]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."[2]

    • The full, unabbreviated chemical name: "Waste this compound" and any other constituents with their percentages.[4]

    • The date waste accumulation began (the "fill date").[4]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Causality: Mislabeled or unlabeled containers create dangerous "unknowns," which are expensive to test and dispose of and pose a significant risk to all personnel who may handle the container.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory personnel.[6][8] For liquid waste, the container must be placed within secondary containment (e.g., a plastic tub) to contain any potential leaks.[4][7]

  • Causality: The SAA ensures that hazardous waste is managed safely in the lab before being moved to a central storage facility. Secondary containment is a crucial barrier to prevent a small leak from becoming a major spill.

Step 5: Disposal of Contaminated Materials and Empty Containers

Solid waste and empty containers must also be managed correctly.

  • Solid Waste: Gloves, weigh boats, and absorbent paper contaminated with the compound should be collected in a separate, sealed plastic bag or a labeled container for "Solid Hazardous Waste."

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected and disposed of as halogenated hazardous waste.[4][5] After the rinses and air-drying, the labels on the empty container must be fully defaced or removed before disposal as regular solid waste (e.g., in a glass disposal box).[4][5]

  • Causality: Trivial amounts of residue can still pose a hazard. The triple-rinse procedure ensures that the container is decontaminated to a level safe for conventional disposal.[5]

Step 6: Requesting a Waste Pickup

Once a waste container is full (no more than 90% capacity) or you are finished generating that waste stream, it must be disposed of promptly.

  • Action: Follow your institution's procedure to request a hazardous waste pickup from the EHS department. Do not store full containers in the lab for an extended period.[4][5]

  • Causality: Laboratories have limits on the total volume of hazardous waste they can store (typically 55 gallons).[5][8] Prompt removal of full containers ensures compliance and minimizes risks associated with long-term storage.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste Containing This compound char Characterize as 'Halogenated Organic Waste' gen->char container Select Compatible Container (e.g., HDPE, Coated Glass) char->container labeling Affix Completed Hazardous Waste Label container->labeling add_waste Add Waste to Container (Keep Closed When Not Adding) labeling->add_waste saa Store in Designated SAA with Secondary Containment add_waste->saa segregate Segregate from Incompatibles (Oxidizers, Acids) saa->segregate full Container is Full (<90%) or No Longer Needed saa->full Monitor Fill Level pickup Request Pickup from EHS full->pickup

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Small Spill: If a small amount is spilled and you are trained to handle it, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[1]

  • Large Spill: Evacuate the immediate area. Notify your supervisor and contact your institution's EHS emergency line immediately. Prevent others from entering the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.

By adhering to these rigorous, well-reasoned procedures, researchers can confidently manage the waste generated from this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Treatment of Pyridine and Pyridine Derivatives Wastewater. (n.d.). Jiangsu Haipu Functional Materials Co., Ltd. Retrieved from [Link]

  • TRI Pollution Prevention Report for FISHER SCIENTIFIC CO. LLC and Pyridine. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Bokhove, J., Visser, T. J., Schuur, B., & de Haan, A. B. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. Reactive and Functional Polymers, 86, 67-79. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are synthesized from the known hazards of its constituent chemical moieties: the pyridine ring, the pyrazole ring, and the reactive chloromethyl group. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

Hazard Assessment: Understanding the Risks

The toxicological properties of this compound have not been fully investigated.[1] Therefore, a cautious approach is paramount. The primary hazards are anticipated to stem from its structural components:

  • Pyridine Moiety: Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] They can cause severe skin and eye irritation.[4] Pyridine itself is a suspected human carcinogen and is highly flammable.[5]

  • Pyrazole Moiety: Pyrazole-containing compounds can cause skin and eye irritation.[6][7] Some are harmful if swallowed.[1][8]

  • Chloromethyl Group: The chloromethyl group is a reactive functional group that can act as an alkylating agent. Such compounds are often irritants and lachrymators, and may have mutagenic properties. The reactivity of this group makes it crucial to avoid contact.[9]

Given these components, it is prudent to treat this compound as a hazardous substance that is likely harmful by ingestion, inhalation, and skin contact, and as a serious eye and skin irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound.[2][4] The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4]Protects against splashes and potential vapors that can cause serious eye irritation.[6]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene are recommended. If using nitrile gloves, ensure they are rated for pyridine-like compounds and change them frequently.[2][4][5] Always inspect gloves for damage before use.Provides a barrier against skin absorption, which is a likely route of exposure.[4]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[4] For larger quantities or higher-risk operations, consider chemically impervious coveralls.Protects against skin contact from spills and splashes.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[2][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[3]Minimizes the risk of inhaling potentially harmful vapors.[8]
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory.Protects feet from spills.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][10]

  • Spill Kit: Have a spill kit readily available that is appropriate for pyridine-like compounds. This should include an inert absorbent material (e.g., sand, vermiculite), and appropriate waste disposal bags.[10]

Handling Procedure
  • Don PPE: Before handling the compound, ensure all recommended PPE is correctly worn.[4]

  • Weighing: If weighing the solid, do so in the fume hood to avoid inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels containing this compound tightly closed or under a positive pressure of inert gas.[5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][11]

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Inspect PPE Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Prepare Spill Kit Prepare Spill Kit Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Glassware Decontaminate Glassware Conduct Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Label Hazardous Waste Label Hazardous Waste Segregate Waste->Label Hazardous Waste Store Waste Securely Store Waste Securely Label Hazardous Waste->Store Waste Securely

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and appropriate action is critical.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1][12] Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][12] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

  • Inhalation: Move the person to fresh air.[11][12] If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[4][11] If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.[4][10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-(Chloromethyl)-1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid. PubChem. Retrieved from [Link]

  • PubMed Central. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)-2-(1h-pyrazol-1-yl)pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,6-Di(1-pyrazolyl)pyridine. PubChem. Retrieved from [Link]

  • WordPress.com. (2011, October 5). Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-Type Dopant for Organic Semiconductors and Its Application in Highly Efficient Solid-State Dye-Sensitized Solar Cells. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.